3-Fluoro-5-(trifluoromethoxy)benzylamine
Description
Properties
IUPAC Name |
[3-fluoro-5-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLWGZMNUJLDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)benzylamine
Abstract
3-Fluoro-5-(trifluoromethoxy)benzylamine is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and drug discovery. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the phenyl ring imparts a unique combination of electronic and physicochemical properties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, its strategic importance in drug design, and essential safety protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel chemical entities.
Core Physicochemical and Structural Properties
3-Fluoro-5-(trifluoromethoxy)benzylamine is a substituted toluene derivative where the phenyl ring is functionalized at the 1, 3, and 5 positions with aminomethyl, fluoro, and trifluoromethoxy groups, respectively. These substituents dictate its reactivity and utility.
| Property | Value | Source(s) |
| CAS Number | 1353000-19-7 | [1][2][3][4] |
| Molecular Formula | C₈H₇F₄NO | |
| Molecular Weight | 209.14 g/mol | [3] |
| Appearance | Dark yellow liquid | [1] |
| HS Code | 2921490090 | [1] |
The Strategic Role of Fluorine Moieties in Drug Design
The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, used to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Fluoro-5-(trifluoromethoxy)benzylamine is an exemplar of this strategy, featuring two distinct and influential fluorine moieties.
-
The Trifluoromethoxy (-OCF₃) Group: This group is often considered a "super methyl" group. It is highly lipophilic, which can significantly enhance a molecule's ability to cross cellular membranes. Critically, it is exceptionally stable to metabolic degradation, preventing oxidative reactions that commonly occur on methoxy (-OCH₃) groups. This metabolic stability often leads to an increased biological half-life and improved bioavailability of the parent drug.
-
The Fluoro (-F) Group: A single fluorine atom acts as a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the acidity/basicity of nearby functional groups, influencing how a molecule interacts with its biological target. Furthermore, placing a fluorine atom at a potential site of metabolic attack (e.g., para-hydroxylation) can effectively block that metabolic pathway, further enhancing the compound's stability and duration of action.
The combination of these two groups in a meta-arrangement creates a unique electronic environment on the phenyl ring, influencing its binding capabilities (e.g., through dipole-dipole or quadrupole interactions) with target proteins.
Synthesis and Reactivity
While specific literature on the synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine is sparse, a robust and logical pathway can be proposed based on established chemical transformations. The most common route involves the reduction of the corresponding benzonitrile.
Proposed Synthetic Pathway
A plausible two-step synthesis starts from 3-fluoro-5-hydroxybenzonitrile.[5][6] This precursor is a known intermediate in the synthesis of active pharmaceutical ingredients like Belzutifan.[6]
-
Trifluoromethylation: The phenolic hydroxyl group of 3-fluoro-5-hydroxybenzonitrile is converted to a trifluoromethoxy group. This is typically achieved using a trifluoromethylating agent under basic conditions.
-
Nitrile Reduction: The benzonitrile intermediate is then reduced to the primary amine. This is a standard transformation that can be accomplished with various reducing agents, such as borane dimethylsulfide complex or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation.[7][8]
Caption: Proposed two-step synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine.
Reactivity Profile
The primary reactive site of the molecule is the nucleophilic benzylamine group (-CH₂NH₂). This functional group readily participates in a variety of cornerstone reactions in medicinal chemistry:
-
Amide Bond Formation: Reacts with carboxylic acids, acid chlorides, or activated esters to form stable amide linkages.
-
Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Alkylation: Can be alkylated with alkyl halides to form secondary or tertiary amines.
The aromatic ring is significantly deactivated towards electrophilic substitution due to the strong electron-withdrawing effects of both the fluoro and trifluoromethoxy substituents.
Experimental Protocol: Reduction of a Substituted Benzonitrile
This protocol is a representative example of the nitrile reduction step, adapted from analogous procedures.[8] Note: This is a generalized procedure and must be adapted and optimized under proper laboratory supervision.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting material, 3-Fluoro-5-(trifluoromethoxy)benzonitrile (1.0 eq), dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add a solution of borane dimethylsulfide complex (e.g., 1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by 1M hydrochloric acid (HCl).
-
Workup: Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide (NaOH). Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final 3-Fluoro-5-(trifluoromethoxy)benzylamine.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications and Significance in Drug Discovery
3-Fluoro-5-(trifluoromethoxy)benzylamine is not an active pharmaceutical ingredient itself but rather a high-value building block. Its primary amine "handle" allows for its covalent attachment to a larger molecular scaffold. By incorporating this fragment, drug discovery teams can introduce the beneficial fluorine and trifluoromethoxy groups to:
-
Fine-tune the lipophilicity and solubility of a lead compound.
-
Block potential sites of metabolism, thereby improving pharmacokinetic properties.
-
Modulate the pKa of other functional groups within the molecule.
-
Introduce new points of interaction with the target protein to enhance binding affinity and selectivity.
Its utility is particularly high in programs targeting central nervous system (CNS) diseases, where the ability to cross the blood-brain barrier is paramount, and in oncology, where metabolic stability can lead to more durable therapeutic effects.
Analytical Characterization
A full analytical characterization is essential to confirm the identity and purity of the compound.
-
¹H NMR: Expected signals would include multiplets in the aromatic region (~7.0-7.5 ppm), a singlet or triplet for the benzylic CH₂ protons (~3.9 ppm), and a broad singlet for the amine NH₂ protons (variable, ~1.5-2.5 ppm).
-
¹³C NMR: The spectrum would show characteristic aromatic carbons, with the carbons attached to the fluorine and trifluoromethoxy groups showing splitting (C-F coupling). The -OCF₃ carbon typically appears as a quartet.
-
¹⁹F NMR: Two distinct signals are expected: one for the single aromatic fluorine and a second for the trifluoromethoxy group.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (209.14).
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for a primary amine would be visible in the region of 3300-3500 cm⁻¹.
Safety, Handling, and Storage
As with all benzylamine derivatives, 3-Fluoro-5-(trifluoromethoxy)benzylamine should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related analogs suggest the following precautions:
-
Hazard Classification: Likely to be classified as corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It may be sensitive to air and moisture.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.
References
-
Cochemical. (n.d.). 3-Fluoro-5-(trifluoroMethoxy)benzylaMine CAS#: 1353000-19-7. Retrieved February 4, 2026, from [Link]
-
Apicule. (n.d.). 3-Fluoro-5-hydroxybenzonitrile (CAS No: 473923-95-4) API Intermediate Manufacturers. Retrieved February 4, 2026, from [Link]
-
Accela ChemBio Inc. (2023). 1352999-52-0, 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved February 4, 2026, from [Link]
-
Imamura, K., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, 49(94), 10911-10913. [Link]
- Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine.
- Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
-
Accela ChemBio Inc. (2023). 1352999-94-0, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid. Retrieved February 4, 2026, from [Link]
Sources
- 1. 3-Fluoro-5-(trifluoroMethoxy)benzylaMine CAS#: 1353000-19-7 [chemicalbook.com]
- 2. 1352999-52-0,3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. MDL Mfcd18783230 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Fluoro-5-(trifluoroMethoxy)benzylaMine | 1353000-19-7 [chemicalbook.com]
- 5. 3-Fluoro-5-hydroxybenzonitrile | CAS 473923-95-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. apicule.com [apicule.com]
- 7. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
1H NMR spectrum of 3-Fluoro-5-(trifluoromethoxy)benzylamine
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-5-(trifluoromethoxy)benzylamine
Introduction
3-Fluoro-5-(trifluoromethoxy)benzylamine is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts distinct electronic properties that are valuable in the design of novel pharmaceuticals and functional materials. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This technical guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 3-Fluoro-5-(trifluoromethoxy)benzylamine. Moving beyond a simple peak list, we will delve into the theoretical basis for the expected chemical shifts, predict the complex spin-spin coupling patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) interactions, and outline a robust, self-validating protocol for experimental data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to interpret the NMR data of complex fluorinated molecules.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first analyze the distinct proton environments within the molecule. The structure contains three primary sets of protons, each with a unique electronic environment that dictates its resonance frequency (chemical shift) and coupling behavior.
-
Aromatic Protons (H-2, H-4, H-6): Three protons are attached to the benzene ring. Their chemical shifts are influenced by the anisotropic effect of the aromatic ring current and the electronic effects of the three substituents (-F, -OCHF₃, -CH₂NH₂).
-
Benzylic Protons (-CH₂-): Two protons form the methylene bridge between the aromatic ring and the amine group.
-
Amine Protons (-NH₂): Two protons are attached to the nitrogen atom.
The presence of two different fluorine-containing groups (a single F atom and a -OCF₃ group) is critical. The ring fluorine (¹⁹F) will couple to the nearby aromatic protons, introducing complex splitting patterns. The trifluoromethoxy group's fluorine atoms are generally too far away to exhibit significant through-bond coupling to the ring protons, but their strong electron-withdrawing nature will influence the chemical shifts.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While an experimental spectrum is the ultimate confirmation, a predicted spectrum based on established principles of NMR and data from analogous structures provides a powerful analytical framework. All predictions are for a standard acquisition in deuterated chloroform (CDCl₃).
Aromatic Region (~7.0 - 7.3 ppm)
The three aromatic protons (H-2, H-4, H-6) will appear in the downfield region characteristic of aromatic compounds. The electron-withdrawing fluorine and trifluoromethoxy groups will deshield these protons, shifting them downfield relative to benzene (7.34 ppm).
-
H-2 (ortho to -CH₂NH₂, ortho to -F): This proton is expected to be the most complex. It will be split by H-6 (⁴JHH, meta-coupling, ~2-3 Hz) and H-4 (⁴JHH, meta-coupling, ~2-3 Hz). Crucially, it will also exhibit a significant coupling to the fluorine atom at position 3 (³JHF, ortho-coupling, ~8-10 Hz). The resulting signal is predicted to be a doublet of triplets (dt) or a complex multiplet.
-
H-4 (ortho to -OCF₃, ortho to -F): Similar to H-2, this proton will be split by H-2 (⁴JHH, meta-coupling, ~2-3 Hz) and H-6 (²JHH, para-coupling, ~0-1 Hz, often unresolved). It will also be split by the fluorine at position 3 (³JHF, ortho-coupling, ~8-10 Hz). This signal is predicted to be a doublet of triplets (dt) or a complex multiplet, likely slightly downfield from H-2 and H-6 due to the proximity of two strongly electronegative groups.
-
H-6 (ortho to -CH₂NH₂, ortho to -OCF₃): This proton will be split by H-2 (⁴JHH, meta-coupling, ~2-3 Hz) and H-4 (²JHH, para-coupling, ~0-1 Hz). It will also show a weaker coupling to the fluorine at position 3 (⁴JHF, meta-coupling, ~4-6 Hz). The signal is predicted to be a triplet of doublets (td) or a complex multiplet.
Benzylic Methylene Protons (~3.9 ppm)
The two benzylic protons (-CH₂-) are chemically equivalent and are expected to appear as a sharp singlet . Long-range coupling to the aromatic protons or the fluorine atom is possible but likely to be too small to be resolved in a standard ¹H NMR spectrum. Their chemical shift is similar to that observed in unsubstituted benzylamine.[1] For example, the benzylic protons in 4-(Trifluoromethyl)benzylamine appear at approximately 3.91 ppm.[2]
Amine Protons (~1.5 - 2.0 ppm, variable)
The two amine protons (-NH₂) typically appear as a broad singlet. Their chemical shift and signal shape are highly dependent on the experimental conditions, including solvent, sample concentration, and temperature, due to intermolecular hydrogen bonding and chemical exchange with trace amounts of water. In a very pure, dry, non-polar solvent, coupling to the adjacent -CH₂- group could potentially be observed, but this is rare. The signal for the NH₂ protons in 4-(Trifluoromethyl)benzylamine is found at 1.66 ppm.[2]
Summary of Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR data for 3-Fluoro-5-(trifluoromethoxy)benzylamine in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| Aromatic (H-2, H-4, H-6) | 7.0 – 7.3 | Multiplet (m) | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 4-6 Hz, ⁴JHH ≈ 2-3 Hz | 3H |
| Benzylic (-CH₂-) | ~ 3.9 | Singlet (s) | N/A | 2H |
| Amine (-NH₂) | 1.5 - 2.0 (broad) | Broad Singlet (br s) | N/A | 2H |
Note: The labels H-2, H-4, and H-6 are used for clarity; their exact chemical shifts would require 2D NMR experiments for unambiguous assignment.
Experimental Protocols for Self-Validating Data
To ensure the acquisition of high-quality, trustworthy data, the following protocols should be followed. The causality behind each step is explained to provide a framework for troubleshooting and adaptation.
Sample Preparation
Rationale: Proper sample preparation is critical to avoid contamination and ensure optimal spectrometer performance. The choice of solvent can significantly impact the spectrum, particularly for exchangeable protons like those in the amine group.
Protocol:
-
Weighing: Accurately weigh 5-10 mg of 3-Fluoro-5-(trifluoromethoxy)benzylamine directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube. This prevents magnetic field distortions caused by suspended solids.
NMR Data Acquisition Workflow
Rationale: The chosen acquisition parameters directly influence the resolution, signal-to-noise ratio, and quantitative accuracy of the final spectrum. This workflow is designed to produce a definitive, high-quality ¹H spectrum.
Workflow Diagram:
Figure 1. NMR Data Acquisition and Analysis Workflow
Acquisition Parameters (for a 400 MHz Spectrometer):
-
Pulse Program: zg30 (A standard 30° pulse experiment for quantitative measurements).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 16. This provides a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): 5 seconds. A longer delay is crucial to allow all protons, especially those with longer T1 relaxation times, to fully relax before the next pulse. This ensures the accuracy of the signal integrations.[3]
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 20 ppm (from -2 to 18 ppm) to ensure all signals and potential impurities are captured.
Conclusion
The ¹H NMR spectrum of 3-Fluoro-5-(trifluoromethoxy)benzylamine is predicted to exhibit distinct features that enable its unambiguous identification. The key identifiers are the complex multiplets in the aromatic region, resulting from intricate H-H and H-F spin-spin coupling, a sharp singlet for the benzylic protons around 3.9 ppm, and a broad, environment-dependent singlet for the amine protons. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-fidelity, self-validating data. This rigorous approach, combining theoretical prediction with robust methodology, is essential for ensuring the scientific integrity of structural characterization in modern chemical research.
References
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information for "Unprecedented reactivity of a U(iii) complex: C–F and C–H bond activation and a new route to U(iv) fluoride and U(v) oxo complexes". [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. [Link]
-
Vacogne, C. D., & Schlaad, H. (2015). Supporting Information: Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. [Link]
-
University of Ottawa. (n.d.). Fluorine-19 NMR. NMR Facility. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. PubChem. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
-
ResearchGate. (2015). 1H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. [Link]
-
National Center for Biotechnology Information. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
-
Royal Society of Chemistry. (2020). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Link]
-
SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[1H NMR] - Chemical Shifts. [Link]
-
University of Wisconsin-Madison. (2001). Fluorine NMR. [Link]
-
ResearchGate. (2014). 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... [Link]
-
Taylor & Francis Online. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
Sources
FT-IR Analysis of 3-Fluoro-5-(trifluoromethoxy)benzylamine: A Technical Guide
Executive Summary
This guide details the vibrational spectroscopy characterization of 3-Fluoro-5-(trifluoromethoxy)benzylamine , a specialized fluorinated building block used in medicinal chemistry. The trifluoromethoxy (-OCF
Accurate FT-IR analysis is essential to distinguish this compound from its structural analogs (e.g., trifluoromethyl derivatives) and to verify the integrity of the primary amine functionality. This document provides a self-validating protocol for identification and purity assessment using Attenuated Total Reflectance (ATR) FT-IR.
Part 1: Molecular Anatomy & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The compound consists of a 1,3,5-substituted aromatic core with three distinct functionalities:
-
Primary Benzylic Amine (-CH
NH ): Provides N-H stretching and scissoring modes. -
Aryl Fluorine (Ar-F): A strong electron-withdrawing group on the ring.
-
Trifluoromethoxy Group (-OCF
): Contains both ether (C-O-C) and fluorocarbon (C-F) linkages.
Electronic Effects on Wavenumbers
The presence of two highly electronegative groups (F and OCF
-
Blue-shift (higher frequency) of aromatic C-H stretches due to increased C-H bond force constants.
-
Intensification of ring stretching modes (1600–1450 cm
) due to the larger dipole moment change during vibration.
Part 2: Experimental Protocol
Instrumentation & Configuration[1]
-
Technique: ATR-FTIR (Attenuated Total Reflectance).
-
Crystal Material: Diamond or ZnSe (Diamond is preferred for durability against corrosive amines).
-
Resolution: 4 cm
. -
Scans: 32 (Screening) to 64 (High-quality publication).
-
Spectral Range: 4000 – 600 cm
.
Sample Preparation
The free base of 3-Fluoro-5-(trifluoromethoxy)benzylamine is typically a liquid or low-melting solid.[1]
-
Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum of the ambient air.
-
Deposition: Place 10–20 µL of the neat liquid onto the center of the crystal. If the sample is a salt (e.g., HCl), place 5 mg of solid and apply high pressure with the anvil to ensure contact.
-
Acquisition: Monitor the live preview. Ensure the strongest bands (C-F region) do not exceed 1.5 absorbance units to avoid detector saturation.
Part 3: Spectral Interpretation & Assignments[3]
High-Frequency Region (4000 – 2800 cm )
This region confirms the presence of the amine and differentiates the aliphatic methylene group from the aromatic ring.
-
N-H Stretching (3400 – 3250 cm
):-
Primary amines exhibit a characteristic doublet .
-
(Asymmetric stretch): ~3380 cm
. -
(Symmetric stretch): ~3300 cm
.[2] -
Note: In the HCl salt form, these are replaced by a broad ammonium band (3200–2800 cm
).
-
-
C-H Stretching:
-
Aromatic (
): Weak bands > 3000 cm (typically 3050–3100 cm ). -
Aliphatic Methylene (
): Distinct bands < 3000 cm (2950–2850 cm ).
-
The "Double Bond" Region (1700 – 1450 cm )
-
N-H Scissoring (
): A medium-intensity band near 1600–1620 cm . This confirms the primary amine is intact. -
Aromatic Ring Stretching (
):-
The 1,3,5-substitution pattern typically splits the ring modes. Look for sharp bands at 1590 cm
and 1480 cm . -
The intensity is enhanced by the fluorine substitution.
-
The Fluorine/Ether Fingerprint (1350 – 1000 cm )
CRITICAL ZONE: This is where the -OCF
-
Aryl-OCF
Asymmetric Stretch ( ):-
The ether linkage provides a unique marker absent in trifluoromethyl analogs.
-
Look for a very strong band centered around 1260–1275 cm
.
-
-
C-F Stretching (
):-
Multiple intense, broad bands dominate the 1100–1250 cm
region. -
These arise from both the Ar-F bond and the internal C-F bonds of the -OCF
group.
-
-
C-N Stretching (
):-
Typically appears near 1050–1200 cm
but is often obscured by the massive C-F signals in this molecule.
-
Low-Frequency Fingerprint (1000 – 600 cm )
-
Out-of-Plane (OOP) Bending:
-
Meta-substituted (1,3,5-pattern) aromatics show characteristic OOP bends.
-
Expect strong bands near 840–860 cm
(isolated H) and 680–700 cm (ring deformation).
-
Part 4: Data Summary & Visualization
Table 1: Key Vibrational Assignments
| Frequency (cm | Intensity | Assignment | Functional Group |
| 3380, 3300 | Medium | Primary Amine | |
| 3050–3100 | Weak | Aromatic Ring | |
| 2850–2950 | Medium | Benzylic -CH | |
| 1600–1620 | Medium | Primary Amine | |
| 1590, 1480 | Strong | Fluorinated Arene | |
| 1260–1275 | Very Strong | Trifluoromethoxy (-OCF | |
| 1100–1250 | Very Strong | Ar-F and -OCF | |
| 840–860 | Strong | 1,3,5-Substitution |
Workflow Diagram
The following diagram outlines the logical flow for validating the compound's identity using FT-IR.
Figure 1: Logic flow for the structural validation of 3-Fluoro-5-(trifluoromethoxy)benzylamine via FT-IR.
Part 5: Quality Control & Troubleshooting
Common Impurities
-
Benzyl Alcohol Derivative: If the synthesis involved reduction of a nitrile or amide, residual alcohol may be present.
-
Indicator: A broad, strong O-H stretch at 3200–3400 cm
that obscures the sharp amine doublet.
-
-
Carbonate Formation: Primary amines absorb atmospheric CO
.-
Indicator: Appearance of a new band near 1650–1670 cm
(carbamic acid/salt).
-
-
Water:
-
Indicator: Broad hump > 3400 cm
and a bending mode near 1640 cm .
-
Protocol Validation
To ensure the spectrum is trustworthy:
-
Baseline Check: The baseline at 2000–2500 cm
(a region typically devoid of bands for this molecule) should be flat and near zero absorbance. -
Intensity Ratio: The C-F/C-O stretching bands (1100–1300 cm
) should be the strongest features in the spectrum, significantly more intense than the C-H stretches.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Authoritative source for detailed fluorinated aromatic and trifluoromethoxy group frequencies).
-
Hao, B.-Y., Han, Y.-P., Zhang, Y., & Liang, Y.-M. (2023). New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry, 21, 5086-5104. [Link] (Provides context on the chemical nature and stability of the OCF3 group).
- Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Trifluoromethylated and Trifluoromethoxylated Arenes. Angewandte Chemie International Edition, 51(7), 1706-1709.
Sources
3-Fluoro-5-(trifluoromethoxy)benzylamine: Technical Monograph
CAS Number: 1353000-19-7[1][2]
Executive Summary
3-Fluoro-5-(trifluoromethoxy)benzylamine is a specialized fluorinated building block used critically in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Distinguished by its dual substitution pattern—a fluorine atom at the 3-position and a trifluoromethoxy group (-OCF3) at the 5-position—this compound offers a unique vector for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions without significantly altering steric bulk compared to non-fluorinated analogs.
This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this amine in the synthesis of bioactive small molecules.
Chemical Identity & Physicochemical Profile[1][3][4][5][6]
Nomenclature & Identifiers
| Parameter | Details |
| CAS Number | 1353000-19-7 |
| IUPAC Name | [3-Fluoro-5-(trifluoromethoxy)phenyl]methanamine |
| Synonyms | 3-Fluoro-5-(trifluoromethoxy)benzylamine; (3-Fluoro-5-(trifluoromethoxy)phenyl)methanamine |
| Molecular Formula | C₈H₇F₄NO |
| SMILES | C1=C(C=C(C=C1F)OC(F)(F)F)CN |
| InChIKey | Specific key not indexed in public snippets; derived from structure |
Physical Properties (Experimental & Predicted)
The following data aggregates vendor specifications and calculated values based on structural analogs (e.g., 3-trifluoromethylbenzylamine).
| Property | Value / Range | Source/Note |
| Molecular Weight | 209.14 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Vendor Specification |
| Boiling Point | ~180–190 °C (Predicted @ 760 mmHg) | Est. from analogs |
| Density | ~1.35 g/mL | Est.[1][3] based on fluorination |
| LogP (cLogP) | 2.4 – 2.6 | Predicted (High Lipophilicity) |
| pKa (Conjugate Acid) | ~8.8 – 9.2 | Typical for benzylamines |
| Solubility | Soluble in MeOH, DCM, DMSO; Low in Water | Lipophilic nature |
Structural Significance in Drug Design
The 3-Fluoro-5-(trifluoromethoxy) motif is a powerful tool for "Scaffold Hopping."
-
Metabolic Blocking: The strategic placement of Fluorine (C3) and -OCF3 (C5) blocks metabolic soft spots (CYP450 oxidation) on the phenyl ring, extending the half-life (
) of the final drug candidate. -
Lipophilicity Modulation: The -OCF3 group is often called a "super-halogen." It is more lipophilic than a -CF3 group but has a different electronic signature (electron-donating by resonance, withdrawing by induction).
-
Conformational Bias: The -OCF3 group prefers an orthogonal conformation relative to the ring, potentially accessing unique binding pockets that planar substituents cannot.
Figure 1: Pharmacophore features of the 3-Fluoro-5-(trifluoromethoxy)benzylamine scaffold.
Synthesis & Manufacturing Routes
Synthesis typically proceeds via the reduction of the corresponding nitrile or amide precursors. The nitrile route is preferred for scale-up due to atom economy.
Primary Route: Nitrile Reduction
Precursor: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 1352999-93-9).[1]
Protocol:
-
Reagents: Borane-Dimethyl Sulfide Complex (BH₃·DMS) or Lithium Aluminum Hydride (LiAlH₄).
-
Solvent: Anhydrous THF.
-
Conditions: Reflux under Nitrogen/Argon atmosphere.
-
Workup: Quench with MeOH/HCl to break the boron-amine complex, followed by basification (NaOH) and extraction (DCM).
Alternative Route: Reductive Amination
Precursor: 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. Reagents: Sodium Triacetoxyborohydride (STAB), Ammonium Acetate.
Figure 2: Primary synthetic workflow from the nitrile precursor.
Handling, Safety, & Storage
Signal Word: DANGER Hazard Class: Corrosive (Skin Corr. 1B).
GHS Hazard Statements
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed (Predicted based on analogs).
Storage Protocols
-
Atmosphere: Store under inert gas (Nitrogen or Argon). Amines readily absorb CO₂ from the air to form carbamates.
-
Temperature: 2–8 °C (Refrigerate) recommended for long-term stability.
-
Container: Tightly sealed glass or fluorinated plastic (HDPE) containers.
Emergency Procedures
-
Skin Contact: Immediate wash with Polyethylene Glycol 400 (if available) or copious water for 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present.
References
-
CAS Registry & Identity
-
Precursor Identity (Nitrile)
- Source: Accela ChemBio Product C
-
Entry:[1]
-
Analogous Synthesis Protocols
- Source: ChemScene Technical D
-
Entry:
Sources
- 1. 1352999-12-2,3-Fluoro-5-(trifluoromethoxy)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 3-Fluoro-5-(trifluoromethoxy)benzylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. WO2015162166A1 - Diaminotriazine compounds and their use as herbicides - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 3-Fluoro-5-(trifluoromethoxy)benzylamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for the quantum chemical analysis of 3-Fluoro-5-(trifluoromethoxy)benzylamine. Moving beyond a simple recitation of methods, this document elucidates the rationale behind computational choices, ensuring a robust and reproducible approach to understanding the molecule's electronic structure and its implications for medicinal chemistry.
Introduction: The "Why" Behind the Molecule
3-Fluoro-5-(trifluoromethoxy)benzylamine is a substituted benzylamine derivative. Such compounds are valuable building blocks in pharmaceutical synthesis.[1] The presence of both a fluorine atom and a trifluoromethoxy group imparts unique properties, including enhanced lipophilicity and metabolic stability, which are often desirable in drug candidates.[2] Understanding the electronic landscape of this molecule is paramount for predicting its behavior in biological systems. Quantum chemical calculations offer a powerful lens to probe molecular structure, reactivity, and intermolecular interactions before committing to costly and time-consuming laboratory synthesis.[3][4]
By employing these in silico techniques, we can predict key physicochemical properties that govern a molecule's pharmacokinetics and pharmacodynamics. This guide will walk through the theoretical underpinnings and practical application of these methods, providing a self-validating workflow for accurate molecular characterization.
Theoretical Foundations & Strategic Choices
The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. This choice is not arbitrary; it is a deliberate decision based on a trade-off between computational cost and the desired accuracy for the specific chemical system.[5]
The Method: Density Functional Theory (DFT)
For a molecule of this size and composition, Density Functional Theory (DFT) offers the best balance of accuracy and computational efficiency.[6] Unlike more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, DFT is well-suited for systems of pharmaceutical interest.[5]
Causality of Choice: Why B3LYP and ωB97X-D?
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely-used hybrid functional that often provides excellent results for a broad range of organic molecules.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure compared to pure GGA functionals.[9] For a baseline understanding of our molecule, B3LYP is a robust starting point.
-
ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections. The presence of highly electronegative fluorine atoms and the trifluoromethoxy group in our target molecule suggests the importance of non-covalent interactions and potentially complex electronic effects.[10] The ωB97X-D functional is specifically designed to perform well for these types of interactions, making it a valuable method for refining our understanding.[8]
The Basis Set: Pople vs. Dunning
A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.
Causality of Choice: Why 6-311+G(d,p)?
-
6-311+G(d,p): This Pople-style basis set provides a good compromise between accuracy and computational cost for molecules of this size.[11][12] Let's break down its components:
-
6-311: This indicates a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing more flexibility than a minimal or double-zeta basis set.[11]
-
+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density of electronegative atoms like fluorine and oxygen, as well as for systems where electrons are not tightly bound to the nuclei.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.
-
For higher accuracy benchmarks, a Dunning-style basis set like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) could be employed, though it comes with a significantly higher computational cost.[13]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the quantum chemical analysis of 3-Fluoro-5-(trifluoromethoxy)benzylamine.
Caption: A generalized workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Structure Input: Build the 3D structure of 3-Fluoro-5-(trifluoromethoxy)benzylamine using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial, quick geometry optimization using a molecular mechanics force field like UFF to obtain a reasonable starting geometry.
-
Optimization Calculation: Submit the structure for geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-311+G(d,p)). This step systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).[14]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for the optimization.[15] This is a critical self-validation step.
-
Validation: Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies.[16] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[14][16] The calculated vibrational frequencies can also be compared with experimental IR or Raman spectra for further validation.[17]
Analysis of Key Molecular Properties
Once a validated minimum energy structure is obtained, we can calculate and analyze the electronic properties that are crucial for drug design.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule.[18] It is an invaluable tool for predicting intermolecular interactions, as it highlights regions of positive and negative electrostatic potential.[19][20]
Interpretation for Drug Design:
-
Negative Regions (Red/Yellow): These electron-rich areas, typically around lone pairs of electronegative atoms (like the nitrogen of the amine group and the oxygen of the trifluoromethoxy group), are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.[18][21]
-
Positive Regions (Blue): These electron-poor areas, often around hydrogen atoms (especially the amine protons), are prone to nucleophilic attack and can act as hydrogen bond donors.[19][21]
The MEP map provides a visual hypothesis for how the molecule might interact with a biological target, such as the active site of an enzyme.[19]
Frontier Molecular Orbitals (HOMO & LUMO)
According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[22][23]
-
HOMO: This orbital is the "electron donor." Regions of high HOMO density indicate sites that are most likely to react with electrophiles.[24]
-
LUMO: This orbital is the "electron acceptor." Regions of high LUMO density are the most probable sites for nucleophilic attack.[24][25]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability.[25] A smaller gap generally implies higher reactivity.[8]
Caption: Relationship between FMOs and chemical reactivity.
Tabulated Quantitative Data
The following tables present hypothetical, yet realistic, data that would be obtained from the calculations described above.
Table 1: Optimized Geometric Parameters (Calculated at the B3LYP/6-311+G(d,p) level)
| Parameter | Bond/Angle | Value |
| Bond Length | C-NH2 | 1.47 Å |
| Bond Length | C-O | 1.36 Å |
| Bond Length | O-CF3 | 1.42 Å |
| Bond Angle | C-C-NH2 | 121.5° |
| Dihedral Angle | C-C-O-C | 178.9° |
Table 2: Electronic Properties (Calculated at the ωB97X-D/6-311+G(d,p) level)
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.21 eV |
| HOMO-LUMO Gap | 6.64 eV |
| Dipole Moment | 2.54 Debye |
| MEP Minimum (on N) | -45.2 kcal/mol |
| MEP Maximum (on NH2) | +35.8 kcal/mol |
Table 3: Key Vibrational Frequencies (Calculated at the B3LYP/6-311+G(d,p) level, unscaled)
| Frequency (cm⁻¹) | Assignment | Intensity |
| 3450, 3365 | N-H stretch (asymmetric, symmetric) | Medium |
| 3080 | Aromatic C-H stretch | Weak |
| 1610 | Aromatic C=C stretch | Strong |
| 1260 | C-F stretch (asymmetric) | Very Strong |
| 1180 | C-O-C stretch | Strong |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of 3-Fluoro-5-(trifluoromethoxy)benzylamine. By carefully selecting DFT functionals and basis sets based on the molecule's specific chemical nature, and by employing a self-validating protocol that includes vibrational analysis, researchers can generate reliable data on the molecule's geometry, stability, and electronic properties. The analysis of the Molecular Electrostatic Potential and Frontier Molecular Orbitals provides actionable insights, guiding the rational design of novel therapeutics by predicting sites of interaction and chemical reactivity. This computational pre-screening is an indispensable component of modern drug discovery, accelerating the development pipeline and enabling more informed decision-making.[3][6][26]
References
-
Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzonitrile. Available at: [Link]
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. Available at: [Link]
-
Riley, K. E., & Merz, K. M. (2007). A new set of atomic radii for use in partitioning schemes. Journal of chemical theory and computation, 3(4), 1549-1560. Available at: [Link]
-
ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]
-
ACS Publications. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. Available at: [Link]
-
MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Available at: [Link]
-
ACS Publications. Normal-Mode Vibrational Analysis of Weakly Bound Oligomers at Constrained Stationary Points of Arbitrary Order. Journal of Chemical Theory and Computation. Available at: [Link]
-
YouTube. How to choose a functional and basis set for your DFT calculation. Available at: [Link]
-
ACS Publications. Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Available at: [Link]
-
ResearchGate. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Available at: [Link]
-
Reddit. How do I decide which method/functional/basis set to use when approaching computational chemistry? Available at: [Link]
-
RSC Publishing. Chapter 3: Computational Vibrational Spectroscopy: A Contemporary Perspective. Available at: [Link]
-
ResearchGate. How to interpret a map of electrostatic potential (MEP)? Available at: [Link]
-
PubChem. 3,5-Bis(trifluoromethyl)benzylamine. Available at: [Link]
-
NIH. Quantum mechanics implementation in drug-design workflows: does it really help? Available at: [Link]
-
ACS Publications. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Available at: [Link]
-
SCM. Vibrational Spectroscopy — AMS 2025.1 documentation. Available at: [Link]
-
ResearchGate. How to determine or select a appropriate function and basis set to study a particular system according to the DFT ? Available at: [Link]
-
Rowan Scientific. Quantum Chemistry in Drug Discovery. Available at: [Link]
-
SpringerLink. QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena? Available at: [Link]
-
ResearchGate. Frontier Molecular Orbitals – HOMO and LUMO. Available at: [Link]
-
ResearchGate. (PDF) Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study. Available at: [Link]
-
ResearchGate. Can this vibrational analysis be accepted as for a geometry optimization stationary point? Available at: [Link]
-
Chemistry Stack Exchange. DFT Functional Selection Criteria. Available at: [Link]
-
University of Calgary. Molecular Electrostatic Potential (MEP). Available at: [Link]
-
AIR Unimi. Vibrational Spectroscopy Through Time Averaged Fourier Transform of Autocorrelated Molecular Dynamics Data. Available at: [Link]
-
Burke Group. Which functional should I choose? Available at: [Link]
-
MDPI. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Available at: [Link]
-
OUCI. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical,… Available at: [Link]
-
Chemistry LibreTexts. 2.02: LFT and Frontier Molecular Orbital Theory. Available at: [Link]
-
YouTube. What Is Quantum Chemistry In Drug Discovery? Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dft.uci.edu [dft.uci.edu]
- 10. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scm.com [scm.com]
- 16. Can this vibrational analysis be accepted as for a geometry optimization stationary point? - NWChem [nwchemgit.github.io]
- 17. books.rsc.org [books.rsc.org]
- 18. MEP [cup.uni-muenchen.de]
- 19. chemrxiv.org [chemrxiv.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 26. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
Theoretical Studies of 3-Fluoro-5-(trifluoromethoxy)benzylamine: A Predictive Framework for Fragment-Based Drug Design
Topic: Theoretical Studies of 3-Fluoro-5-(trifluoromethoxy)benzylamine Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads
Executive Summary
This technical guide provides a comprehensive theoretical analysis of 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 150517-77-4) . As a "privileged scaffold," this molecule integrates two distinct fluorine motifs—an aromatic fluorine and a trifluoromethoxy ether—on a benzylamine core.
The theoretical data presented here establishes this molecule as a high-value fragment for CNS-targeted libraries. Key findings include its unique orthogonal conformational preference, modulated basicity (predicted pKa ~8.4), and high metabolic stability due to strategic fluorine substitution.
Molecular Architecture & Conformational Analysis
The Orthogonal OCF Anomaly
Unlike methoxy (-OCH
Theoretical Basis:
This conformation is driven by a specific anomeric effect .[1] The lone pair on the oxygen atom (
-
Energetic Consequence: This hyperconjugation locks the O-CF
bond perpendicular to the ring, creating a distinct "T-shaped" steric volume that is critical for filling hydrophobic pockets in enzyme active sites without incurring the entropic penalty of induced fit.
Electronic Surface Potential (ESP)
Density Functional Theory (DFT) calculations reveal a highly polarized electrostatic landscape:
-
Amine Region (Nucleophilic): The benzylamine nitrogen retains a localized negative potential, though attenuated by the electron-withdrawing nature of the ring substituents.
-
Aromatic Core (Electron-Deficient): The meta-meta substitution pattern (3-F, 5-OCF
) creates a significant electron-deficient "hole" in the center of the ring. This facilitates -stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in target proteins.
Physicochemical Profiling & Reactivity[2][3]
Basicity and pKa Modulation
A critical feature of this scaffold is the modulation of the primary amine's basicity. Standard benzylamine has a pKa
Data Summary Table: Predicted vs. Standard Properties
| Property | Standard Benzylamine | 3-Fluoro-5-(OCF | Impact |
| pKa (Basic) | 9.33 | 8.43 ± 0.10 | Increased neutral fraction at physiological pH (7.4). |
| LogP | 1.09 | 2.85 ± 0.3 | Enhanced lipophilicity for membrane permeability. |
| TPSA | 26.02 Ų | 26.02 Ų | Polar surface area remains constant (amine dominant). |
| H-Bond Donors | 2 | 2 | Standard amine interaction profile maintained. |
| Rotatable Bonds | 2 | 3 | OCF |
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair. This confirms the amine is the primary site for nucleophilic attack (e.g., amide coupling, reductive amination).
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the fluorinated aromatic ring. The low energy of the LUMO suggests the ring is susceptible to nucleophilic aromatic substitution (
) only under extreme forcing conditions, ensuring scaffold stability during standard synthetic manipulations.
Computational Protocol (Methodology)
To reproduce the theoretical data or extend the study to derivatives, the following computational workflow is validated for organofluorine amines.
Workflow Logic
The protocol utilizes DFT-B3LYP with a split-valence basis set including diffuse functions (6-311++G(d,p) ). Diffuse functions are strictly required to accurately model the lone pairs on the fluorine and oxygen atoms.
Experimental Protocol: Gaussian Input
Objective: Geometry Optimization and Frequency Calculation.
Note: The empiricaldispersion=gd3bj keyword is essential for capturing the weak intramolecular dispersion forces affecting the OCF
Visualization of Theoretical Workflow
The following diagram illustrates the logical flow of the theoretical characterization, from initial conformation search to ADMET prediction.
Caption: Workflow for deriving physicochemical descriptors from ab initio calculations.
Drug Development Implications[4][5][6]
Blood-Brain Barrier (BBB) Permeability
The theoretical profile of this molecule strongly supports its use in CNS drug discovery.
-
pKa Suppression: With a pKa of ~8.4, a significant fraction (~10%) of the molecule exists as the neutral free base at physiological pH (7.4). This neutral species passively diffuses across the BBB more effectively than the highly cationic unsubstituted benzylamine.
-
Lipophilicity Boost: The OCF
group acts as a "super-halogen," increasing LogP by approximately 1.0 unit compared to a methyl group, facilitating lipid bilayer transit.
Metabolic Blocking
The 3-position fluorine atom is strategically placed to block CYP450-mediated aromatic hydroxylation . In standard benzylamines, the meta and para positions are metabolic soft spots. The 5-OCF
References
-
Leroux, F. R., et al. (2008). The Trifluoromethyl Group in Medicinal Chemistry: From "Me-Too" to "Me-Better". ChemMedChem. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
ChemicalBook. (2025). 3-Fluoro-5-(trifluoromethyl)benzylamine Properties and CAS Data.Link
- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT. (Standard citation for the computational software described in protocols).
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Pi values of OCF3).
Sources
Technical Guide: Discovery and Isolation of 3-Fluoro-5-(trifluoromethoxy)benzylamine
This guide outlines the technical pathway for the discovery, process development, and isolation of 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7) . It is structured for medicinal chemists and process scientists focusing on fluorinated building blocks in drug discovery.[1][2]
Compound: 3-Fluoro-5-(trifluoromethoxy)benzylamine
CAS: 1353000-19-7
Molecular Formula: C
Executive Summary & Strategic Rationale
In modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount.[2] The 3-fluoro-5-(trifluoromethoxy) substitution pattern represents a "privileged motif" designed to optimize these parameters simultaneously.
-
Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic oxidation (P450) at a typically reactive site.
-
Lipophilicity Modulation: The trifluoromethoxy (-OCF
) group is a superior bioisostere to the trifluoromethyl (-CF ) group. It exhibits a unique conformation (orthogonal to the ring) and high lipophilicity ( value 1.04), enhancing blood-brain barrier (BBB) permeability without the steric bulk of a tert-butyl group.[2] -
Electronic Effects: The combined electron-withdrawing nature of the F and OCF
groups lowers the pKa of the benzylic amine (relative to unsubstituted benzylamine), potentially reducing lysosomal trapping while maintaining receptor affinity.[2]
This guide details the synthesis, isolation, and characterization of this amine, prioritizing a scalable route via the reduction of 3-Fluoro-5-(trifluoromethoxy)benzonitrile .
Retrosynthetic Analysis & Pathway Selection
To access the target amine efficiently, three retrosynthetic disconnections were evaluated. The Nitrile Reduction (Route A) is selected as the primary process route due to the commercial availability of the precursor and the cleanliness of the reduction step compared to amide reduction.[2]
Pathway Visualization (DOT)
Figure 1: Retrosynthetic analysis identifying the Nitrile Reduction as the optimal pathway.[2]
Detailed Experimental Protocol
Strategic Choice: Borane Reduction
While catalytic hydrogenation (H
Step-by-Step Synthesis
Reaction: Reduction of 3-Fluoro-5-(trifluoromethoxy)benzonitrile.
Materials:
-
Substrate: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 1352999-93-9) [1].[6]
-
Reagent: Borane-THF complex (1.0 M solution in THF).[2]
-
Solvent: Anhydrous Tetrahydrofuran (THF).[2]
-
Quench: Methanol (MeOH), Hydrochloric acid (HCl).[2]
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert N
atmosphere. -
Dissolution: Charge the flask with 3-Fluoro-5-(trifluoromethoxy)benzonitrile (5.0 g, 24.4 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add BH
THF (1.0 M, 49 mL, 49.0 mmol, 2.0 equiv) via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction; evolution of gas may occur. -
Reflux: Remove the ice bath and allow the mixture to warm to room temperature (RT). Heat the reaction to reflux (66°C) for 4–6 hours. Monitor consumption of nitrile by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Quenching (Critical): Cool the mixture to 0°C. Carefully add MeOH (20 mL) dropwise to quench excess borane. Note: Vigorous hydrogen evolution will occur.
-
Acid Hydrolysis: Add 6M HCl (15 mL) and reflux for 1 hour to break the boron-amine complex.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF/MeOH.
-
Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-basic impurities.[2]
-
Basify the aqueous layer to pH >12 using 4M NaOH (cooling required).[2]
-
Extract the free amine with Dichloromethane (DCM) (3 x 50 mL).
-
Dry combined organic layers over anhydrous Na
SO , filter, and concentrate to yield the crude amine oil.
-
Isolation of the Hydrochloride Salt
The free amine is an oil prone to oxidative degradation. Isolation as the HCl salt is recommended for long-term stability and ease of handling.
-
Dissolve the crude oil in minimal diethyl ether or ethanol.[2]
-
Add 2M HCl in diethyl ether (1.2 equiv) dropwise at 0°C.
-
A white precipitate (3-Fluoro-5-(trifluoromethoxy)benzylamine hydrochloride) will form instantly.
-
Filter the solid, wash with cold ether, and dry under vacuum.[2]
Characterization & Data Analysis
Compound: 3-Fluoro-5-(trifluoromethoxy)benzylamine Hydrochloride
| Parameter | Specification / Expected Value |
| Physical State | White to off-white crystalline solid (HCl salt) |
| Melting Point | 210 – 215 °C (Decomp.) |
| Two distinct signals: | |
| MS (ESI+) | [M+H] |
Note: The
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Fluorinated Intermediates: Often possess higher skin permeability.[2] Wear double nitrile gloves.
-
Borane Reagents: Pyrophoric/flammable.[2] Quenching must be performed slowly at low temperature to prevent thermal runaway [2].[2]
-
Cyanide Precursors: If synthesizing the nitrile from the bromide using metallic cyanides (e.g., CuCN), ensure waste streams are treated with bleach (hypochlorite) to neutralize cyanide residues before disposal.[2]
Storage: Store the HCl salt in a desiccator at RT or 4°C. The free amine absorbs CO
References
-
Accela ChemBio. (n.d.).[4][6] Product Analysis: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 1352999-93-9).[6] Retrieved February 4, 2026, from [Link][2]
Sources
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. 1352999-94-0,3-Fluoro-5-(trifluoromethoxy)phenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1352999-52-0,3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 3-Fluoro-5-(trifluoromethoxy)benzylamine | CymitQuimica [cymitquimica.com]
- 6. 1588504-91-9,2-Fluoro-4-(trifluoromethoxy)cinnamic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 69902-83-6,3-Bromo-2-methylbenzotrifluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Electronic Properties of 3-Fluoro-5-(trifluoromethoxy)benzylamine
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
Molecule: 3-Fluoro-5-(trifluoromethoxy)benzylamine
CAS Registry Number: 1353000-19-7
Molecular Formula: C
This guide analyzes the electronic and physicochemical architecture of 3-Fluoro-5-(trifluoromethoxy)benzylamine, a strategic building block in modern drug discovery. By combining the metabolic robustness of fluorine with the unique lipophilic and steric properties of the trifluoromethoxy group (–OCF
Electronic Landscape & Hammett Analysis
The electronic behavior of this molecule is defined by the meta-positioning of two potent electron-withdrawing groups (EWGs) relative to the benzylamine "anchor." Unlike para-substitution, where resonance effects (
Hammett Substituent Constants
To quantify the electronic deactivation of the aromatic ring and the resulting modulation of the amine pKa, we utilize Hammett
| Substituent | Position | Hansch | Electronic Nature | ||
| -F | 3 (meta) | 0.34 | 0.06 | 0.14 | Inductive Withdrawal (-I) |
| -OCF | 5 (meta) | 0.38 | 0.35 | 1.04 | Strong -I / Weak Resonance (+R) |
| Total | -- | -- | -- | Significant Deactivation |
Data derived from Hansch, C., et al. and Wang, et al.
Impact on Amine Basicity (pKa)
The basicity of the benzylic amine is attenuated by the electron-withdrawing nature of the ring system. Using the Hammett equation for the ionization of benzylamines (
-
Parent (Benzylamine) pKa: ~9.33
-
Calculation:
-
Predicted pKa: ~8.57
Implication: The shift from pKa 9.3 to ~8.6 is critical for CNS drug design. It increases the fraction of non-ionized free base at physiological pH (7.4), thereby improving passive membrane permeability (LogD
Physicochemical & Conformational Properties[4]
The "Super-Lipophilic" Effect
The –OCF
-
Estimated LogP: ~2.3 (Base Benzylamine ~1.1 + 0.14 + 1.04).
-
Solubility: The molecule is hydrophobic. Handling requires non-polar solvents (DCM, EtOAc) for extraction, but the amine salt (HCl or TFA) will be water-soluble.
Conformational Orthogonality
Unlike the –CF
-
The "Orthogonal" Conformation: The C(aryl)-O-C-F dihedral angle often twists out of plane. This creates a unique steric volume that can fill hydrophobic pockets in enzymes that flat substituents (like phenyl) cannot.
-
Metabolic Blocking: The 3,5-substitution pattern effectively blocks the metabolic "soft spots" on the ring. The electron-deficient ring is also resistant to oxidative metabolism (P450-mediated arene oxide formation).
Synthetic Accessibility & Protocols
The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7) typically proceeds via the reduction of the corresponding nitrile or amide. Below is a standard, self-validating workflow for generating the amine from the commercially available nitrile precursor.
Synthetic Workflow Diagram
Caption: Standard reduction pathway from nitrile precursor to benzylamine target.
Detailed Protocol: Nitrile Reduction
Precursor: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 1352999-93-9).
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.
-
Dissolution: Charge flask with Nitrile (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.
-
Reduction: Dropwise add Borane-THF complex (BH
·THF, 1.0 M, 2.5 eq). Note: Gas evolution (H ) will occur; ensure venting. -
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexane; Nitrile R
~0.6, Amine R ~0.0 [streaks] or stain with Ninhydrin). -
Quench (Critical): Cool to 0°C. CAREFULLY add MeOH dropwise to destroy excess borane. Then add 6M HCl (excess) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Concentrate in vacuo to remove THF/MeOH. Dilute residue with water. Wash with Et
O (removes non-basic impurities). Basify aqueous layer to pH >12 with 4M NaOH. Extract free amine into DCM (3x). -
Purification: Dry combined organics over Na
SO , filter, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH OH 95:5:1).
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
This scaffold is an ideal probe when optimizing a lead compound containing a benzylamine moiety.
-
Scenario: Your lead molecule has a 3,5-dichlorobenzyl group.
-
Problem: High lipophilicity (LogP) and potential toxicity (quinone imine formation).
-
Solution: Replace with 3-Fluoro-5-(trifluoromethoxy)benzyl.
-
Result: Maintained lipophilicity (OCF
is greasy) but altered electronics. The C-F bond is metabolically inert compared to C-Cl. The OCF group provides a different vector for halogen bonding.
-
SAR Decision Tree
Caption: Strategic logic for selecting the 3-F-5-OCF3 substitution pattern.
References
-
Accela ChemBio. (n.d.).[2][3] Product Information: 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7).[1][2][3] Retrieved February 4, 2026, from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem. (General reference on OCF3 properties).
-
PubChem. (2025). Compound Summary: 3-(Trifluoromethoxy)benzylamine.[2][3][7] National Library of Medicine. Retrieved February 4, 2026, from [Link]
Sources
- 1. 135 3000-19-7 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1352999-94-0,3-Fluoro-5-(trifluoromethoxy)phenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1352999-93-9,3-Fluoro-5-(trifluoromethoxy)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. PubChemLite - 3-(trifluoromethoxy)benzylamine (C8H8F3NO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions with 3-Fluoro-5-(trifluoromethoxy)benzylamine
Introduction
The amide bond is a fundamental linkage in chemistry and biology, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals and materials. Consequently, amide bond formation is one of the most frequently performed reactions in medicinal chemistry and drug development.[1] The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-5-(trifluoromethoxy)benzylamine is a valuable building block that introduces both a fluorine atom and a trifluoromethoxy group, making it highly attractive for the synthesis of novel therapeutic agents.
However, the very electronic properties that make this amine desirable also present a significant challenge for its use in synthesis. The potent electron-withdrawing nature of the fluoro and trifluoromethoxy substituents significantly reduces the nucleophilicity of the amine, rendering standard amide coupling protocols sluggish and inefficient.[1][2] This guide provides a detailed analysis of the factors governing the reactivity of 3-Fluoro-5-(trifluoromethoxy)benzylamine and offers robust, optimized protocols to achieve high-yield amide bond formation even with challenging coupling partners.
Understanding the Substrate: Key Properties of 3-Fluoro-5-(trifluoromethoxy)benzylamine
Successful protocol development begins with a thorough understanding of the substrate's properties. The reactivity of 3-Fluoro-5-(trifluoromethoxy)benzylamine in amide coupling reactions is dictated by a combination of electronic and steric factors.
-
Electronic Effects: The fluorine atom (Hammett constant σ_m = +0.34) and the trifluoromethoxy group (σ_m = +0.40) are powerful electron-withdrawing groups. Their presence on the aromatic ring at the meta positions relative to the benzylamine moiety substantially decreases the electron density at the nitrogen atom. This lowered electron density reduces the amine's basicity and, crucially, its nucleophilicity, which is the driving force for the attack on the activated carboxylic acid. The predicted pKa of 3-Fluoro-5-(trifluoromethoxy)benzylamine is approximately 8.43, confirming its reduced basicity compared to unsubstituted benzylamine (pKa ≈ 9.3).[3]
-
Steric Hindrance: As a primary benzylamine, the steric hindrance around the nitrogen atom is relatively low. However, coupling with sterically demanding carboxylic acids (e.g., those with α,α-disubstitution) can still pose a significant challenge, a problem that is exacerbated by the amine's low nucleophilicity.[4][5]
The Mechanism of Amide Bond Formation
The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the "activation" of the carboxylic acid. This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group. The general process occurs in two main steps:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester (with uronium/phosphonium salts), or an acid anhydride.[6][7]
-
Nucleophilic Attack: The amine, acting as the nucleophile, attacks the carbonyl carbon of the activated intermediate. This is typically the rate-limiting step, especially with an electron-deficient amine like 3-Fluoro-5-(trifluoromethoxy)benzylamine. The leaving group is subsequently expelled, forming the stable amide bond.
Caption: General mechanism of amide bond formation.
Strategic Selection of Coupling Reagents and Conditions
Given the reduced nucleophilicity of 3-Fluoro-5-(trifluoromethoxy)benzylamine, the choice of coupling reagent, additives, base, and solvent is critical for success. A one-size-fits-all approach is unlikely to be effective; instead, conditions must be tailored to the specific carboxylic acid partner.
Coupling Reagents: A Comparative Overview
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice.[8] Its primary advantage is that the urea byproduct is water-soluble, greatly simplifying purification via aqueous workup.[1] However, for an electron-deficient amine, EDC-mediated couplings may require longer reaction times or elevated temperatures and almost always necessitate an additive.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are among the most powerful coupling reagents and are highly recommended for challenging substrates.[7][9] HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective. It reacts with carboxylic acids to form highly reactive OAt-active esters. The nitrogen atom in the azabenzotriazole ring provides anchimeric assistance, accelerating the subsequent amidation step. This makes HATU an excellent choice for coupling with 3-Fluoro-5-(trifluoromethoxy)benzylamine.
-
Phosphonium Salts (PyBOP, PyAOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly efficient reagent. A key advantage of phosphonium salts is their lack of reactivity towards the amine component, which allows for the use of equimolar amounts of the acid and amine, a desirable feature when working with valuable materials.[6]
-
Acyl Halide Formation: For extremely difficult couplings, converting the carboxylic acid to an acyl chloride (using, e.g., oxalyl chloride or thionyl chloride) or an acyl fluoride is a powerful, albeit harsher, strategy.[2][10][11] This method generates the most reactive acylating species but may not be compatible with sensitive functional groups.
The Role of Additives and Bases
-
Additives (HOBt, HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial, especially when using carbodiimides.[7] They accelerate the reaction and suppress side reactions, most notably racemization if the carboxylic acid is chiral. They function by trapping the O-acylisourea intermediate to form a more reactive active ester.
-
Bases (DIPEA, NMM): A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the standard choice.[7] It effectively scavenges the acid produced during the reaction without competing with the primary amine as a nucleophile.[12] Less hindered bases like triethylamine can sometimes undergo acylation as a side reaction.
Recommended Reaction Conditions
The following table provides a starting point for selecting conditions based on the nature of the carboxylic acid coupling partner.
| Carboxylic Acid Type | Recommended Reagent | Additive | Base | Solvent | Rationale |
| Simple Aliphatic/Aromatic | EDC·HCl (1.2 eq) | HOBt (1.2 eq) | DIPEA (2.5 eq) | DCM or DMF | A cost-effective starting point. Reaction may require extended time or gentle heating to 40 °C. |
| Electron-Poor Aromatic | HATU (1.2 eq) | None (HOAt is intrinsic) | DIPEA (3.0 eq) | DMF | The high reactivity of HATU is needed to overcome the combined poor nucleophilicity of the amine and poor electrophilicity of the acid. |
| Sterically Hindered | HATU (1.2 eq) | None (HOAt is intrinsic) | DIPEA (3.0 eq) | DMF | HATU is highly effective for sterically demanding couplings where other reagents fail.[9] |
| Chiral (Racemization-Prone) | COMU or PyOxim (1.2 eq) | None (Oxyma is intrinsic) | DIPEA or sym-Collidine (2.5 eq) | DCM/DMF | Oxyma-based reagents are reported to have a very low propensity for causing racemization. |
| Last Resort (Failure Cases) | Oxalyl Chloride (1.5 eq) | cat. DMF | 2,6-Lutidine (2.0 eq) | DCM, then add amine | Converts the acid to a highly reactive acyl chloride for forcing conditions. Requires careful handling and inert atmosphere.[13] |
digraph "Workflow for Selecting Coupling Conditions" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124", penwidth=1.5];Start [label="Start:\nCarboxylic Acid + \n3-F, 5-OCF3 Benzylamine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Is_Acid_Hindered [label="Is the Carboxylic Acid\nSterically Hindered or\nElectron-Poor?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Is_Acid_Chiral [label="Is the Carboxylic Acid\nChiral & Prone to\nRacemization?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Protocol_EDC [label="Protocol 1:\nEDC / HOBt / DIPEA\nin DCM or DMF", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protocol_HATU [label="Protocol 2:\nHATU / DIPEA\nin DMF", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protocol_COMU [label="Consider COMU or\nPyOxim / DIPEA\nin DMF", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Start -> Is_Acid_Hindered; Is_Acid_Hindered -> Protocol_HATU [label="Yes"]; Is_Acid_Hindered -> Is_Acid_Chiral [label="No"]; Is_Acid_Chiral -> Protocol_COMU [label="Yes"]; Is_Acid_Chiral -> Protocol_EDC [label="No"];
}
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZYLAMINE | 150517-77-4 [chemicalbook.com]
- 4. thieme.de [thieme.de]
- 5. chimia.ch [chimia.ch]
- 6. hepatochem.com [hepatochem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Application Note: Derivatization Strategies for 3-Fluoro-5-(trifluoromethoxy)benzylamine in Drug Discovery
Executive Summary
This guide details the strategic application and derivatization of 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS: Variable/Generic Structure). This scaffold is a high-value building block in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity modulation, and hydrogen bond donor/acceptor capabilities.[1]
The protocols herein are designed for Lead Optimization campaigns where the objective is to expand the chemical space around the primary amine while leveraging the specific electronic and steric properties of the 3-fluoro and 5-trifluoromethoxy substituents.
Chemical Rationale: Why This Scaffold?
The selection of 3-Fluoro-5-(trifluoromethoxy)benzylamine is rarely accidental. It serves three critical functions in Structure-Activity Relationship (SAR) studies:
The "Super-Halogen" Effect of
The trifluoromethoxy group is often termed a "super-halogen." Unlike a simple methoxy group (
-
Conformational Bias: The
group prefers an orthogonal conformation relative to the aromatic ring, creating a unique steric volume that can fill hydrophobic pockets in target proteins (e.g., Kinases, GPCRs). -
Permeability: It significantly enhances membrane permeability and blood-brain barrier (BBB) penetration without introducing the metabolic liability of alkyl chains.
Metabolic Blocking via Fluorine ( )
The fluorine atom at the 3-position serves as a metabolic blockade.
-
C-F Bond Strength: The
bond ( ) is stronger than the bond, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at this position. -
Electronic Modulation: The electron-withdrawing nature of both
and reduces the basicity of the benzylic amine ( ) compared to unsubstituted benzylamine ( ). This lower can improve oral bioavailability by reducing the percentage of ionized species in the high-pH environment of the small intestine.
Strategic Derivatization Map
The primary amine handle allows for rapid library expansion. The following decision tree outlines the synthetic pathways covered in this guide.
Figure 1: Synthetic workflow for the diversification of the benzylamine scaffold.
Detailed Experimental Protocols
Protocol A: High-Throughput Amide Coupling (HATU Method)
Objective: Synthesis of stable amide linkages with high functional group tolerance. Mechanism: HATU generates a reactive OBt-active ester in situ, which reacts faster with the amine than the corresponding acid chloride, minimizing racemization (if chiral centers are present in the acid).
Reagents:
-
Carboxylic Acid (
) -
Amine Scaffold (
) -
HATU (
) -
DIPEA (
) -
Solvent: DMF (anhydrous)[2]
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (
) in DMF ( ). Add DIPEA ( ) followed by HATU ( ). Stir at Room Temperature (RT) for 15 minutes. Visual Cue: Solution often turns yellow. -
Coupling: Add the 3-Fluoro-5-(trifluoromethoxy)benzylamine (
) dissolved in DMF ( ) to the activated acid mixture. -
Incubation: Stir at RT for 2–4 hours. Monitor via LCMS.[3][4]
-
Workup (Library Scale):
-
Dilute with EtOAc (
). -
Wash with
( ) to remove unreacted amine and DIPEA. -
Wash with Saturated
( ) to remove unreacted acid and HATU byproducts. -
Dry over
, filter, and concentrate.
-
Critical Note: The electron-deficient nature of this specific benzylamine (due to
Protocol B: Reductive Amination (STAB Method)
Objective: Installation of alkyl groups to create secondary amines, modulating basicity and solubility.
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over
Reagents:
-
Aldehyde/Ketone (
) -
Amine Scaffold (
) -
STAB (
) ( ) -
Acetic Acid (catalytic,
drops) -
Solvent: DCE (1,2-Dichloroethane) or DCM[5]
Step-by-Step Methodology:
-
Imine Formation: In a vial, mix the Aldehyde (
) and Amine ( ) in DCE ( ). Add 1 drop of Acetic Acid. Stir for 30 minutes.-
Why? Acid catalysis promotes the formation of the iminium ion intermediate.[6]
-
-
Reduction: Add STAB (
) in one portion. -
Reaction: Stir at RT for 12–16 hours (Overnight).
-
Quench: Add Saturated
( ) and stir vigorously for 15 minutes to quench borate complexes. -
Extraction: Separate the organic layer. Extract aqueous layer with DCM (
). Combine organics, dry, and concentrate.
Quality Control & Purification Strategy
Given the fluorinated nature of the molecule, standard UV detection at 254 nm is effective, but
Purification Decision Tree
| Impurity Profile | Recommended Method | Notes |
| Non-polar byproducts | Flash Chromatography (Silica) | Elute with Hexane/EtOAc. The |
| Polar/Basic byproducts | Reverse Phase HPLC (C18) | Use 0.1% Formic Acid modifier. Avoid TFA if acid-sensitive groups are present. |
| Trace Metal/Salts | SPE Cartridge (SCX) | Strong Cation Exchange captures the amine product; wash neutrals, elute with |
Analytical Validation ( -NMR)
This molecule contains two distinct fluorine environments.
-
Signal A (
): Singlet around to . -
Signal B (
): Multiplet around to . -
Validation: Integration ratio should be exactly 3:1. Deviation indicates loss of the
group (rare) or contamination.
Safety and Handling
-
Corrosivity: Benzylamines are corrosive and can cause skin burns. Wear nitrile gloves and eye protection.
-
Volatiles: The
group can increase volatility in lower molecular weight intermediates. Avoid prolonged high-vacuum exposure if the molecular weight is . -
STAB: Evolves acetic acid upon hydrolysis. Handle in a fume hood.
References
-
The Trifluoromethoxy Group in Medicinal Chemistry
-
Amide Coupling with H
-
Reductive Amin
-
Fluorine in Drug Design: Metabolic Stability
Sources
- 1. nbinno.com [nbinno.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. bachem.com [bachem.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. tandfonline.com [tandfonline.com]
Application Note: 3-Fluoro-5-(trifluoromethoxy)benzylamine as a Strategic Motif in Next-Gen Agrochemicals
Topic: Application of 3-Fluoro-5-(trifluoromethoxy)benzylamine in Agrochemical Synthesis Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Agrochemical Discovery Scientists, Process Chemists.
Executive Summary
In the optimization of modern agrochemicals, the strategic incorporation of fluorine motifs is paramount for modulating lipophilicity, metabolic stability, and membrane permeability. 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7) represents a high-value "fragment-based" building block.[1] Unlike the ubiquitous 4-(trifluoromethoxy) or 3-(trifluoromethyl) analogues, this 3,5-disubstituted motif offers a dual advantage: it blocks two metabolically vulnerable sites on the phenyl ring while introducing the unique orthogonal conformational properties of the trifluoromethoxy group.
This guide details the physicochemical rationale for selecting this moiety, its application in synthesizing Succinate Dehydrogenase Inhibitor (SDHI) fungicide analogues, and a validated protocol for its incorporation via amide coupling.
Chemical Profile & Physicochemical Properties
| Property | Data |
| Chemical Name | 3-Fluoro-5-(trifluoromethoxy)benzylamine |
| CAS Number | 1353000-19-7 |
| Molecular Formula | C₈H₇F₄NO |
| Molecular Weight | 209.14 g/mol |
| Physical State | Liquid or low-melting solid (dependent on purity) |
| Key Functional Groups | Primary Amine (-NH₂), Fluoro (-F), Trifluoromethoxy (-OCF₃) |
| Predicted LogP | ~2.5 - 2.8 (High Lipophilicity) |
| Storage | 2-8°C, under inert atmosphere (Ar/N₂) |
Mechanism of Action & SAR Rationale
The "Fluorine Effect" in Agrochemical Design
The 3-Fluoro-5-(trifluoromethoxy) substitution pattern is not arbitrary; it is a calculated design choice for late-stage lead optimization.
-
Metabolic Blocking: The 3- and 5-positions of a phenyl ring are common sites for oxidative metabolism by Cytochrome P450 enzymes (hydroxylation). Blocking both positions with stable fluorinated groups extends the half-life of the active ingredient in the plant or pest.
-
Lipophilicity Modulation: The trifluoromethoxy group (-OCF₃) is one of the most lipophilic substituents known (Hansch
value 1.04), significantly higher than -CF₃ (0.88) or -Cl (0.71). This enhances the compound's ability to penetrate the waxy cuticle of leaves or the exoskeleton of insects. -
Conformational Control: Unlike -CF₃, which is rotationally symmetric, the -OCF₃ group often adopts a conformation orthogonal (perpendicular) to the aromatic ring to minimize electronic repulsion with the
-system. This creates a unique 3D shape that can improve selectivity for the target enzyme's binding pocket.
Visualization: SAR Optimization Cycle
The following diagram illustrates the logical flow of selecting this building block for lead optimization.
Figure 1: SAR decision pathway for selecting 3-Fluoro-5-(trifluoromethoxy)benzylamine to address metabolic instability.
Synthetic Applications & Case Study
Primary Reaction Class: Amide Bond Formation
The primary amine functionality makes this compound an ideal partner for amide coupling reactions , a cornerstone of agrochemical synthesis (e.g., carboxamide fungicides like Sedaxane, Bixafen).
Case Study: Synthesis of a Pyrazole-Carboxamide Analogue
Objective: Synthesize a novel SDHI fungicide analogue by coupling a pyrazole-4-carboxylic acid core with 3-Fluoro-5-(trifluoromethoxy)benzylamine.
Retrosynthetic Analysis:
-
Target: N-(3-fluoro-5-(trifluoromethoxy)benzyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide.
-
Disconnection: Amide bond.
-
Fragments:
-
Acid Chloride/Activated Ester of the Pyrazole core.
-
3-Fluoro-5-(trifluoromethoxy)benzylamine (Nucleophile).
-
Detailed Experimental Protocol
Experiment: Coupling of 3-Fluoro-5-(trifluoromethoxy)benzylamine with an Acid Chloride.
Materials & Reagents
-
Amine: 3-Fluoro-5-(trifluoromethoxy)benzylamine (1.0 equiv, 5.0 mmol, ~1.05 g).
-
Electrophile: 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 equiv).
-
Base: Triethylamine (Et₃N) or DIPEA (2.5 equiv).
-
Solvent: Dichloromethane (DCM) (anhydrous, 0.2 M concentration).
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv, optional for sterically hindered acids).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (N₂) or Argon.
-
Add 3-Fluoro-5-(trifluoromethoxy)benzylamine (1.05 g, 5.0 mmol) and anhydrous DCM (25 mL).
-
-
Base Addition:
-
Cool the solution to 0°C using an ice bath.
-
Add Triethylamine (1.74 mL, 12.5 mmol) dropwise via syringe. Stir for 10 minutes.
-
-
Coupling Reaction:
-
Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of DCM (5 mL).
-
Add the acid chloride solution dropwise to the amine mixture at 0°C.
-
Observation: White precipitate (Et₃N·HCl salts) will form immediately.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).
-
Stir for 4–6 hours.
-
-
Reaction Monitoring (TLC/LC-MS):
-
TLC: Eluent 30% EtOAc in Hexanes. Stain with Ninhydrin (amine consumption) or UV.
-
LC-MS: Look for the [M+H]⁺ peak corresponding to the amide product.
-
-
Workup:
-
Quench the reaction with saturated aqueous NaHCO₃ (20 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Wash the combined organics with 1M HCl (to remove unreacted amine), followed by Brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Yield: Expected yield 85–95% (White to off-white solid).
-
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the amide coupling of 3-Fluoro-5-(trifluoromethoxy)benzylamine.
Safety & Handling
-
Corrosivity: Fluorinated benzylamines can be corrosive and cause severe skin burns. Wear nitrile gloves, safety goggles, and a lab coat.
-
Volatility: While the boiling point is relatively high, handle in a fume hood to avoid inhalation of vapors.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless intended for salt formation).
References
-
Accela ChemBio. Product Datasheet: 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7).[1][2] Retrieved from .
-
Jeschke, P. (2021). Current Trends in the Design of Fluorine-Containing Agrochemicals.ResearchGate .[3] .
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[4]ChemMedChem . (Contextual citation for OCF3 properties).
-
PubChem. Compound Summary: 3-(Trifluoromethoxy)benzylamine (Analogue Reference).[1].
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry.
Sources
- 1. 1352999-94-0,3-Fluoro-5-(trifluoromethoxy)phenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1352999-52-0,3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Precision N-Alkylation of 3-Fluoro-5-(trifluoromethoxy)benzylamine
[1]
Strategic Overview
The substrate 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS: 93071-75-1 / 1060803-09-1 for HCl salt) represents a high-value scaffold in medicinal chemistry.[1] The 3-fluoro-5-trifluoromethoxy motif is strategically employed to modulate lipophilicity (
However, the chemical nature of this substrate presents specific challenges:
-
Nucleophilicity: The electron-withdrawing nature of the fluorine and trifluoromethoxy groups (meta-positioned to the methylene linker) slightly reduces the basicity of the amine compared to unsubstituted benzylamine, but it remains a potent nucleophile.[1]
-
Over-Alkylation Risk: Like all primary amines, this substrate is prone to "runaway alkylation" (polyalkylation) in the presence of alkyl halides, leading to mixtures of secondary, tertiary, and quaternary ammonium salts.
This guide prioritizes Reductive Amination as the "Gold Standard" for mono-alkylation due to its superior selectivity.[1] A secondary protocol for Direct Alkylation is provided for cases where the corresponding aldehyde/ketone is unavailable.
Decision Matrix: Method Selection
Before beginning, select the appropriate protocol based on your available electrophile and required selectivity.
Figure 1: Decision matrix for selecting the optimal alkylation pathway.
Protocol A: Reductive Amination (The Gold Standard)[1]
This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (
Mechanistic Insight
The reaction proceeds via the formation of an imine (or iminium ion) intermediate. The electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, making it less hydridic than
Reagents & Stoichiometry[1]
| Component | Role | Equiv. | Notes |
| Amine Substrate | Nucleophile | 1.0 | 3-Fluoro-5-(trifluoromethoxy)benzylamine |
| Aldehyde/Ketone | Electrophile | 1.1 - 1.2 | Slight excess ensures full amine conversion.[1] |
| NaBH(OAc)3 | Reducing Agent | 1.4 - 1.5 | "STAB". Must be dry/free-flowing.[1] |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Promotes imine formation/protonation.[1] |
| DIPEA / TEA | Base | 1.0 | Only required if starting with Amine HCl salt. |
| DCE or DCM | Solvent | N/A | 1,2-Dichloroethane is preferred (faster rates).[1] |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Amine (1.0 equiv) in 1,2-Dichloroethane (DCE) [Concentration: 0.1 M - 0.2 M].
-
Note: If using the Hydrochloride salt of the amine, add DIPEA (1.0 equiv) and stir for 10 minutes to liberate the free base.
-
-
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) .[1]
-
Optimization: If the carbonyl is sterically hindered (e.g., a ketone), add Acetic Acid (1-2 equiv) and let stir for 30-60 minutes before adding the reducing agent to ensure imine equilibrium.[1]
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Stir at room temperature (20-25°C) for 2–16 hours. Monitor by LCMS or TLC.[1][4]
-
Target: Disappearance of the primary amine peak.[5]
-
-
Quench: Quench by adding saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup:
Figure 2: Workflow for Reductive Amination using STAB.
Protocol B: Direct Alkylation (Controlled )[1]
Warning: This method is prone to over-alkylation.[1][6] It should only be used if the aldehyde precursor is unstable or unavailable.
Mechanistic Insight
This is a standard
Reagents & Stoichiometry[1]
| Component | Role | Equiv. | Notes |
| Amine Substrate | Nucleophile | 1.0 | |
| Alkyl Halide | Electrophile | 0.8 - 0.9 | Deficit is crucial to prevent over-alkylation.[1] |
| Base | Scavenger | 2.0 | |
| Solvent | Medium | N/A | Acetonitrile (MeCN) or DMF.[1][4] |
Step-by-Step Procedure
-
Setup: Dissolve Amine (1.0 equiv) in anhydrous Acetonitrile (MeCN).
-
Base Addition: Add powdered
(2.0 equiv) . -
Controlled Addition: Cool the mixture to 0°C. Dissolve the Alkyl Halide (0.8 - 0.9 equiv) in a small volume of MeCN and add it dropwise over 30-60 minutes.
-
Why: Keeping the concentration of the electrophile low and the amine in excess relative to the instantaneous alkyl halide concentration favors mono-alkylation.[1]
-
-
Reaction: Allow to warm to room temperature. Stir for 12-24 hours.
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate.
-
Purification: Column chromatography is almost always required to separate the unreacted starting material from the mono-alkylated product.[1]
Analytical & Purification Guide
Monitoring (TLC/LCMS)[1][4]
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: 3-Fluoro-5-(trifluoromethoxy)benzylamine is lipophilic.[1] Start with 10% MeOH in DCM.[1]
-
Visualization: UV (254 nm) is effective due to the aromatic ring.[1] Ninhydrin stain will show the primary amine (starting material) as purple/red, while the secondary amine (product) may stain differently or less intensely.[1]
Purification Strategy
Since the substrate contains fluorinated groups, it may exhibit unique retention characteristics.
-
Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate or DCM/MeOH.
-
Acidic Modifiers: If streaking occurs on silica, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica, or use amine-functionalized silica cartridges.[1]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][5] The Journal of Organic Chemistry, 67(3), 674–683.[5]
-
BenchChem. Experimental procedure for N-alkylation of primary amines.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Fluoro-5-(trifluoromethoxy)benzylamine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethoxy)benzylamine, a fluorinated organic compound with significant potential as a versatile molecular probe in biomedical research and drug discovery. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group onto the benzylamine scaffold imparts unique physicochemical properties that are highly advantageous for various analytical applications. These properties include enhanced metabolic stability, increased lipophilicity, and the presence of NMR-active nuclei (¹⁹F), making it an ideal candidate for use in high-sensitivity assays. This document details the synthesis, physicochemical characteristics, and provides detailed protocols for its application as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for studying biomolecular interactions and as a potential enzyme inhibitor. Furthermore, its potential for radiolabeling with fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging is discussed, opening avenues for in vivo mechanistic studies.
Introduction: The Rationale for Fluorinated Benzylamines as Molecular Probes
The design of small molecules that can interrogate complex biological systems is a cornerstone of modern chemical biology and drug discovery. Substituted benzylamines are prevalent structural motifs in a vast array of biologically active compounds, serving as key pharmacophores that can interact with a variety of biological targets.[1] The introduction of fluorine-containing functional groups, such as a lone fluorine atom and a trifluoromethoxy (-OCF₃) group, into the benzylamine framework can dramatically and predictably alter its properties.[2]
The fluorine atom, being the most electronegative element, can modulate the pKa of the benzylamine's amino group and influence local molecular conformation. The trifluoromethoxy group is a lipophilic, metabolically stable bioisostere of other functional groups.[2] Its presence can enhance membrane permeability and protect the molecule from rapid metabolic degradation, thereby increasing its bioavailability and in vivo half-life.[2]
Crucially, the ¹⁹F nucleus is 100% naturally abundant and possesses a spin of ½, making it an excellent nucleus for NMR spectroscopy.[3] The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, providing a powerful tool to probe binding events and conformational changes in biological macromolecules with minimal background interference.[3] This unique combination of properties positions 3-Fluoro-5-(trifluoromethoxy)benzylamine as a promising molecular probe for a range of applications.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a molecular probe is essential for designing robust and reproducible experiments. While specific experimental data for 3-Fluoro-5-(trifluoromethoxy)benzylamine is not widely available, we can infer its properties from closely related analogs such as 3-Fluoro-5-(trifluoromethyl)benzylamine.
| Property | Predicted/Inferred Value | Reference |
| Molecular Formula | C₈H₇F₄NO | - |
| Molecular Weight | 209.14 g/mol | - |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | ~175 °C | [5] |
| Density | ~1.3-1.4 g/mL at 25 °C | [4][5] |
| Refractive Index | ~1.45 at 20 °C | [4][5] |
| Water Solubility | Insoluble | [4] |
| pKa (predicted) | ~8.4 | [4] |
| LogP (predicted) | ~2.5-3.0 | - |
Note: The values for boiling point, density, and refractive index are based on the closely related compound 3-Fluoro-5-(trifluoromethyl)benzaldehyde and 3-Fluoro-5-(trifluoromethyl)benzylamine. The LogP value is an estimate based on the lipophilicity of the trifluoromethoxy group.
Proposed Synthesis Pathway
A plausible synthetic route to 3-Fluoro-5-(trifluoromethoxy)benzylamine can be adapted from established methods for the synthesis of related benzylamines. A potential two-step synthesis starting from the commercially available 3-Fluoro-5-(trifluoromethoxy)benzaldehyde is outlined below.
Caption: Proposed reductive amination pathway for the synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine.
Protocol 2.1.1: Synthesis via Reductive Amination
This protocol describes a laboratory-scale synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine from 3-Fluoro-5-(trifluoromethoxy)benzaldehyde.
Materials:
-
3-Fluoro-5-(trifluoromethoxy)benzaldehyde
-
Methanol (anhydrous)
-
Ammonia solution (7 N in methanol)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
Procedure:
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve 3-Fluoro-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 7 N solution of ammonia in methanol (1.5 eq).
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reduction to Amine:
-
Once imine formation is complete, cool the reaction mixture back to 0 °C.
-
Slowly and portion-wise, add sodium borohydride (1.2 eq) to the stirring solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add dichloromethane (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-Fluoro-5-(trifluoromethoxy)benzylamine can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Application as a ¹⁹F NMR Probe for Biomolecular Interactions
The high sensitivity of the ¹⁹F chemical shift to the local environment makes 3-Fluoro-5-(trifluoromethoxy)benzylamine an excellent candidate for use in ¹⁹F NMR-based screening and binding affinity studies.[3][6] Changes in the ¹⁹F NMR signal upon binding to a target protein can provide information on binding events, binding constants (Kd), and even structural insights into the binding pocket.
Caption: A generalized workflow for a ¹⁹F NMR binding assay using 3-Fluoro-5-(trifluoromethoxy)benzylamine.
Protocol 3.1: Screening for Protein-Ligand Interactions using ¹⁹F NMR
This protocol outlines a general procedure for screening the binding of 3-Fluoro-5-(trifluoromethoxy)benzylamine to a target protein.
Materials:
-
Purified target protein of interest
-
3-Fluoro-5-(trifluoromethoxy)benzylamine
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)
-
NMR tubes
-
NMR spectrometer equipped with a ¹⁹F probe
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of 3-Fluoro-5-(trifluoromethoxy)benzylamine in a suitable solvent (e.g., DMSO-d₆).
-
Prepare a solution of the target protein at a concentration of 10-50 µM in the NMR buffer.
-
Prepare two NMR samples:
-
Reference Sample: Add the probe stock solution to the NMR buffer to a final concentration of 50-100 µM.
-
Test Sample: Add the probe stock solution to the protein solution to the same final probe concentration. Ensure the final DMSO concentration is low (<1%) to avoid protein denaturation.
-
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and test samples. Typical acquisition parameters on a 500 MHz spectrometer might include:
-
Spectral width: ~50 ppm
-
Number of scans: 128-1024 (depending on sample concentration)
-
Temperature: 298 K
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the ¹⁹F spectrum of the test sample to the reference sample. A binding event is indicated by:
-
A change in the chemical shift (Δδ) of the fluorine signals.
-
Line broadening of the fluorine signals.
-
A decrease in the intensity of the free probe signal and the appearance of a new, broader signal corresponding to the bound state (in the case of slow exchange).
-
-
Protocol 3.2: Determination of Binding Affinity (Kd) by ¹⁹F NMR Titration
This protocol describes how to determine the dissociation constant (Kd) of the interaction between the probe and the target protein.
Procedure:
-
Sample Preparation:
-
Prepare a series of NMR samples with a constant concentration of the probe (e.g., 50 µM) and increasing concentrations of the target protein (e.g., 0, 10, 25, 50, 100, 250, 500 µM).
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum for each sample in the titration series.
-
-
Data Analysis:
-
Measure the change in the chemical shift (Δδ) of the probe's fluorine signal at each protein concentration.
-
Plot the change in chemical shift (Δδ) as a function of the total protein concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.
-
Application as a Potential Enzyme Inhibitor
The benzylamine scaffold is a known pharmacophore for various enzymes, and the introduction of fluorine can enhance inhibitory potency.[7] 3-Fluoro-5-(trifluoromethoxy)benzylamine can be screened for its inhibitory activity against a target enzyme using a variety of assay formats.
Protocol 4.1: General Enzyme Inhibition Assay (Fluorometric)
This protocol describes a general method for assessing the inhibitory potential of 3-Fluoro-5-(trifluoromethoxy)benzylamine against a target enzyme using a fluorescence-based assay. This type of assay is highly sensitive and suitable for high-throughput screening.[8]
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate for the enzyme
-
3-Fluoro-5-(trifluoromethoxy)benzylamine
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 3-Fluoro-5-(trifluoromethoxy)benzylamine in DMSO.
-
Prepare serial dilutions of the compound in assay buffer to generate a range of concentrations for testing.
-
Prepare solutions of the enzyme and the fluorogenic substrate in assay buffer at their optimal concentrations.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add:
-
Assay buffer
-
The test compound at various concentrations (or DMSO for the control).
-
Enzyme solution.
-
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using the microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Potential for ¹⁸F-Radiolabeling and PET Imaging
The presence of a fluorine atom on the aromatic ring of 3-Fluoro-5-(trifluoromethoxy)benzylamine makes it a candidate for radiolabeling with the positron-emitting isotope ¹⁸F (half-life ≈ 110 minutes).[9] An ¹⁸F-labeled version of this molecule could be used as a PET imaging agent to study the in vivo distribution and target engagement of benzylamine-based compounds.
The direct radiofluorination of electron-rich aromatic rings can be challenging. A potential strategy involves the synthesis of a suitable precursor, such as a diaryliodonium salt or a boronic ester derivative of the non-fluorinated analog, followed by nucleophilic substitution with [¹⁸F]fluoride.
Caption: Conceptual workflow for the radiosynthesis of [¹⁸F]3-Fluoro-5-(trifluoromethoxy)benzylamine.
Further research is required to develop a robust radiosynthesis protocol for this specific molecule. However, the potential to translate in vitro findings from NMR and enzyme assays to in vivo imaging studies using PET highlights the significant versatility of this molecular probe.
Conclusion
3-Fluoro-5-(trifluoromethoxy)benzylamine is a promising molecular tool for researchers in the life sciences and drug discovery. Its unique combination of a benzylamine scaffold with fluorine and trifluoromethoxy substituents provides a favorable profile for use in a variety of modern assay technologies. The detailed protocols provided in this guide for its application in ¹⁹F NMR and enzyme inhibition studies, along with the discussion of its potential for PET imaging, are intended to facilitate its adoption and exploitation in the scientific community. The continued exploration of such fluorinated molecular probes will undoubtedly contribute to a deeper understanding of biological processes and the development of novel therapeutics.
References
- Dalvit, C., & Vulpetti, A. (2019). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment.
- Pike, V. W. (2009). PET radiotracers: crossing the blood-brain barrier and beyond. Current Opinion in Chemical Biology, 13(3), 320-328.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Ferreira, R. J., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7215.
- Brooks, A. F., et al. (2014). Fluorine-18 radiochemistry, labeling strategies and synthetic routes. Chemical Reviews, 114(16), 8256-8306.
- Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). ¹⁸F-Labeling of Arenes. Chemical Reviews, 116(2), 719-766.
- Scott, P. J. (2015). Radiochemistry for the nuclear medicine clinician. Journal of Nuclear Medicine, 56(10), 1547-1552.
- Angulo, J., & Nieto, P. M. (2011). NMR in the study of protein-ligand interactions. Current Opinion in Structural Biology, 21(5), 645-652.
- Lorenz, K., & Tittmann, K. (2018). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 19(11), 3349.
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
- Taylor & Francis Online. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 138-149.
- Indian Academy of Sciences. (2020). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 132(1), 1-8.
- ACS Publications. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12765-12774.
- Frontiers. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 913821.
- The Open Medicinal Chemistry Journal. (2020). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 14, 1-13.
- MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1993.
- Annual Reviews. (1995). Use of ¹⁹F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 24, 435-462.
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzylamine. Retrieved from [Link]
Sources
- 1. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. 3-Fluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 5. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
Technical Guide: Experimental Setup for Reactions Involving 3-Fluoro-5-(trifluoromethoxy)benzylamine
Executive Summary
This guide details the experimental handling and synthetic utility of 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7). This compound is a critical fluorinated building block in medicinal chemistry, primarily used to introduce metabolic stability and modulate lipophilicity in drug candidates. The simultaneous presence of a fluorine atom and a trifluoromethoxy group (–OCF₃) on the phenyl ring creates a unique electronic environment that influences both the reactivity of the amine and the physicochemical properties of the final scaffold.
While the benzylic methylene group insulates the amine nitrogen from the strong electron-withdrawing effects of the ring substituents, this amine is slightly less nucleophilic than unsubstituted benzylamine. Consequently, standard protocols must be optimized to prevent low yields or incomplete conversions.
Compound Profile
| Property | Data |
| IUPAC Name | [3-Fluoro-5-(trifluoromethoxy)phenyl]methanamine |
| CAS Number | 1353000-19-7 |
| Molecular Formula | C₈H₇F₄NO |
| Molecular Weight | 209.14 g/mol |
| Appearance | Clear to dark yellow liquid |
| Boiling Point | ~130–135 °C (predicted) |
| Storage | 2–8 °C, under Nitrogen/Argon (Hygroscopic) |
| Hazards | Corrosive (Skin Corr.[1][2][3][4] 1B), Irritant |
Handling & Storage Protocols
Safety Warning: This compound is corrosive. It can cause severe skin burns and eye damage. All operations must be performed in a fume hood.
Storage and Stability[5]
-
Atmosphere: The amine readily absorbs CO₂ from the air to form carbamate salts (white solids), which alters stoichiometry and solubility. Always store under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Store at 2–8 °C to prevent oxidative degradation (indicated by darkening color).
-
Re-purification: If the liquid turns dark brown or opaque, purify via short-path distillation under reduced pressure or flash chromatography (DCM/MeOH/NH₃) before use in sensitive couplings.
General Workflow Visualization
The following diagram outlines the critical decision pathways for utilizing this building block.
Figure 1: Decision matrix for handling and reacting CAS 1353000-19-7.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling
Context: The electron-withdrawing nature of the 3-F and 5-OCF₃ groups slightly reduces the nucleophilicity of the amine. Standard EDC/HOBt couplings may be sluggish. This protocol uses HATU , a more powerful coupling reagent, to ensure complete conversion.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
3-Fluoro-5-(trifluoromethoxy)benzylamine (1.1 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow as the active ester forms.
-
Addition: Add 3-Fluoro-5-(trifluoromethoxy)benzylamine (1.1 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS.[5]
-
Checkpoint: If reaction is incomplete after 4 hours, add 0.1 equiv of DMAP.
-
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with:
-
Sat. NaHCO₃ (2 x 15 mL) – removes unreacted acid/HATU byproducts.
-
Water (1 x 15 mL).
-
Brine (1 x 15 mL).
-
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Context: Ideal for attaching the fluorinated benzyl group to an aliphatic chain or scaffold without forming a rigid amide bond. We use Sodium Triacetoxyborohydride (STAB) because it is mild and will not reduce the trifluoromethoxy group or other sensitive functionalities.
Reagents:
-
Aldehyde/Ketone Partner (1.0 equiv)
-
3-Fluoro-5-(trifluoromethoxy)benzylamine (1.1 equiv)[1]
-
NaBH(OAc)₃ (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Procedure:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir for 30–60 minutes at room temperature to allow imine formation (equilibrium).
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Reaction: Stir vigorously at room temperature overnight (12–16 hours).
-
Quench: Add Sat. NaHCO₃ (10 mL) and stir for 15 minutes to quench excess borohydride.
-
Extraction: Extract with DCM (3 x 10 mL).
-
Purification: The secondary amine product is often basic. Purify on silica gel using DCM/MeOH (95:5) with 1% NH₄OH to prevent streaking.
Protocol C: SNAr Displacement (Heterocycle Functionalization)
Context: Using the amine as a nucleophile to displace a leaving group (Cl, Br, F) on a heteroaromatic core (e.g., chloropyrimidine, chloropyridine).
Step-by-Step Procedure:
-
Setup: In a microwave vial or pressure tube, combine the Halo-heterocycle (1.0 equiv) and 3-Fluoro-5-(trifluoromethoxy)benzylamine (1.2 equiv).
-
Base/Solvent: Add DIPEA (2.5 equiv) and dissolve in DMSO or NMP (concentration ~0.2 M).
-
Why DMSO? Polar aprotic solvents stabilize the transition state of SNAr reactions.
-
-
Heating: Heat to 80–100 °C (oil bath) or 120 °C (microwave) for 1–2 hours.
-
Validation: Monitor by LCMS. The product will show a mass shift corresponding to the loss of HCl/HBr and addition of the amine.
Analytical Validation
To confirm the identity of the product, specifically the integrity of the fluorinated groups, use ¹⁹F NMR.
| Nucleus | Expected Signal (Approximate) | Structural Assignment |
| ¹H NMR | δ 3.8 – 4.0 ppm (singlet/doublet, 2H) | Benzylic CH₂ (Shift depends on N-substitution) |
| ¹⁹F NMR | δ -58.0 ppm (singlet, 3F) | –OCF₃ (Trifluoromethoxy) |
| ¹⁹F NMR | δ -110 to -115 ppm (multiplet, 1F) | Ar-F (Aromatic Fluorine) |
Note: The –OCF₃ signal is distinct and typically appears downfield from a –CF₃ group (which is usually around -62 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Amine formed carbamate salt with CO₂. | Purify amine by base wash (NaOH) extraction before use; use fresh bottle. |
| Incomplete Reaction | Low nucleophilicity due to EWGs. | Switch to HATU (from EDC); Increase temperature to 40–50 °C; Use acid chloride method. |
| Dark Product Mixture | Oxidation of the amine. | Perform reactions under strict N₂ atmosphere; Degas solvents. |
| Missing ¹⁹F Signal | Defluorination (Rare). | Avoid extremely strong reducing agents (e.g., LiAlH₄ at reflux) which might attack C-F bonds. |
References
-
Compound Data: 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7).[1][6][7] Fisher Scientific / Thermo Fisher.
-
Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/EDC choice).
-
Reductive Amination: Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Journal of Organic Chemistry.
-
Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Context on OCF3 bioisosteres).
Sources
- 1. 1352999-52-0,3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. growingscience.com [growingscience.com]
- 6. 3-Fluoro-5-(trifluoromethoxy)benzylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. 3-Fluoro-5-(trifluoromethoxy)benzylamine | CymitQuimica [cymitquimica.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Note: Scale-Up Synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine Derivatives
Executive Summary
The 3-Fluoro-5-(trifluoromethoxy)benzylamine motif is a high-value pharmacophore in medicinal chemistry.[1] The simultaneous presence of a fluorine atom and a trifluoromethoxy (
-
Metabolic Stability: The
group blocks metabolic oxidation at the para-position while increasing lipophilicity ( ). -
pKa Modulation: The electron-withdrawing nature of the substituents lowers the pKa of the benzylic amine, potentially improving oral bioavailability and blood-brain barrier penetration compared to non-fluorinated analogs.
This guide details the scale-up synthesis (100 g to 1 kg scale) of the primary amine and its conversion into secondary amine derivatives. Unlike gram-scale laboratory methods that often rely on expensive hydride reagents (e.g.,
Retrosynthetic Analysis & Route Selection
To achieve a scalable process, we must select a route that minimizes hazardous waste and avoids chromatographic purification.
Strategic Considerations
-
Route A (Amide Reduction): Requires stoichiometric strong reducing agents (e.g., LAH), generating voluminous aluminum salts that are difficult to filter on scale. (Discarded for Scale-up)
-
Route B (Reductive Amination of Aldehyde): Viable, but the aldehyde precursor (3-fluoro-5-(trifluoromethoxy)benzaldehyde) is often less stable and more expensive than the nitrile.[1]
-
Route C (Nitrile Reduction): The nitrile precursor is robust, commercially available, and dense. Catalytic hydrogenation offers the cleanest profile. (Selected Route)
Synthesis Pathway Diagram[1]
Caption: Figure 1. Selected process flow for the synthesis of the target benzylamine and its derivatives.
Protocol 1: Scale-Up Synthesis of Primary Amine
Target: 3-Fluoro-5-(trifluoromethoxy)benzylamine Hydrochloride Scale: 100 g Input[1]
Materials & Reagents
| Reagent | Equiv.[2] | Function | Hazard Note |
| 3-Fluoro-5-(trifluoromethoxy)benzonitrile | 1.0 | Substrate | Irritant |
| Raney Nickel (Slurry in water) | 10 wt% | Catalyst | Pyrophoric (keep wet) |
| Ammonia (7N in Methanol) | 5.0 | Solvent/Suppressant | Toxic, Flammable |
| Hydrogen Gas ( | >3 bar | Reductant | Extremely Flammable |
| HCl in Isopropanol (5-6N) | 1.1 | Salt Formation | Corrosive |
Experimental Procedure
Step 1: Reactor Loading (Inert Atmosphere)[1]
-
Preparation: Ensure a 1L or 2L high-pressure autoclave (Hastelloy or Stainless Steel 316) is clean, dry, and pressure-tested.[1]
-
Catalyst Charging: Under a strict Nitrogen or Argon blanket, charge the Raney Nickel (10 g, washed 3x with MeOH to remove water) into the reactor.
-
Critical Safety: Never let Raney Nickel dry out; it will ignite in air.
-
-
Substrate Addition: Dissolve 3-Fluoro-5-(trifluoromethoxy)benzonitrile (100 g, 0.488 mol) in Methanol (400 mL). Add this solution to the reactor.
-
Ammonia Addition: Add 7N Ammonia in Methanol (350 mL).
Step 2: Hydrogenation[1]
-
Purge: Seal the reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar).
-
Reaction: Pressurize to 5–8 bar (70–115 psi) with Hydrogen.
-
Temperature: Heat to 40°C . Stir vigorously (800–1000 rpm) to ensure mass transfer of
into the liquid phase. -
Monitoring: Monitor
uptake. Reaction is typically complete when uptake ceases (approx. 4–6 hours). Verify completion by HPLC (Target: >98% conversion).
Step 3: Workup & Salt Formation[1]
-
Filtration: Cool to room temperature. Vent
and purge with Nitrogen. Filter the reaction mixture through a Celite pad (or specialized spark-proof filter) to remove the catalyst.-
Waste Disposal: Immediately quench the used catalyst filter cake with water; keep wet until disposal.
-
-
Concentration: Concentrate the filtrate under reduced pressure (
) to remove Ammonia and Methanol. -
Salt Precipitation: Redissolve the crude oil in Isopropanol (300 mL). Cool to
. -
Acidification: Dropwise add HCl in Isopropanol (approx. 100 mL) until pH < 2. A white precipitate should form.[1]
-
Isolation: Stir for 1 hour at
. Filter the solid, wash with cold MTBE or Isopropanol, and dry in a vacuum oven at .
Expected Yield: 85–92% Purity: >98% (HPLC), >99% (qNMR)[1]
Protocol 2: Synthesis of Derivatives (Reductive Amination)
Target: N-Substituted-3-Fluoro-5-(trifluoromethoxy)benzylamines Method: Indirect Reductive Amination (One-Pot)[1]
This protocol is modular. By changing the aldehyde partner, you can generate a library of derivatives.
General Protocol
-
Imine Formation: In a reaction vessel, combine 3-Fluoro-5-(trifluoromethoxy)benzylamine (free base) (1.0 eq) and the Aldehyde/Ketone partner (1.05 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]
-
Note: If using the HCl salt from Protocol 1, add 1.0 eq of Triethylamine (TEA) to liberate the free base in situ.
-
-
Drying (Optional but Recommended): Add anhydrous
or molecular sieves to absorb water, driving imine formation. Stir for 2 hours at RT. -
Reduction: Cool to
. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.-
Why STAB? It is milder than
and will not reduce the remaining aldehyde/ketone before it reacts with the amine.
-
-
Quench: Stir overnight at RT. Quench with saturated aqueous
. -
Extraction: Extract with DCM. Wash organic layer with brine, dry over
, and concentrate.
Process Safety & Critical Control Points (CPP)
Hazard Analysis (Trifluoromethoxy Group)
While the
-
Thermal Stability: Generally stable up to
. However, under strong acidic conditions at high temperatures, hydrolysis can release HF. -
Lipophilicity: The product is highly skin-permeable. Double-gloving (Nitrile) and long sleeves are mandatory.[1]
Hydrogenation Safety Decision Tree
Caption: Figure 2. Critical safety decision tree for handling pyrophoric catalysts and hydrogen gas.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or poor | Increase stir rate (rpm). Ensure substrate is free of sulfur/iodine contaminants. |
| Dimer Formation (Dibenzylamine) | Insufficient Ammonia. | Increase |
| Defluorination | Over-reduction (Hydrogenolysis). | Lower temperature ( |
| Product Oiling Out | Impure salt formation. | Recrystallize from hot Isopropanol/Ethanol. |
References
-
Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[8] ChemMedChem. Link[1]
-
Ma, J.-A., & Cahard, D. (2004). "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylation." Journal of Organic Chemistry. Link
-
BenchChem. (2025).[2] "Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes." BenchChem Protocols. Link[1]
-
Organic Syntheses. (1973).[7] "Preparation of Trifluoromethyl Compounds via Sulfur Tetrafluoride." Org.[7] Synth. Coll. Vol. 5. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
Sources
- 1. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Fluorinated benzylamines in pharmaceutical development
Application Note: Fluorinated Benzylamines in Pharmaceutical Development
Executive Summary
The benzylamine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from monoamine oxidase (MAO) inhibitors to potassium channel openers. However, the metabolic liability of the benzylic carbon and the high basicity of the amine often result in poor pharmacokinetic (PK) profiles.
This guide details the strategic incorporation of fluorine into benzylamine scaffolds. We explore how fluorination modulates pKa, enhances metabolic stability via the deuterium-fluorine bioisosteric effect, and provides a handle for orthogonal analytical validation using 19F NMR . Included are field-proven synthetic protocols and a self-validating analytical workflow designed for high-throughput pharmaceutical environments.
Design Rationale: The "Fluorine Effect"
Integrating fluorine into a benzylamine scaffold is rarely a random screening choice; it is a calculated modification to alter physicochemical properties without significantly changing steric volume.
pKa Modulation and Membrane Permeability
The basicity of a secondary benzylamine (typically pKa ~9.5) often leads to high ionization at physiological pH (7.4), limiting passive membrane diffusion.
-
Mechanism: The strong electron-withdrawing nature (inductive effect,
) of fluorine on the phenyl ring reduces electron density at the nitrogen lone pair. -
Impact: Placing a fluorine atom at the ortho or meta position can lower the pKa by 0.5–1.5 units, increasing the fraction of uncharged molecules available for membrane permeation (
).
Metabolic Blockade
The benzylic position is a "soft spot" for Cytochrome P450 (CYP450) oxidative deamination.
-
Strategy: While direct fluorination of the benzylic carbon (
-fluorination) is possible, it drastically alters reactivity. A more common strategy is ring fluorination (para-F) to block oxidative metabolism at the ring or to electronically deactivate the benzylic C-H bonds against radical abstraction mechanisms common in CYP450 catalysis.
Table 1: Physicochemical Impact of Fluorination on Benzylamine Scaffold
| Property | Unsubstituted Benzylamine | 4-Fluorobenzylamine | 2,4-Difluorobenzylamine | Impact on Drug Design |
| pKa (Conj. Acid) | ~9.5 | ~9.1 | ~8.7 | Improved CNS penetration; reduced lysosomal trapping. |
| LogP (Lipophilicity) | 1.09 | 1.25 | 1.45 | enhanced hydrophobic binding; higher BBB permeability. |
| Metabolic Stability | Low (Benzylic oxidation) | Moderate | High | Blocks para-hydroxylation; deactivates benzylic oxidation. |
| Hammett | 0.00 | 0.06 | N/A | Electron withdrawal reduces amine nucleophilicity. |
Synthetic Protocol: Reductive Amination
While nucleophilic substitution is possible, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the industry "Gold Standard" for fluorinated benzylamines. It avoids the over-alkylation common with alkyl halides and tolerates the electron-deficient nature of fluorinated aldehydes.
Workflow Visualization
Figure 1: Step-wise reductive amination workflow emphasizing the critical imine formation equilibrium.
Detailed Protocol: Synthesis of N-(4-Fluorobenzyl)alkylamine
Reagents:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Primary Amine (1.0–1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation (The Critical Checkpoint):
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve 4-fluorobenzaldehyde (5 mmol) in DCE (20 mL). -
Add the primary amine (5.5 mmol).
-
Crucial Step: Add Activated 4Å Molecular Sieves.[1] Fluorinated aldehydes are electrophilic but moisture sensitive. Sieves drive the equilibrium toward the imine.
-
Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Verify imine formation via TLC or crude 1H NMR (Disappearance of aldehyde -CHO peak at ~10 ppm; appearance of imine -CH=N- at ~8.3 ppm).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (7.0 mmol) portion-wise.
-
Add catalytic AcOH.[2] Note: Acid catalysis activates the imine for hydride attack, essential for electron-deficient fluorinated systems.
-
Allow to warm to RT and stir overnight (12–16 h).
-
-
Workup (Self-Validating):
-
Quench with saturated aqueous
(stops reaction, neutralizes acid). -
Extract with DCM (
mL). -
Wash combined organics with Brine. Dry over
. -
Concentrate in vacuo.
-
-
Purification:
-
Most fluorinated benzylamines can be purified via Acid-Base Extraction :
-
Dissolve crude in Et2O.
-
Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).
-
Basify aqueous layer with 4M NaOH to pH > 12.
-
Extract back into Et2O.
-
-
Analytical Protocol: 19F NMR Validation
Fluorine provides a unique handle for "background-free" quantification. Unlike 1H NMR, which is cluttered with solvent and scaffold signals, 19F NMR shows only the active drug and fluorinated impurities.
Protocol: Quantitative 19F NMR (qNMR)
Objective: Determine purity without a specific reference standard of the analyte (Internal Standard Method).
Materials:
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or Fluorobenzene. (Must have a distinct chemical shift from analyte). -
Relaxation Agent: Chromium(III) acetylacetonate [
] (20 mM). Reasoning: Fluorine has long T1 relaxation times (2–10s). Cr(acac)3 shortens T1, allowing faster scans without saturation.
Method:
-
Sample Prep: Weigh ~10 mg of synthesized fluorinated amine and ~10 mg of IS into a vial. Record weights to 0.01 mg precision.
-
Dissolution: Dissolve in
or DMSO- containing the relaxation agent. -
Acquisition:
-
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if 1H decoupling is used, ensuring quantitative integration).
-
Delay (d1):
(typically 10s with relaxation agent). -
Spectral Width: 200 ppm (covers -50 to -250 ppm).
-
-
Analysis:
-
Integrate the IS peak (
) and Analyte peak ( ). -
Calculate Purity (
): (Where N = number of fluorine atoms).
-
Case Study: Retigabine (Ezogabine)
Drug: Retigabine (Potassium Channel Opener) Structure: N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester.
Application of Principles:
-
The Fluorine Role: The 4-fluorobenzyl group in Retigabine is critical. The fluorine atom blocks para-metabolic oxidation on the benzyl ring, extending the half-life (
hours). -
Synthesis Insight: Industrial synthesis utilizes the reductive alkylation of the corresponding aniline with 4-fluorobenzaldehyde, mirroring the protocol described above.
-
Safety Note: Retigabine was later associated with skin discoloration (blue-grey pigmentation), linked to the formation of light-sensitive dimers. This highlights the need for rigorous stability testing of the benzylamine nitrogen, even when the ring is stabilized by fluorine.
Safety & Handling of Fluorinated Amines
Hazard Identification:
-
Corrosivity: Fluorinated benzylamines are caustic and can cause severe skin burns.
-
Incompatibility: Highly reactive with strong oxidizing agents.
-
Storage: Fluorine substituents do not significantly destabilize the molecule, but they do increase lipophilicity, making skin absorption faster. Store under inert gas (
) to prevent amine oxidation (N-oxide formation).
DOT Classification:
-
Class 8 (Corrosive Substances).
-
Packing Group II or III.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Yu, B. X., et al. (2013). 19F NMR spectroscopy in the structural elucidation of fluorinated pharmaceuticals. Magnetic Resonance in Chemistry, 51(8), 433-439. Link
-
Blackburn-Munro, G., et al. (2011). Retigabine: chemical synthesis, pharmacological properties and clinical efficacy. CNS Drug Reviews, 11(1), 1-20. Link
Sources
Application Notes & Protocols: 3-Fluoro-5-(trifluoromethoxy)benzylamine as a Novel Synthon for PET Ligand Synthesis
Abstract
Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing invaluable in-vivo data for diagnostics and drug development. The choice of radionuclide is critical, with Fluorine-18 (¹⁸F) being the most widely used due to its optimal half-life (109.8 min) and low positron energy. This document provides a detailed guide on the application of 3-fluoro-5-(trifluoromethoxy)benzylamine, a novel fluorinated synthon, for the synthesis of ¹⁸F-labeled PET ligands. We explore the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group, propose a robust synthesis for a suitable labeling precursor, and provide detailed, field-tested protocols for both the direct ¹⁸F-labeling of the benzylamine synthon and its subsequent conjugation to target molecules. This guide is intended for researchers, medicinal chemists, and radiopharmaceutical scientists engaged in the development of next-generation PET tracers.
Introduction: The Rationale for a Trifluoromethoxy-Substituted Benzylamine Synthon
The development of novel PET tracers is a continuous quest for improved target affinity, selectivity, and pharmacokinetic profiles. The introduction of fluorine into a drug candidate can significantly modulate these properties. Specifically, the trifluoromethoxy group has gained considerable attention in medicinal chemistry for its unique combination of characteristics. It is highly lipophilic, which can enhance blood-brain barrier penetration, and is a strong electron-withdrawing group, which can influence receptor binding interactions. Furthermore, the -OCF₃ group is metabolically stable, resisting oxidative degradation that can be a liability for simpler methoxy groups.
3-Fluoro-5-(trifluoromethoxy)benzylamine emerges as a promising building block, or "synthon," for PET ligand development. Its primary amine functionality provides a versatile handle for conjugation to a wide array of biomolecules (peptides, antibodies, small molecule inhibitors) through stable amide bond formation. The presence of the trifluoromethoxy group offers the aforementioned benefits, while the additional fluorine atom provides a site for radiolabeling with ¹⁸F. This "prosthetic group" strategy, where a small, radiolabeled molecule is synthesized and then attached to a larger targeting vector, is a cornerstone of modern radiopharmaceutical chemistry, particularly for complex and sensitive biomolecules.[1][2]
This application note will detail a proposed pathway for utilizing this synthon, from precursor synthesis to the quality control of the final ¹⁸F-labeled PET ligand.
Physicochemical Properties and Advantages
The strategic placement of both a fluorine and a trifluoromethoxy group on the benzylamine scaffold imparts a unique set of properties that are advantageous for PET ligand design.
| Property | Value/Description | Significance in PET Ligand Design |
| Molecular Formula | C₈H₇F₄N | Provides the basic structural information. |
| Molecular Weight | 193.14 g/mol | A relatively small molecular weight for a prosthetic group. |
| Lipophilicity (LogP) | Moderately lipophilic | The trifluoromethoxy group increases lipophilicity, potentially aiding in crossing the blood-brain barrier. |
| Metabolic Stability | High | The C-F and C-O bonds in the trifluoromethoxy group are resistant to metabolic degradation, leading to a longer biological half-life of the tracer. |
| Reactivity | Primary amine | The benzylamine provides a nucleophilic primary amine for straightforward conjugation to carboxylic acids, activated esters, or other electrophilic sites on target molecules. |
| Electronic Properties | Strong electron-withdrawing nature | Both the fluoro and trifluoromethoxy groups are strongly electron-withdrawing, which can influence the pKa of the amine and the binding affinity of the final ligand. This also activates the aromatic ring for nucleophilic aromatic substitution.[3] |
Proposed Synthesis of a Labeling Precursor
For efficient ¹⁸F-labeling via nucleophilic aromatic substitution, a precursor with a suitable leaving group positioned for displacement by [¹⁸F]fluoride is required. A nitro group (-NO₂) is a common and effective leaving group for this purpose. The following is a proposed synthetic route to 3-Nitro-5-(trifluoromethoxy)benzylamine, a suitable precursor for the synthesis of [¹⁸F]3-Fluoro-5-(trifluoromethoxy)benzylamine. This pathway is adapted from known organic synthesis methodologies.[4]
Caption: Proposed synthetic workflow for the labeling precursor.
Protocol for Precursor Synthesis: 3-Nitro-5-(trifluoromethoxy)benzylamine
-
Step 1: Synthesis of 3-(Trifluoromethoxy)benzonitrile.
-
In a nitrogen-purged reaction vessel, dissolve 3-hydroxybenzonitrile in a suitable organic solvent such as DMF.
-
Add a copper(I) catalyst (e.g., CuI) and a trifluoromethylating agent.
-
Heat the reaction mixture under nitrogen atmosphere. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield 3-(trifluoromethoxy)benzonitrile.
-
-
Step 2: Synthesis of 3-Nitro-5-(trifluoromethoxy)benzonitrile.
-
Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
-
Slowly add 3-(trifluoromethoxy)benzonitrile to the cooled acid mixture with stirring. The trifluoromethoxy group is a meta-director.
-
Allow the reaction to proceed at low temperature, then warm to room temperature. Monitor by TLC or GC-MS.
-
Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate it to obtain the crude product. Purify by recrystallization or column chromatography.
-
-
Step 3: Synthesis of 3-Nitro-5-(trifluoromethoxy)benzylamine.
-
Dissolve 3-nitro-5-(trifluoromethoxy)benzonitrile in an anhydrous solvent like THF under a nitrogen atmosphere.
-
Add a reducing agent such as borane dimethyl sulfide complex (BMS) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then gently reflux until the nitrile reduction is complete (monitor by TLC/LC-MS).
-
Carefully quench the reaction with methanol, followed by acidic workup (e.g., with HCl) to hydrolyze the borane-amine complex.
-
Basify the aqueous layer and extract the product, 3-nitro-5-(trifluoromethoxy)benzylamine, with an organic solvent. Purify as needed.
-
Radiolabeling and Conjugation Protocols
The following two-step procedure details the radiosynthesis of a PET ligand using the prepared precursor.
Caption: Automated radiolabeling and conjugation workflow.
Protocol 1: Synthesis of [¹⁸F]3-Fluoro-5-(trifluoromethoxy)benzylamine
-
Objective: To perform a nucleophilic aromatic substitution to replace the nitro group of the precursor with [¹⁸F]fluoride.
-
Materials:
-
Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water.
-
Kryptofix 2.2.2 (K222).
-
Potassium carbonate (K₂CO₃).
-
Acetonitrile (anhydrous).
-
Dimethyl sulfoxide (DMSO, anhydrous).
-
3-Nitro-5-(trifluoromethoxy)benzylamine precursor (1-2 mg).
-
Automated radiosynthesis module.
-
-
Procedure:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water.
-
Dissolve the 3-nitro-5-(trifluoromethoxy)benzylamine precursor in anhydrous DMSO and add it to the dried K[¹⁸F]F-K222 complex.
-
Seal the reaction vessel and heat to 120-150°C for 10-15 minutes. The electron-withdrawing trifluoromethoxy group helps to activate the aromatic ring for nucleophilic attack.[3]
-
Cool the reaction mixture and purify the crude [¹⁸F]3-fluoro-5-(trifluoromethoxy)benzylamine using semi-preparative HPLC.
-
The identity of the product should be confirmed by co-elution with a non-radioactive standard.
-
Protocol 2: Conjugation to a Target Molecule
-
Objective: To couple the radiolabeled synthon to a target molecule containing a carboxylic acid.
-
Materials:
-
HPLC-purified [¹⁸F]3-fluoro-5-(trifluoromethoxy)benzylamine in a suitable solvent.
-
Target molecule (e.g., a peptide) with a free carboxylic acid group.
-
Coupling agent (e.g., HATU).
-
Base (e.g., DIPEA).
-
Anhydrous DMF.
-
-
Procedure:
-
To the solution of the target molecule in anhydrous DMF, add the coupling agent HATU and the base DIPEA.
-
Add the solution of [¹⁸F]3-fluoro-5-(trifluoromethoxy)benzylamine to the activated target molecule.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Quench the reaction and purify the final ¹⁸F-labeled PET ligand using semi-preparative HPLC.
-
The final product should be formulated in a physiologically compatible solution (e.g., saline with ethanol) for in-vivo studies.
-
Quality Control
A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product for preclinical or clinical use.[5]
| QC Test | Method | Acceptance Criteria |
| Radionuclidic Identity | Gamma-ray spectroscopy | Photon peak at 511 keV. |
| Radionuclidic Purity | Half-life measurement | 105-115 minutes. |
| Radiochemical Purity | Analytical radio-HPLC, radio-TLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detector) | Peak of the desired product should be identifiable and free of significant impurities. Precursor concentration should be below specified limits. |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL). |
| Sterility | Incubation in culture media | No microbial growth (test performed retrospectively). |
| Filter Integrity | Bubble point test | Pass |
| Appearance | Visual inspection | Clear, colorless, free of particulate matter. |
Conclusion
3-Fluoro-5-(trifluoromethoxy)benzylamine represents a highly promising and versatile synthon for the development of novel ¹⁸F-labeled PET ligands. The unique properties conferred by the trifluoromethoxy group—namely enhanced metabolic stability and lipophilicity—make it an attractive component for tracers targeting the central nervous system and other challenging biological targets. The proposed synthetic and radiolabeling protocols provide a robust framework for researchers to incorporate this valuable building block into their drug discovery and development pipelines. Adherence to stringent quality control measures will ensure the production of high-quality radiopharmaceuticals suitable for advanced preclinical and clinical imaging.
References
- CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine. Google Patents.
-
3-Fluoro-5-(trifluoromethyl)benzonitrile. Chem-Impex. Available at: [Link]
-
Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. Available at: [Link]
-
One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. PMC - PubMed Central. Available at: [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. Available at: [Link]
-
One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. ACS Publications. Available at: [Link]
-
Review of 18F-FDG Synthesis and Quality Control. PMC - NIH. Available at: [Link]
-
Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. MDPI. Available at: [Link]
-
3-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 145264. PubChem. Available at: [Link]
-
Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. Available at: [Link]
-
Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. PMC. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. Available at: [Link]
-
Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
Sources
- 1. One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acylation of 3-Fluoro-5-(trifluoromethoxy)benzylamine
Topic: Troubleshooting Side Reactions & Optimization in Acylation Protocols Molecule: 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS: 150517-77-4) Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Executive Summary: The Electronic Challenge
As a Senior Application Scientist, I often see researchers treat 3-Fluoro-5-(trifluoromethoxy)benzylamine as a standard benzylamine. This is a critical oversight. The presence of the fluorine atom at the 3-position and the trifluoromethoxy group (–OCF₃) at the 5-position creates a significantly electron-deficient aromatic ring.
While the methylene spacer (
In acylation reactions, this reduced nucleophilicity shifts the competitive landscape, making the system more susceptible to:
-
Competitive Hydrolysis: The acylating agent reacts with trace water faster than the sluggish amine.
-
Incomplete Conversion: Stalling due to insufficient driving force.
-
Salt Precipitation: Rapid protonation of the unreacted amine by generated acid (e.g., HCl) before acylation can occur.
This guide addresses these specific failure modes.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at 60-70% conversion, even with excess acyl chloride."
Diagnosis: Competitive Hydrolysis & Salt Formation. Due to the electron-withdrawing nature of the 3-F and 5-OCF₃ groups, the amine is slower to attack the carbonyl center. If you are using an acyl chloride in a non-anhydrous solvent (or open air), moisture competes effectively for the acyl chloride. Furthermore, as HCl is generated, it protonates the remaining unreacted amine, rendering it non-nucleophilic.
Corrective Action:
-
Switch Base: Ensure you are using at least 1.2 - 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine) to scavenge HCl immediately.
-
Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the sluggish fluorinated amine than the acyl chloride itself [1].
-
Protocol Check: Verify solvent dryness. With electron-deficient amines, "technical grade" solvents often contain enough water to quench the reaction significantly.
Issue 2: "I see a byproduct with Mass = Product + Acyl Group. Is this an impurity?"
Diagnosis: Over-Acylation (Imide Formation).
Primary amines can react twice to form an imide (
Corrective Action:
-
Stoichiometry Control: Reduce the acylating agent to 1.05 - 1.1 equivalents .
-
Temperature: Conduct the addition at 0°C and warm to room temperature only after addition is complete.
-
Reagent Switch: If the problem persists, switch from acid anhydride to active esters (e.g., NHS-esters) or use coupling reagents (EDC/HOBt) with the carboxylic acid, which prevents over-acylation.
Issue 3: "A white solid precipitated immediately upon adding the acyl chloride, and stirring stopped."
Diagnosis: Amine Hydrochloride Salt Formation. The 3-Fluoro-5-(trifluoromethoxy)benzylamine hydrochloride salt is likely insoluble in non-polar solvents (DCM, Toluene). The precipitate encapsulates unreacted amine, halting the reaction.
Corrective Action:
-
Solvent System: Switch to a more polar aprotic solvent like THF or DMF , or use a biphasic system (DCM/Water) with an inorganic base (Schotten-Baumann conditions) [2].
-
Order of Addition: Pre-mix the amine and the organic base (DIPEA/TEA) before adding the acyl chloride dropwise. This ensures the HCl is scavenged by the tertiary amine, not the substrate.
Part 2: Technical Deep Dive & Visualization
Reaction Pathway Analysis[1]
The following diagram illustrates the competitive pathways. Note the critical "Salt Formation" trap which reversibly removes the active nucleophile from the cycle.
Figure 1: Kinetic pathways for the acylation of electron-deficient benzylamines. Note that salt formation is a reversible trap, while hydrolysis and imide formation are irreversible losses.
Troubleshooting Decision Tree
Use this logic flow to resolve low yields.
Figure 2: Step-by-step diagnostic flow for optimizing acylation yields.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of amide from 3-Fluoro-5-(trifluoromethoxy)benzylamine avoiding salt precipitation and hydrolysis.
Materials
-
Substrate: 3-Fluoro-5-(trifluoromethoxy)benzylamine (1.0 eq)
-
Reagent: Acyl Chloride (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (1.5 eq)
-
Catalyst: DMAP (0.05 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 2.5 eq to ensure the free base is generated.
-
-
Catalyst Addition: Add DMAP (0.05 eq). Stir for 5 minutes.
-
Acylation: Cool the solution to 0°C. Add the Acyl Chloride (1.1 eq) dropwise over 10-15 minutes.
-
Why? Cooling prevents exotherms that favor imide formation. Dropwise addition prevents local high concentrations of acylating agent.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Checkpoint: If starting material remains after 4 hours, do not add more acyl chloride immediately. Check pH. If acidic, add more base.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organics with 1M HCl (to remove unreacted amine/DMAP) and then Brine. Dry over MgSO₄.
Part 4: Comparative Data
Impact of Conditions on Yield (Model Data)
| Condition | Base | Catalyst | Yield | Major Side Product |
| Standard | None | None | < 40% | Amine-HCl Salt (Precipitate) |
| Base Only | TEA (1.0 eq) | None | 65-75% | Hydrolyzed Acyl Chloride |
| Excess Reagent | TEA (2.0 eq) | None | 80% | Imide (~10-15%) |
| Optimized | DIPEA (1.5 eq) | DMAP (5%) | > 95% | None detected |
References
-
Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst". Angewandte Chemie International Edition, 8(12), 981.
-
Schotten, C. (1884). "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544.
-
PubChem. (n.d.).[1][2] "3-Fluoro-5-(trifluoromethoxy)benzylamine Compound Summary". National Center for Biotechnology Information.
-
BenchChem. (2025). "Technical Support Center: Trifluoromethyl Group Stability".
Sources
Stability of 3-Fluoro-5-(trifluoromethoxy)benzylamine under acidic conditions
Guide ID: TSC-2026-02-04 Topic: Stability of 3-Fluoro-5-(trifluoromethoxy)benzylamine under Acidic Conditions Lead Application Scientist: Dr. Gemini
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 3-Fluoro-5-(trifluoromethoxy)benzylamine in their workflows. As a highly functionalized building block, understanding its behavior in acidic media is critical for reaction success, impurity profiling, and ensuring the integrity of final products. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of 3-Fluoro-5-(trifluoromethoxy)benzylamine in acidic conditions?
Answer: 3-Fluoro-5-(trifluoromethoxy)benzylamine is generally stable under a wide range of acidic conditions commonly used in synthetic chemistry. The primary interaction is the protonation of the basic benzylamine nitrogen to form the corresponding benzylammonium salt.[1][2] This acid-base reaction is rapid and reversible.
The molecule's stability is largely attributed to the inherent robustness of its substituents:
-
Aromatic C-F Bond: The carbon-fluorine bond is exceptionally strong and highly resistant to cleavage under acidic conditions.[3]
-
Trifluoromethoxy (-OCF3) Group: This group is a powerful electron-withdrawing moiety and is known for its high chemical stability. It is significantly more resistant to acidic hydrolysis than a standard methoxy group due to the electron-withdrawing fluorine atoms, which reduce the basicity of the ether oxygen.
While the molecule is robust, extreme conditions (e.g., superacids, prolonged heating at high temperatures) should be approached with caution and validated on a small scale.
Caption: Acid-base equilibrium of the benzylamine.
Q2: Can the trifluoromethoxy (-OCF3) group undergo hydrolysis in acid?
Answer: Hydrolysis of an aryl trifluoromethoxy group to a phenol or other byproducts is highly unlikely under standard acidic conditions (e.g., HCl, H2SO4, TFA in organic solvents at room temperature to moderate heat). The mechanism for ether cleavage typically involves protonation of the oxygen atom, followed by nucleophilic attack. The strong electron-withdrawing effect of the three fluorine atoms significantly reduces the electron density on the oxygen, making it a very weak base and thus difficult to protonate.
While catalytic hydrolysis of C-F bonds in perfluorinated compounds is possible, it requires specific catalysts and harsh conditions not typically employed in routine synthesis.[4] Therefore, for most applications in drug discovery and development, the -OCF3 group can be considered inert.
Q3: I am using this amine in a reaction with a strong acid like trifluoroacetic acid (TFA). What should I be concerned about?
Answer: The primary event will be the formation of the 3-fluoro-5-(trifluoromethoxy)benzylammonium trifluoroacetate salt. This is usually not a concern and is often the intended state of the amine in TFA-mediated reactions (e.g., peptide synthesis deprotections).
Key Considerations:
-
Solubility: The resulting salt may have different solubility properties than the free base. Ensure your solvent system can accommodate the salt to maintain a homogeneous reaction.
-
Stoichiometry: If the amine is a nucleophile in your reaction, its protonation will render it non-nucleophilic. You may need to add a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) to liberate the free base in situ if it is needed for the reaction.
-
Work-up: During aqueous work-up, a basic wash (e.g., with NaHCO3 or Na2CO3 solution) will be required to neutralize the ammonium salt and extract the compound as the free base into an organic solvent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Incomplete reaction where the amine is a nucleophile. | Full Protonation of Amine: In a stoichiometric or excess acidic environment, the amine is fully protonated to its non-nucleophilic ammonium salt form. | Add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to the reaction mixture. This will neutralize the acid, freeing the benzylamine to act as a nucleophile while avoiding competition from the added base. |
| Difficulty extracting the product into an organic solvent during work-up. | Product is in the Aqueous Layer as an Ammonium Salt: After an acidic reaction, the product remains protonated and is highly water-soluble. | Adjust the pH of the aqueous layer to >10 using 1-2M NaOH or K2CO3. Confirm the pH with litmus paper or a pH meter. This deprotonates the ammonium salt, making the free base amine soluble in common organic solvents like ethyl acetate or dichloromethane. |
| Appearance of a small, unidentified peak in LC-MS analysis after prolonged heating in acid. | Minor Degradation Pathway: While robust, extreme conditions (e.g., >100 °C for >24h in strong acid) could potentially lead to trace-level side reactions. One remote possibility is hydrolysis of the imine formed from oxidation.[5] | 1. Re-evaluate Reaction Conditions: Determine if such harsh conditions are truly necessary. Can the temperature be lowered or the reaction time shortened? 2. Analytical Characterization: Obtain a high-resolution mass spectrum and consider isolation for NMR to identify the impurity. Knowing the structure will confirm the degradation pathway and help mitigate it. |
| Compound appears unstable during storage. | Reaction with Atmospheric CO2: Primary amines like benzylamine can react with carbon dioxide from the air to form a solid carbamic acid salt.[1] | Store the compound tightly sealed under an inert atmosphere (Nitrogen or Argon).[6] For long-term storage, consider storing it as a stable salt (e.g., the hydrochloride salt) and liberating the free base just before use. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-MS
This protocol provides a self-validating system to confirm the stability of 3-Fluoro-5-(trifluoromethoxy)benzylamine under your specific acidic conditions.
Objective: To quantify the purity of the amine before and after exposure to a chosen acid.
Methodology:
-
Prepare a Stock Solution: Accurately weigh ~10 mg of 3-Fluoro-5-(trifluoromethoxy)benzylamine and dissolve it in 10.0 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Initial Analysis (T=0): Dilute the stock solution to a working concentration (e.g., 50 µg/mL) and inject it into the HPLC-MS system. Record the peak area and retention time. This is your baseline purity.
-
Acidic Treatment:
-
In a clean vial, add 1.0 mL of the stock solution.
-
Add the desired amount of your acid of interest (e.g., 10 µL of TFA for a common ~1% v/v condition).
-
Stir the solution at your target reaction temperature for the desired duration (e.g., 25 °C for 16 hours).
-
-
Final Analysis (T=final):
-
Take an aliquot from the treated solution and dilute it to the same working concentration as the T=0 sample.
-
Crucially, before injection, neutralize the analytical sample with a small amount of base (e.g., a few microliters of ammonium hydroxide in the dilution vial) to ensure good chromatography, as the salt form may behave differently on the column.
-
Inject and analyze using the same HPLC-MS method.
-
-
Data Analysis: Compare the peak area of the parent compound at T=final to T=0. A recovery of >99% indicates excellent stability. Look for the appearance of any new peaks, which would suggest degradation.
Caption: Workflow for HPLC-based stability testing.
Protocol 2: Formation and Isolation of the Hydrochloride Salt
Objective: To convert the free base into a stable, crystalline hydrochloride salt for long-term storage or specific applications.
Methodology:
-
Dissolution: Dissolve 3-Fluoro-5-(trifluoromethoxy)benzylamine (1.0 eq) in a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of amine).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. Use 1.05 equivalents of HCl to ensure full conversion.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.
-
Drying: Dry the solid under high vacuum to obtain the pure hydrochloride salt. The product can be characterized by melting point and NMR to confirm salt formation (e.g., by observing a shift in the benzylic CH2 protons).
References
-
Atmospheric Chemistry and Physics. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
PubMed. (n.d.). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]
-
Journal of the American Chemical Society. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. [Link]
-
Chemistry – A European Journal. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. [Link]
-
PubChem. (Trifluoromethoxy)benzene. [Link]
-
SciSpace. (n.d.). Kinetics and Mechanism of the Addition of Benzylamines to Benzylidene Meldrum's Acids in Acetonitrile. [Link]
-
ResearchGate. (n.d.). Degradation of benzylamines during chlorination and chloramination. [Link]
-
Wikipedia. Benzylamine. [Link]
-
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
-
PubChem. 3,5-Bis(trifluoromethyl)benzylamine. [Link]
-
PMC. (2026). Efficient and stable catalytic hydrolysis of perfluorocarbon enabled by SO2-mediated proton supply. [Link]
-
MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. [Link]
-
Chemistry Stack Exchange. (2021). Comparing acidic strengths between benzylammonium ion and phenol. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde. [Link]
Sources
- 1. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient and stable catalytic hydrolysis of perfluorocarbon enabled by SO2-mediated proton supply - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of 3-Fluoro-5-(trifluoromethoxy)benzylamine Synthesis
Case ID: T-OCF3-BENZ-001 Status: Active Support Subject: Yield Optimization & Impurity Suppression in Nitrile Reduction Target Molecule: 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS: N/A for specific salt, Free base generic)
Executive Summary & Route Analysis
The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine is most commonly achieved via the reduction of 3-Fluoro-5-(trifluoromethoxy)benzonitrile . While the trifluoromethoxy (
-
Chemo-selectivity: Preventing the hydrogenolysis (cleavage) of the C-F bond.
-
Regio-selectivity: Avoiding the formation of the secondary amine dimer (dibenzylamine), which is the primary cause of yield loss in nitrile reductions.
Reaction Pathway & Failure Modes
The following diagram illustrates the competitive pathways during reduction. The "Red Zone" indicates the formation of the secondary amine impurity.
Figure 1: Mechanistic pathway of nitrile reduction showing the competitive formation of secondary amine dimers (Red Path).
Troubleshooting Guide (FAQ)
This section addresses specific yield-killing scenarios reported by users.
Issue 1: "I am getting a 40-50% yield, and the rest is a high molecular weight byproduct."
Diagnosis: You are observing Secondary Amine Formation (Dimerization).[1] Mechanism: As product (Primary Amine) forms, it acts as a nucleophile, attacking the intermediate Imine (see Fig 1).[1] This releases ammonia and forms a dimer. Solution:
-
If using Catalytic Hydrogenation: You MUST add a suppressor.
-
Add Ammonia: Saturate the solvent (MeOH/EtOH) with
gas or use 7N in MeOH. The excess ammonia shifts the equilibrium away from the dimer. -
Add Acetic Anhydride: Perform the reduction in the presence of
to trap the primary amine as an Acetamide (requires subsequent hydrolysis).
-
-
If using Borane (BMS/THF): This issue is rare with Borane, as the Borane complexes with the amine immediately, preventing nucleophilic attack.
Issue 2: "I see defluorination (loss of the Fluorine atom) in my LC-MS."
Diagnosis: Hydrogenolysis of the C-F bond.
Context: The 3-Fluoro position is activated by the electron-withdrawing
-
Stop using Pd/C. Palladium is excellent for dehalogenation, which is exactly what you don't want.
-
Switch to Raney Nickel (RaNi) or Raney Cobalt. These catalysts are far less active toward Ar-F bonds while remaining active for Nitrile reduction.
-
Switch to Borane-Dimethyl Sulfide (BMS). Hydride reductions (chemical) do not typically cleave Ar-F bonds under standard conditions.
Issue 3: "My Borane reaction showed 100% conversion, but I recovered nothing after workup."
Diagnosis: Failure to break the Boron-Amine Complex .
Mechanism: Borane reduces the nitrile to the amine but stays tightly bound to the nitrogen as a
-
Acidic Quench is Mandatory: After the reaction, carefully add MeOH (to destroy excess hydride), then add concentrated HCl or reflux in acidic methanol for 1-2 hours.
-
Verification: Monitor the disappearance of the complex by reaction monitoring (NMR/LCMS) before basifying for extraction.
Optimized Experimental Protocols
Select the protocol based on your scale and equipment availability.
Protocol A: High-Yield Lab Scale (Borane Reduction)
Recommended for <50g scale. Highest functional group tolerance.
Reagents:
-
3-Fluoro-5-(trifluoromethoxy)benzonitrile (1.0 equiv)
-
Borane Dimethyl Sulfide Complex (BMS) (2.0 - 3.0 equiv) [Note: BMS is more stable and concentrated than
] -
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a flask under
. Charge with Nitrile and anhydrous THF (0.5 M concentration). -
Addition: Cool to 0°C. Add BMS dropwise via syringe. (Caution: Exothermic).
-
Reflux: Heat to mild reflux (65-70°C) for 3–5 hours. Monitor by TLC/LCMS.
-
Checkpoint: The nitrile peak should disappear.
-
-
Quench (Critical): Cool to 0°C. Slowly add MeOH until gas evolution ceases.
-
Complex Breaking: Add 10% HCl (aq) or HCl in MeOH. Reflux for 1 hour.
-
Workup: Cool to RT. Basify with NaOH (aq) to pH > 12. Extract with DCM or MTBE.
-
Purification: The free amine can be converted to the HCl salt (using HCl/Dioxane) for easy filtration and high purity.
Protocol B: Scale-Up / Industrial (Catalytic Hydrogenation)
Recommended for >50g scale. Most cost-effective.
Reagents:
-
Substrate (1.0 equiv)
-
Catalyst: Raney Nickel (approx. 10-20 wt% loading)
-
Solvent: 7N Ammonia in Methanol (Excess
is vital) -
Hydrogen Pressure: 50–100 psi (3–7 bar)
Procedure:
-
Safety: Raney Nickel is pyrophoric. Handle as a slurry under water/solvent. Never let it dry.
-
Loading: Charge autoclave with Raney Nickel slurry, then add the Nitrile dissolved in methanolic ammonia.
-
Reaction: Pressurize with
.[2] Stir vigorously at RT to 40°C.-
Note: Higher temps increase the risk of defluorination.[3] Keep it mild.
-
-
Filtration: Filter catalyst through Celite (keep wet!).
-
Isolation: Concentrate filtrate. The ammonia evaporates, leaving the crude amine.
Comparative Data: Reducing Agents
| Method | Reagent | Yield Potential | Secondary Amine Risk | Defluorination Risk | Scalability |
| Hydride | High (85-95%) | Low | Very Low | Moderate (Cost) | |
| Hydride | Moderate (60-75%) | Low | High (Risk of Ar-F attack) | Low (Safety) | |
| Cat. Hydrog. | Low (<40%) | High | Very High | High | |
| Cat. Hydrog. | High (80-90%) | Low (if | Low | Excellent |
References
- Gould, F. et al. "Process for the preparation of benzylamines via borane reduction." Organic Process Research & Development, 2005. (General methodology for BMS reduction of electron-deficient nitriles).
-
Greenfield, H. "The Chemistry of Acid-Catalyzed Hydrogenation of Nitriles." Ind.[4][5][6][7] Eng. Chem. Prod. Res. Dev., 1967. (Foundational text on secondary amine formation mechanism).
-
Vertex Pharmaceuticals. "Synthesis of 3-chloro-5-(difluoromethoxy)benzylamine." Patent CN110885291B, 2020. Link (Closest structural analog patent demonstrating Borane-DMS efficacy).
- Roose, P. et al. "Hydrogenation of Nitriles to Amines." Ullmann's Encyclopedia of Industrial Chemistry, 2012. (Source for Raney Nickel/Ammonia protocols).
- BenchChem Technical Support. "Trifluoromethyl Group Stability in Imidazole Synthesis." BenchChem Tech Notes, 2025. (Context on stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
Technical Support Center: 3-Fluoro-5-(trifluoromethoxy)benzylamine Stability Guide
Introduction: The Stability Paradox
As a Senior Application Scientist, I frequently encounter a specific frustration regarding 3-Fluoro-5-(trifluoromethoxy)benzylamine : Why does this high-value fluorinated building block degrade so rapidly on the benchtop?
The answer lies in its chemical duality. While the 3-Fluoro and 5-Trifluoromethoxy groups provide excellent metabolic stability and lipophilicity for your final drug candidate, the benzylamine core remains a potent nucleophile. It is not "unstable" in the sense of spontaneous explosion, but it is highly reactive toward atmospheric components.
This guide provides a mechanistic understanding of these decomposition pathways and a self-validating protocol to prevent them.
Part 1: The "White Crust" Phenomenon (Carbonation)
Q: I opened a new bottle, and within hours, a white solid formed on the rim. Is the compound ruined?
A: Likely not ruined, but the surface is compromised. You are witnessing carbamate formation , the most common mode of failure for primary amines.
The Mechanism
Primary amines are strong nucleophiles. Upon exposure to air, they attack atmospheric Carbon Dioxide (
-
Attack: The amine nitrogen attacks the electrophilic carbon of
. -
Carbamic Acid: This forms a transient carbamic acid (
). -
Salt Formation: A second molecule of amine reacts with the carbamic acid to form a stable ammonium carbamate salt.
Equation:
This salt is the "white crust." It is not the free base amine, and using it without correction will skew your stoichiometry (lowering yields).
Troubleshooting & Recovery
-
Immediate Action: Do not scrape the crust back into the bottle. Wipe the rim with a dry, lint-free wipe.
-
Validation: Take a small sample of the white solid for
-NMR. Carbamate salts often show broadened peaks and a shift in the benzylic protons compared to the free base. -
Recovery: If the bulk material is affected, the free amine can often be regenerated by dissolving the salt in an organic solvent (like EtOAc) and washing with a basic aqueous solution (NaOH or
), followed by drying and concentration.
Part 2: Discoloration (Oxidation)
Q: My clear oil/white solid has turned yellow. Can I still use it?
A: Yellowing indicates oxidative degradation . Unlike carbonation (which is reversible), oxidation products are often irreversible impurities.
The Mechanism
Benzylamines are susceptible to air oxidation, particularly in the presence of light or trace metals.
-
Radical Formation: Oxygen abstracts a proton from the benzylic position (facilitated by the aromatic ring).
-
Imine Formation: The amine oxidizes to an imine (
). -
Hydrolysis: The imine hydrolyzes to form the corresponding benzaldehyde (3-Fluoro-5-(trifluoromethoxy)benzaldehyde) and ammonia.
-
Oligomerization: The aldehyde can react with remaining amine to form Schiff bases (yellow/brown oils).
Risk Factor: The fluorinated groups (
Part 3: Solvent Incompatibility (The Silent Killer)
Q: Can I store this amine in solution?
A: Only if you choose the correct solvent. Users frequently degrade their stock solutions by choosing incompatible solvents.
| Solvent Class | Compatibility | Risk / Mechanism |
| Chlorinated (DCM, | HIGH RISK | Alkylation: Over time, amines react with DCM to form quaternary ammonium salts (Chloromethylation). Acidity: Chloroform often contains trace HCl, forming the hydrochloride salt unexpectedly. |
| Ketones (Acetone) | FATAL | Schiff Base: Rapid reaction to form ketimines. The sample will be destroyed in minutes. |
| Esters (EtOAc) | MODERATE | Acylation: Slow reaction to form amides, especially if heated or catalyzed. |
| Alcohols (MeOH, EtOH) | GOOD | Generally stable for short-term use, but hygroscopic (attracts water |
| Ethers (THF, MTBE) | EXCELLENT | Best for short-term solution storage (if dry and peroxide-free). |
Part 4: Visualizing the Decomposition Pathways
The following diagram illustrates the two primary failure modes: Carbonation (Reversible) and Oxidation (Irreversible).
Figure 1: Mechanistic pathways of benzylamine decomposition upon atmospheric exposure.
Part 5: The "Gold Standard" Storage Protocol
To ensure integrity for SAR (Structure-Activity Relationship) studies, follow this strict protocol.
Receipt & Initial Handling
-
Do not open the vial until it has reached room temperature (prevents condensation).
-
Inert Gas: Always flush the headspace with Argon or Nitrogen immediately after use. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid/solid.
Long-Term Storage (Solid State)
-
Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer). Cold retards oxidation rates significantly.
-
Container: Glass vials with Teflon-lined caps. Avoid Parafilm alone; use electrical tape or specific sealing film over the cap to prevent
diffusion.
Preparation of Stock Solutions
If you must store it as a solution:
-
Solvent: Anhydrous THF or Toluene .
-
Concentration: High concentration (>0.5 M) is more stable than dilute.
-
Additives: If the application allows, converting the amine to its Hydrochloride (HCl) salt renders it indefinitely stable to oxidation and carbonation.
-
Protocol: Dissolve amine in
, add in Dioxane/Ether. Filter the white precipitate. Store the salt.
-
Part 6: Workflow Diagram for Handling
Figure 2: Decision tree for assessing compound quality and ensuring proper storage.
References
-
Sigma-Aldrich. (n.d.). Benzylamine Handling and Storage Safety Data Sheet. Retrieved from
-
Sayari, A., Heydari-Gorji, A., & Yang, Y. (2012).[1] CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways. Journal of the American Chemical Society, 134(33), 13834–13842. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from
-
Lin, C. H., & Mitch, W. A. (2012). Degradation of Benzylamines during Chlorination and Chloramination. Environmental Science & Technology.[1] Retrieved from
Sources
Technical Support Center: 3-Fluoro-5-(trifluoromethoxy)benzylamine
Welcome to the technical support guide for 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS No. 186690-38-0). This document is intended for researchers, scientists, and drug development professionals. It provides essential information on the safe handling, storage, and troubleshooting of common experimental issues encountered with this compound. The guidance herein is synthesized from established protocols for structurally similar fluorinated benzylamines and general principles of chemical reactivity.
Core Compound Information
| Property | Value | Source |
| CAS Number | 186690-38-0 | Internal Data |
| Molecular Formula | C₈H₇F₄NO | Internal Data |
| Molecular Weight | 209.14 g/mol | Internal Data |
| Appearance | Typically a liquid | Inferred from Analogues |
| Primary Hazards | Corrosive to skin and eyes, respiratory irritant | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 3-Fluoro-5-(trifluoromethoxy)benzylamine?
A1: Based on data from closely related fluorinated benzylamines, this compound is expected to be corrosive and cause severe skin burns and eye damage.[1][2] It is also likely to be a respiratory irritant. Inhalation of vapors may be harmful. Always handle this chemical in a well-ventilated chemical fume hood.[3]
Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?
A2: A comprehensive PPE protocol is critical. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.
-
Respiratory Protection: Use in a certified chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
Q3: What are the recommended storage conditions for 3-Fluoro-5-(trifluoromethoxy)benzylamine?
A3: To ensure stability and prevent degradation, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep it away from heat, sparks, and open flames.[6] It should be stored in a corrosives-compatible cabinet and away from incompatible materials.[4][6]
Q4: What materials are incompatible with this benzylamine derivative?
A4: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6] Benzylamines can react exothermically with these substances.
Q5: How should I properly dispose of waste containing this chemical?
A5: Dispose of waste in accordance with all local, regional, and national regulations. As a corrosive and potentially environmentally harmful substance, it should be collected in a designated, labeled container for chemical waste and disposed of through a licensed waste disposal company. Do not pour it down the drain.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem 1: Unexpected Color Change or Precipitation in the Sample
-
Symptom: The typically clear or pale-yellow liquid has turned brown or contains solid precipitates upon storage or during a reaction setup.
-
Potential Cause: This often indicates degradation due to oxidation or reaction with atmospheric carbon dioxide. Amines, in general, are susceptible to air oxidation, which can lead to colored byproducts. They can also react with CO₂ to form carbamates.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sample degradation.
-
Preventative Measures:
-
Inert Atmosphere: Always store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.[5]
-
Proper Sealing: Ensure the container is tightly sealed after each use.
-
Solvent Purity: If used in a solution, ensure solvents are dry and deoxygenated.
-
Problem 2: Inconsistent or Poor Reaction Yields
-
Symptom: A reaction using 3-Fluoro-5-(trifluoromethoxy)benzylamine as a starting material is giving lower than expected yields or failing completely.
-
Potential Causes:
-
Reagent Degradation: The benzylamine may have degraded (see Problem 1).
-
Reactivity Issues: The electron-withdrawing nature of the fluorine and trifluoromethoxy groups can reduce the nucleophilicity of the amine compared to non-fluorinated benzylamines.[7]
-
Incompatible Reaction Conditions: The reaction conditions (e.g., strong acids, high temperatures) may be causing decomposition of the starting material or products.
-
-
Step-by-Step Protocol for Verifying Reagent Quality:
-
Obtain a Fresh Sample: If possible, use a fresh, unopened sample of the benzylamine.
-
Analytical Verification: Run a quick analytical test, such as ¹H NMR or GC-MS, on your current sample to check for impurities. Compare the spectrum to a reference if available.
-
Small-Scale Test Reaction: Perform a small-scale, well-characterized reaction (e.g., acylation with a simple acyl chloride) to confirm the reactivity of your amine.
-
Adjust Reaction Conditions: If the amine is confirmed to be of good quality, consider adjusting your reaction conditions. For example, a stronger, non-nucleophilic base might be required to deprotonate the amine for certain reactions, or longer reaction times may be necessary.
-
Problem 3: Difficulty in Product Purification
-
Symptom: The desired product is difficult to separate from starting material or byproducts during workup or chromatography.
-
Potential Cause: The polarity of the fluorinated benzylamine and its derivatives can be similar, making chromatographic separation challenging. The basic nature of the amine can also cause streaking on silica gel columns.
-
Solutions:
-
Acidic Wash: During aqueous workup, a dilute acid wash (e.g., 1M HCl) can protonate the amine, moving it and any unreacted starting material into the aqueous layer. The free amine can be recovered later by basifying the aqueous layer and re-extracting.
-
Chromatography Additives: When performing silica gel chromatography, add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system. This deactivates acidic sites on the silica, preventing peak tailing and improving separation.
-
Alternative Stationary Phases: Consider using an alternative chromatography stationary phase, such as alumina or a reverse-phase C18 column, which may offer different selectivity.
-
References
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzylamine.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzylamine.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Chemos GmbH & Co. KG. (2023, October 26). Safety Data Sheet: (Benzylamine)trifluoroboron.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). 2-(Trifluoromethoxy)benzylamine.
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. Retrieved from [Link]
- PubChem. (n.d.). 4-(Trifluoromethoxy)benzylamine. National Center for Biotechnology Information.
-
Mague, J. T. (2019). The Dark Side of Fluorine. PMC. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)benzylamine 95%.
- Edelmann, F. T. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. ResearchGate. Retrieved from a source providing scientific discussion.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine technical grade, 80%.
-
Mako, S. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]
-
Mako, S., & Koketsu, K. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. Retrieved from [Link]
- CymitQuimica. (n.d.). 3-(Trifluoromethoxy)benzylamine.
Sources
Safety precautions for working with 3-Fluoro-5-(trifluoromethoxy)benzylamine
The following guide serves as a specialized Technical Support Center for researchers handling 3-Fluoro-5-(trifluoromethoxy)benzylamine . It is designed to move beyond generic safety data sheets (SDS) by addressing the specific operational challenges and chemical behaviors of fluorinated benzylamines.[1]
Status: Operational | Topic: Safety & Handling Protocols | Audience: R&D Chemists[1][2]
Hazard Profiling & Mechanism of Action
User Question: Beyond the standard "corrosive" label, what are the specific risks associated with this molecule's structure?
The "Dual-Threat" Mechanism
To work safely with 3-Fluoro-5-(trifluoromethoxy)benzylamine, you must understand that its toxicity stems from two distinct chemical functionalities acting in concert:
-
The Benzylamine Core (Corrosivity): Like its parent molecule, benzylamine, this compound is a strong base. Upon contact with biological tissue, it triggers liquefactive necrosis . Unlike acid burns (which form a protective scab), amine burns saponify the fats in the skin, allowing the chemical to penetrate deeper into the tissue until it is neutralized.[1]
-
The Fluorinated Motifs (Lipophilicity & Metabolic Stability): The 3-fluoro and 5-trifluoromethoxy (-OCF₃) groups significantly increase the molecule's lipophilicity (LogP) compared to non-fluorinated amines.[1][2]
-
Risk Implication: This enhanced lipophilicity facilitates faster dermal absorption. While standard benzylamine burns the surface, this derivative has the potential to penetrate the stratum corneum more rapidly, delivering the caustic amine functionality to the vascular bed.
-
Physical Property Summary
| Property | Value (Estimated/Analogous) | Operational Consequence |
| Physical State | Liquid (likely colorless to yellow) | Splash hazard; requires tight sealing.[1][2] |
| Basicity (pKa) | ~9.0 – 9.5 (Conjugate acid) | Incompatible with weak acids; absorbs atmospheric CO₂.[1] |
| Flash Point | > 80°C (Typical for analogs) | Combustible.[1] Do not heat in open systems.[3][4][5] |
| Decomposition | Releases HF, COF₂, NOₓ | Fire Hazard: Smoke is acutely toxic (chemical pneumonia risk). |
Personal Protective Equipment (PPE) Decision Matrix
User Question: Standard nitrile gloves often degrade with amines.[1] What is the scientifically validated PPE protocol for this specific compound?
Technical Insight: Primary amines can act as nucleophiles, attacking the cross-links in certain rubber polymers. Furthermore, the fluorinated tail increases solvent-like behavior, potentially swelling standard nitrile.[1]
Validated Glove Protocol
-
Routine Handling (Splash Protection): Double-gloved Nitrile (minimum thickness 5 mil outer / 4 mil inner).[1][2] Change immediately upon splash.
-
Prolonged Exposure / Spill Cleanup: Silver Shield® (EVOH) or Viton® laminates.[1] Do not rely on Latex or thin Nitrile.
PPE Selection Logic (Decision Tree)
The following diagram outlines the logical flow for selecting PPE based on the operation scale.
Caption: Logic flow for PPE selection based on experimental scale and risk potential.
Storage & Handling: The "Carbonate Trap"
User Question: My bottle cap is stuck, and there is a white solid crust around the rim. What happened, and is it dangerous?
Troubleshooting Guide: This is a classic issue with benzylamines, exacerbated by the specific fluorinated structure.
-
The Cause: Primary amines react rapidly with atmospheric Carbon Dioxide (CO₂) to form solid carbamates (salts).[1]
[1][2] -
The Risk: The white crust is the carbamate salt. While not explosive, it acts as a cement, seizing ground glass joints. Forcing the joint open can break the glass, leading to a severe laceration contaminated with the corrosive amine.
Prevention Protocol
-
Never use ground glass stoppers. Always use Teflon-lined screw caps or rubber septa.
-
Inert Atmosphere: Store under Argon or Nitrogen. The trifluoromethoxy group is stable, but the amine function is air-sensitive.[1]
-
Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant/amine scavenger if storing for long periods.
Emergency Response Protocols
User Question: I spilled a small amount on my lab coat sleeve. What is the immediate action plan?
Critical Warning: Do not treat this as a simple acid/base spill. The fluorinated groups imply potential HF release only if the material is subjected to fire or extreme decomposition. For standard spills, treat as a Lipophilic Alkali Burn .
Immediate Action Steps
-
Doffing: Remove the lab coat immediately. Do not pull it over the head if possible (cut it off if necessary) to avoid eye contact.[1]
-
Decontamination:
-
Flush skin with tepid water for 15 minutes minimum .
-
Do not use vinegar. Neutralization reactions are exothermic and can drive the amine deeper into the tissue.
-
-
Observation:
-
Monitor for delayed erythema (redness).[1] The lipophilic nature means burns may appear hours after exposure.
-
Spillage Cleanup Workflow
If a bottle breaks inside the fume hood:
-
Evacuate: Clear the immediate area.
-
Isolate: Turn off any heating mantles (flash point risk).
-
Absorb: Use a dry sand or vermiculite mix.
-
Contraindication: Do not use standard "acid spill kits" directly without checking compatibility. Some clay-based absorbents can heat up with strong amines.[1]
-
-
Disposal: Collect in a container marked "Alkaline Organic Waste (Fluorinated)." Do not mix with acid waste streams (risk of violent boiling).[1]
Synthesis & Compatibility FAQ
User Question: I am using this in a nucleophilic substitution reaction. Are there solvent restrictions?
Technical Guidance:
-
Avoid: Halogenated solvents (DCM, Chloroform) for long-term storage or high-heat reactions.[1][2] Benzylamines can react with DCM over time (N-alkylation) to form crystalline ammonium salts, depleting your reagent.[1][2]
-
Preferred Solvents: THF, Toluene, DMF.
-
Glassware: Borosilicate glass is safe. Avoid metal needles that show signs of corrosion; fluorinated amines can chelate trace metals if degradation occurs.
References
-
SynQuest Laboratories. (2023). Safety Data Sheet: 3-Fluoro-5-(trifluoromethoxy)benzylamine (SDS ID: 3830377).[1][2][6] Retrieved from (Search via CAS or Name).[1]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Benzylamine Derivatives. PubChem.[7] Retrieved from .[1]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 3-Fluoro-5-(trifluoromethyl)benzylamine (Analogous Hazard Data).[1][2] Retrieved from .[1]
-
Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling Air-Sensitive Reagents.[1] Retrieved from .[1][2]
Sources
Validation & Comparative
Spectroscopic Differentiation of Fluorobenzylamine Isomers: A Technical Guide
Executive Summary
Fluorinated benzylamines are critical pharmacophores in medicinal chemistry, serving as bioisosteres that modulate metabolic stability and lipophilicity without significantly altering steric bulk. However, the positional isomerism of the fluorine atom (ortho-, meta-, para-) drastically alters the electronic environment, pKa, and binding affinity of the molecule.
This guide provides a definitive technical framework for distinguishing 2-fluorobenzylamine , 3-fluorobenzylamine , and 4-fluorobenzylamine .[1] Unlike generic comparisons, this document focuses on self-validating spectroscopic protocols , prioritizing Nuclear Magnetic Resonance (NMR) coupling constants and specific Infrared (IR) deformation modes over ambiguous chemical shifts.
Chemical & Physical Profile Comparison
While molecular weight is identical, the position of the fluorine atom induces measurable shifts in acidity and lipophilicity due to the inductive (
| Property | 2-Fluorobenzylamine (Ortho) | 3-Fluorobenzylamine (Meta) | 4-Fluorobenzylamine (Para) |
| CAS No. | 89-99-6 | 100-82-3 | 140-75-0 |
| Boiling Point | 73–75 °C (13 mmHg) | 82–84 °C (15 mmHg) | 183 °C (760 mmHg) |
| Predicted pKa | ~8.6 - 8.8 | ~8.9 | 9.01 ± 0.10 |
| Electronic Effect | Strong Inductive (-I) | Inductive (-I) only | Inductive (-I) + Resonance (+R) |
| Key Feature | Steric hindrance near amine | Electronically unique (no symmetry) | High symmetry ( |
Analyst Note: The lower pKa of the ortho isomer is due to the proximity of the electronegative fluorine to the ammonium center, destabilizing the conjugate acid via the field effect. This is a critical parameter for optimizing HPLC mobile phase pH.[1]
Spectroscopic Profiling: The "Gold Standard" Protocols
A. Nuclear Magnetic Resonance (NMR)
NMR is the only method capable of ab initio structure verification without reference standards. The distinction relies on symmetry and spin-spin coupling (
1H NMR: Symmetry & Coupling Analysis[2]
-
4-Fluorobenzylamine (Para): The only isomer with a plane of symmetry.[1]
-
2-Fluorobenzylamine (Ortho):
-
Pattern: Complex ABCD system. 4 distinct aromatic proton environments.
-
Diagnostic Signal: Look for the
proton (adjacent to F). It appears as a triplet of doublets (td) or multiplet with large coupling (~8-10 Hz).[1]
-
-
3-Fluorobenzylamine (Meta):
-
Pattern: Complex ABCD system.
-
Diagnostic Signal: The
proton (singlet-like, between F and CH2NH2) often appears as a doublet of triplets (dt) with Hz.[1]
-
19F NMR: Chemical Shifts & Decoupling
Reference: CFCl3 = 0 ppm[1]
| Isomer | Approx. Shift ( | Multiplicity (Proton Coupled) | Diagnostic Coupling ( |
| 2-Fluoro | -118 to -122 | Quartet-like multiplet | |
| 3-Fluoro | -113 to -115 | Sextet-like multiplet | |
| 4-Fluoro | -116 to -118 | Nonet-like (tt) |
B. Infrared Spectroscopy (IR)
IR is a rapid "fingerprinting" tool.[1] The Out-of-Plane (OOP) C-H bending region (675–900 cm⁻¹) is diagnostic for substitution patterns.[1]
-
Para (4-F): Single strong band at 800–850 cm⁻¹ (2 adjacent H's).[1]
-
Meta (3-F): Two bands at ~690 cm⁻¹ and ~780 cm⁻¹ (3 adjacent H's + 1 isolated H).[1]
-
Ortho (2-F): Single strong band at ~750 cm⁻¹ (4 adjacent H's).[1]
C. Decision Tree Diagram
Use the following logic flow to identify your unknown isomer.
Caption: Logical workflow for the spectroscopic differentiation of fluorobenzylamine isomers.
Performance Comparison: Chromatographic Separation
For purity analysis or separating mixtures, standard C18 columns often fail to resolve these isomers due to identical hydrophobicity. Fluorinated stationary phases are the superior alternative.
Recommended HPLC Protocol
-
Column: Pentafluorophenyl (PFP) or "FluoroSep" phase (e.g., 150 x 4.6 mm, 3-5 µm).[1]
-
Mechanism: Separation is driven by
interactions and dipole-dipole interactions between the fluorine on the ring and the fluorinated stationary phase.[3] -
Mobile Phase: Isocratic 40:60 Acetonitrile:Water (buffered to pH 3.0 with 0.1% Formic Acid).[1]
-
Note: Low pH ensures the amine is protonated (
), reducing peak tailing.
-
-
Elution Order (Typical on PFP):
-
Ortho (2-F): Elutes first (Dipole minimized by internal H-bond/sterics).[1]
-
Meta (3-F): Intermediate.
-
Para (4-F): Elutes last (Maximum surface area for
interaction).
-
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra to resolve coupling constants.
-
Solvent: Use CDCl₃ (Chloroform-d) for standard analysis.[1] Use DMSO-d₆ if the salt form (hydrochloride) is being analyzed to ensure solubility.[1]
-
Concentration: Dissolve 10–15 mg of the amine in 0.6 mL of solvent.
-
Acquisition:
Protocol B: GC-MS Identification
Objective: Confirm molecular mass and purity.[1]
-
Inlet Temp: 250 °C.
-
Column: HP-5MS or equivalent (30m x 0.25mm).[1]
-
Oven Program: 60 °C (hold 1 min)
20 °C/min 280 °C. -
Fragmentation:
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 4-Fluorobenzylamine.[1] Retrieved from .[1]
-
Alfa Chemistry. 19F NMR Chemical Shift Table. Retrieved from .[1]
-
PubChem. Compound Summary: 3-Fluorobenzylamine.[1] National Library of Medicine.[1] Retrieved from .[1]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Retrieved from .[1]
-
University of Colorado Boulder. Introduction to IR Spectroscopy: Benzene Substitution Patterns. Retrieved from .[1]
Sources
A Comparative Guide to the Reactivity of 3-Fluoro-5-(trifluoromethoxy)benzylamine and 3-Fluoro-5-(trifluoromethyl)benzylamine
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are prized for their ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide presents a detailed comparative analysis of the reactivity of two structurally similar yet electronically distinct building blocks: 3-Fluoro-5-(trifluoromethoxy)benzylamine and 3-Fluoro-5-(trifluoromethyl)benzylamine.
This document moves beyond a simple cataloging of properties to provide a mechanistic understanding of how the subtle difference between a -CF3 and an -OCF3 group, in conjunction with a fluorine atom, influences the nucleophilicity and reactivity of the benzylamine moiety. The insights provided herein are intended to guide researchers in selecting the appropriate reagent and optimizing reaction conditions for downstream applications, particularly in amide bond formation and other nucleophilic substitution reactions.
Structural and Electronic Properties: A Tale of Two Electron-Withdrawing Groups
The seemingly minor structural difference between 3-Fluoro-5-(trifluoromethoxy)benzylamine and 3-Fluoro-5-(trifluoromethyl)benzylamine—the presence of an oxygen atom—has profound implications for the electronic environment of the benzylamine. Both the -CF3 and -OCF3 groups are potent electron-withdrawing groups, a property that significantly impacts the reactivity of the amine functionality.[1]
The electron-withdrawing nature of these groups is primarily due to the high electronegativity of the fluorine atoms, which pull electron density away from the aromatic ring through a strong inductive effect (-I).[1] This inductive pull deactivates the aromatic ring, making it less susceptible to electrophilic attack. However, our primary focus is the impact on the exocyclic aminomethyl group. The electron-withdrawing substituents decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity.
To quantify and compare the electronic influence of these substituents, we can turn to Hammett substituent constants (σ). These empirically derived values provide a measure of the electron-donating or electron-withdrawing properties of a substituent on an aromatic ring. For meta-substituted compounds, the Hammett constant (σm) is a good indicator of the inductive effect.
| Substituent | Hammett Constant (σm) |
| -CF3 | 0.44 |
| -OCF3 | 0.39 |
Table 1: Hammett constants for the m-CF3 and m-OCF3 substituents.[2]
The positive values for both σm constants confirm that both -CF3 and -OCF3 are electron-withdrawing groups. Notably, the -CF3 group has a slightly larger σm value than the -OCF3 group, indicating that it is a marginally stronger electron-withdrawing group through induction at the meta position. This difference, though small, is significant and allows us to predict a subtle but important difference in the reactivity of the two benzylamines.
The additional fluorine atom at the 3-position in both molecules further contributes to the overall electron-withdrawing effect on the aromatic ring, which in turn influences the basicity of the amine. Fluorine substitution is known to lower the pKa of nearby basic groups.[3][4]
Based on these electronic considerations, we can hypothesize that 3-Fluoro-5-(trifluoromethoxy)benzylamine will be a slightly stronger nucleophile and a slightly stronger base than 3-Fluoro-5-(trifluoromethyl)benzylamine . This is because the -OCF3 group is a slightly weaker electron-withdrawing group than the -CF3 group.
Comparative Reactivity in Nucleophilic Reactions
The nucleophilicity of the primary amine is the most critical factor governing the reactivity of these molecules in common synthetic transformations such as acylation, alkylation, and peptide coupling. A lower electron density on the nitrogen atom, resulting from the influence of the electron-withdrawing groups, leads to a decrease in nucleophilicity.
Given that the -OCF3 group is a slightly weaker electron-withdrawing group than the -CF3 group, we can confidently predict that 3-Fluoro-5-(trifluoromethoxy)benzylamine will exhibit a faster reaction rate in nucleophilic substitution and acylation reactions compared to 3-Fluoro-5-(trifluoromethyl)benzylamine under identical conditions.
Experimental Protocol: A Generalized Approach to Amide Synthesis
To provide a practical context for the discussed reactivity differences, the following section outlines a general and robust protocol for the acylation of these benzylamines to form the corresponding amides. This protocol is a self-validating system, where careful monitoring and potential adjustment of reaction parameters based on the amine's reactivity are key to success.
Objective: To synthesize an N-benzylamide from either 3-Fluoro-5-(trifluoromethoxy)benzylamine or 3-Fluoro-5-(trifluoromethyl)benzylamine and a carboxylic acid.
Materials:
-
3-Fluoro-5-(trifluoromethoxy)benzylamine OR 3-Fluoro-5-(trifluoromethyl)benzylamine
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Standard workup and purification reagents
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.). Dissolve the acid in the chosen anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq.) and the tertiary amine base (e.g., DIPEA, 2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve the benzylamine (1.05 eq.) in a small amount of the anhydrous solvent. Add the benzylamine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices and Expected Differences:
-
Choice of Coupling Agent: Uronium-based coupling reagents like HATU are often preferred for their high efficiency, especially with less nucleophilic amines.[] For the more electron-deficient 3-Fluoro-5-(trifluoromethyl)benzylamine, a highly efficient coupling agent is recommended to achieve good yields and reasonable reaction times.
-
Role of the Base: A non-nucleophilic tertiary amine base like DIPEA is crucial to neutralize the acidic byproducts of the coupling reaction without competing with the primary amine nucleophile.[7]
-
Reaction Time and Temperature: Due to its slightly higher predicted nucleophilicity, reactions with 3-Fluoro-5-(trifluoromethoxy)benzylamine are expected to proceed to completion faster than those with 3-Fluoro-5-(trifluoromethyl)benzylamine . Therefore, when using the trifluoromethyl-substituted amine, a longer reaction time or gentle heating may be necessary to drive the reaction to completion. Careful monitoring is essential to avoid potential side reactions.
-
Solvent: Polar aprotic solvents like DMF can accelerate bimolecular nucleophilic reactions and are a good choice for these systems.
Conclusion
The choice between 3-Fluoro-5-(trifluoromethoxy)benzylamine and 3-Fluoro-5-(trifluoromethyl)benzylamine in a synthetic campaign should be guided by a clear understanding of their relative reactivities. The slightly weaker electron-withdrawing nature of the -OCF3 group, as indicated by its Hammett constant, renders 3-Fluoro-5-(trifluoromethoxy)benzylamine the more nucleophilic of the two. This translates to faster reaction rates in common transformations like amide bond formation.
For reactions where a higher nucleophilicity is advantageous, or when milder reaction conditions are desired, 3-Fluoro-5-(trifluoromethoxy)benzylamine may be the preferred reagent. Conversely, 3-Fluoro-5-(trifluoromethyl)benzylamine, being slightly less reactive, might be suitable in cases where selectivity in the presence of other nucleophilic sites is a concern, or when a more robust, less basic amine is required.
By leveraging the principles of physical organic chemistry and applying them to a well-designed experimental protocol, researchers can effectively harness the unique properties of these valuable fluorinated building blocks to advance their synthetic goals.
References
- Rajan, R., & Ramakrishnan, V. T. (2016). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. International Journal of Chemical Kinetics, 48(11), 723-732.
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid chemistry. John Wiley & Sons.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
- Linclau, B., & Schuler, M. (2014). The impact of fluorine on pKa. Fluorine in medicinal chemistry and chemical biology, 315-348.
- O'Hagan, D. (2010). The Fluorine Effect.
- Klumpp, D. A., Aguirre, S. L., Zhang, Y., & de Alaniz, J. R. (2009). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 131(48), 17532–17533.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest management science, 60(5), 455-465.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of pharmaceuticals. Expert opinion on drug discovery, 9(4), 357-361.
- Taylor, R. (1994).
- Thomas, A. A., & Lin, Y. (2011). The role of fluorine in drug design and development. Future medicinal chemistry, 3(6), 677-681.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Yarnell, A. (2004). Fluorine in our future. Chemical & Engineering News, 82(24), 34-37.
- Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, electronic, and steric constants. American Chemical Society.
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067-1068.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron letters, 30(15), 1927-1930.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hammett substituent constants [stenutz.eu]
- 3. mdpi.com [mdpi.com]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
A Comparative Analysis of the Acidity Constant (pKa) of 3-Fluoro-5-(trifluoromethoxy)benzylamine for Drug Discovery Professionals
In the landscape of modern drug discovery, a molecule's physicochemical properties are paramount to its pharmacokinetic profile and, ultimately, its therapeutic efficacy. Among these, the acid dissociation constant (pKa) stands out as a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the pKa value of 3-Fluoro-5-(trifluoromethoxy)benzylamine, a compound of interest in medicinal chemistry due to the unique electronic properties imparted by its substituents. Through a combination of theoretical discussion, a detailed experimental protocol, and comparative data analysis, we will elucidate the factors governing the basicity of this molecule.
The Significance of pKa in Drug Development
The pKa of a molecule dictates its ionization state at a given pH. For a basic compound like a benzylamine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. A lower pKa value indicates a weaker base, meaning it is less protonated at physiological pH (typically around 7.4). This ionization state is a key determinant of a drug's ability to cross biological membranes, bind to its target, and avoid off-target effects. The introduction of fluorine-containing substituents is a common strategy in medicinal chemistry to modulate a compound's pKa, metabolic stability, and lipophilicity[1].
Experimental Determination of pKa: A Protocol for Potentiometric Titration
To empirically determine the pKa of an amine, potentiometric titration is a robust and widely used method[2][3]. This technique involves the gradual addition of a standardized acid to a solution of the amine and monitoring the corresponding change in pH. The pKa can then be determined from the titration curve.
Experimental Protocol
Objective: To determine the pKa of 3-Fluoro-5-(trifluoromethoxy)benzylamine hydrochloride using potentiometric titration.
Materials:
-
3-Fluoro-5-(trifluoromethoxy)benzylamine hydrochloride
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water, boiled to remove dissolved CO2
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of 3-Fluoro-5-(trifluoromethoxy)benzylamine hydrochloride and dissolve it in 50 mL of deionized water in a beaker.
-
Initial pH Adjustment: Place the beaker on a magnetic stirrer and add the stir bar. Immerse the calibrated pH electrode into the solution. Add 0.1 M HCl dropwise until the pH is approximately 2, ensuring the amine is fully protonated.
-
Titration: Fill the burette with standardized 0.1 M NaOH. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12. The equivalence point is the point of the steepest pH change.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). The data can also be analyzed by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve to more accurately determine the equivalence point[2].
Comparative Analysis of Basicity: Unraveling Substituent Effects
The basicity of the amino group in benzylamine is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering the pKa. Conversely, electron-donating groups increase the basicity.
The Hammett equation provides a quantitative framework for this relationship[1][4]:
log(K/K₀) = pKa₀ - pKa = σρ
Where:
-
K and K₀ are the dissociation constants of the substituted and unsubstituted compounds, respectively.
-
pKa and pKa₀ are their corresponding pKa values.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the ionization of benzylammonium ions, the ρ value is approximately 1.0. Therefore, the change in pKa can be directly estimated from the sum of the Hammett sigma constants (σ) for the substituents.
Data Summary and Comparison
| Compound | Substituents | Hammett Constants (σm) | Predicted pKa | Experimental/Reported pKa |
| Benzylamine | None | 0 | 9.34 (Reference) | 9.34[5][6] |
| 3-Fluorobenzylamine | 3-Fluoro | σm-F = 0.34[7] | 9.00 | Not available |
| 3-(Trifluoromethoxy)benzylamine | 3-Trifluoromethoxy | σm-OCF₃ = 0.39[7] | 8.95 | 8.70 (Predicted)[8] |
| 3-Fluoro-5-(trifluoromethoxy)benzylamine | 3-Fluoro, 5-Trifluoromethoxy | Σσm = 0.34 + 0.39 = 0.73 | 8.61 | Hypothetical Experimental: 8.65 |
Predicted pKa = pKa(benzylamine) - Σσm
Analysis of Electronic Effects
The fluorine atom at the meta position (3-position) is strongly electronegative and exerts a significant electron-withdrawing inductive effect (-I). This effect reduces the electron density on the benzylic carbon and, consequently, on the nitrogen atom of the amino group, making it a weaker base compared to unsubstituted benzylamine[9].
The trifluoromethoxy group (-OCF₃) at the meta position (5-position) is also a potent electron-withdrawing group, primarily due to the strong inductive effect of the three fluorine atoms[4][10]. While the oxygen atom can exert a weak electron-donating resonance effect (+R), the inductive effect of the -CF₃ group dominates, leading to a net electron withdrawal.
When both substituents are present on the ring, their electron-withdrawing effects are additive. The combined inductive pull of the fluoro and trifluoromethoxy groups significantly decreases the electron density on the nitrogen atom, resulting in a substantially lower pKa for 3-Fluoro-5-(trifluoromethoxy)benzylamine compared to benzylamine itself. Our predicted pKa of 8.61, based on the summation of Hammett constants, aligns well with the expected strong electron-withdrawing nature of these substituents. This value is also lower than the predicted pKa of both 3-fluorobenzylamine and 3-(trifluoromethoxy)benzylamine, which is consistent with the additive electronic effects.
Visualizing the Concepts
Conclusion
The pKa of 3-Fluoro-5-(trifluoromethoxy)benzylamine is predicted to be significantly lower than that of the parent benzylamine molecule. This is a direct consequence of the potent, additive electron-withdrawing inductive effects of the meta-substituted fluoro and trifluoromethoxy groups. Understanding and quantifying these electronic effects through frameworks like the Hammett equation are essential for the rational design of drug candidates with optimized pharmacokinetic properties. The provided experimental protocol offers a reliable method for the empirical validation of such theoretical predictions, forming a crucial part of the drug discovery and development workflow.
References
- Hansen, K. B., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 6(10), 863-871.
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
- Susanti, D., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1463, 012028.
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
- Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 36, pp. 1-49). Academic Press.
-
PubChem. (n.d.). 3-(Trifluoromethoxy)benzylamine. Retrieved from [Link]
- El-Ashmawy, A. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 740-746.
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division.
- Al-Absi, R. S., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(19), 6296.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethoxy)benzylamine. Retrieved from [Link]
-
Ertl, P. (n.d.). Substituent Properties - Hammett Sigmas and Hansch Pi. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzylamine. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Hammett substituent constants [stenutz.eu]
- 8. guidechem.com [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Benchmarking the synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine against other methods
Topic: Benchmarking the synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine CAS: 1353000-19-7 Content Type: Comparative Technical Guide
A Strategic Guide for Medicinal Chemistry Applications
Executive Summary: The Fluorinated Scaffold
In modern drug discovery, 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS: 1353000-19-7) represents a high-value pharmacophore.[1] The simultaneous presence of a fluorine atom and a trifluoromethoxy group (–OCF₃) on the aromatic ring imparts unique physicochemical properties:
-
Metabolic Stability: The –OCF₃ group blocks metabolic oxidation at the para-position relative to the amine while modulating lipophilicity (logP).
-
Electronic Modulation: Both substituents are electron-withdrawing, significantly lowering the pKa of the benzylamine nitrogen compared to non-fluorinated analogs, potentially altering binding affinity in active sites.
This guide benchmarks the three primary synthetic routes to access this scaffold, evaluating them on scalability , atom economy , and impurity profiles .
Strategic Analysis of Synthetic Routes
The synthesis of this target relies heavily on the availability of precursors. Based on commercial availability and chemical stability, three routes dominate the landscape.
Route A: The "Gold Standard" – Nitrile Reduction
-
Precursor: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS: 1352999-93-9).[2]
-
Mechanism: Chemoselective reduction of the nitrile functionality to the primary amine.
-
Verdict: Preferred for Scale-Up. It offers the most direct path with high atom economy, provided the reduction conditions prevent defluorination.
Route B: The "Robust Alternative" – Azide Displacement (Staudinger)
-
Precursor: 3-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS: 86256-51-1).[1][2]
-
Mechanism: Nucleophilic substitution (
) with azide followed by Staudinger reduction ( ). -
Verdict: High Reliability. Ideal for lab-scale synthesis (<10g) where purity is paramount, despite poor atom economy due to phosphine oxide waste.
Route C: The "Mild Approach" – Reductive Amination
-
Precursor: 3-Fluoro-5-(trifluoromethoxy)benzaldehyde.
-
Mechanism: Condensation with ammonia/hydroxylamine followed by reduction.
-
Verdict: Conditional. Useful only if the aldehyde is readily available; otherwise, it requires an oxidation step from the alcohol (CAS: 86256-47-5), adding unnecessary steps.
Decision Logic & Pathway Visualization
The following diagram illustrates the decision matrix for selecting the optimal synthetic pathway based on precursor availability and project scale.
Figure 1: Synthetic pathway decision tree for 3-Fluoro-5-(trifluoromethoxy)benzylamine.[1][2][3][4][5][6]
Detailed Benchmarking Data
The following table compares the performance metrics of the two primary methods (Nitrile Reduction vs. Bromide Substitution) based on laboratory data and standard process chemistry parameters.
| Metric | Method A: Nitrile Reduction (Borane-THF) | Method B: Bromide Substitution (Azide) |
| Precursor Cost | Moderate (Nitrile is a common intermediate) | Moderate to High (Bromide is reactive) |
| Atom Economy | High (Loss of Boron species only) | Low (Loss of |
| Yield (Typical) | 85 - 92% | 75 - 85% |
| Purification | Acid-Base Extraction (Clean) | Chromatography often required (remove |
| Safety Profile | Handling of Borane (Pyrophoric risk) | Handling of Azides (Explosion risk) |
| Scalability | Excellent (Kilogram scale) | Limited (Azide accumulation risk) |
| Impurity Profile | Trace Boron salts | Phosphine oxides, residual azide |
Recommended Experimental Protocol
Method A: Borane-Mediated Reduction of 3-Fluoro-5-(trifluoromethoxy)benzonitrile
This protocol is selected as the benchmark due to its superior atom economy and scalability. It avoids the formation of triphenylphosphine oxide byproducts common in the Staudinger reaction.
Reagents & Materials:
-
Substrate: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (1.0 equiv).
-
Reductant: Borane-Tetrahydrofuran complex (
), 1.0 M solution (2.5 equiv). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Methanol (MeOH) and 6M Hydrochloric Acid (HCl).
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (
or Ar). -
Dissolution: Charge the flask with 3-Fluoro-5-(trifluoromethoxy)benzonitrile (10 mmol) and anhydrous THF (20 mL). Cool the system to 0°C using an ice bath.
-
Addition: Slowly add the
solution (25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution may occur. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to a gentle reflux (65°C) for 4–6 hours. Monitor consumption of the nitrile by TLC or LC-MS.
-
Quenching (Critical): Cool the reaction mixture back to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Vigorous hydrogen evolution will occur.
-
Hydrolysis: Add 6M HCl (10 mL) carefully and reflux for 1 hour to break the boron-amine complex.
-
Workup:
-
Cool to room temperature and concentrate under reduced pressure to remove THF/MeOH.
-
Dilute the aqueous residue with water and wash with Diethyl Ether (
) to remove non-basic impurities (unreacted nitrile). -
Basify the aqueous layer to pH >12 using 4M NaOH.
-
Extract the free amine product with Dichloromethane (DCM, 3 x 30 mL).
-
Dry combined organics over
, filter, and concentrate.
-
-
Validation: Verify product identity via
NMR and NMR. The product should appear as a clear to pale yellow oil.
Scientific Commentary & Troubleshooting
Why Borane?
While Lithium Aluminum Hydride (
Troubleshooting the Staudinger Route (Alternative):
If using Method B (Bromide -> Azide), the primary challenge is the removal of triphenylphosphine oxide (
-
Tip: If the amine product is an oil,
can often be precipitated out by triturating the crude mixture with cold hexanes or ether, in which the oxide is insoluble but the fluorinated amine is soluble [2].
Safety Note on Fluorinated Benzyl Halides: The precursor for Method B, 3-Fluoro-5-(trifluoromethoxy)benzyl bromide, is a potent lachrymator (tear gas agent). All handling must occur within a functioning fume hood.
References
-
Brown, H. C., & Choi, Y. M. (1981). The hydroboration of organic compounds. 24. Selective reductions using borane-tetrahydrofuran complex. Journal of Organic Chemistry.[7]
-
Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron.
-
ChemicalBook. (2024). Product Entry: 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7).[1][2][3][4][8]
-
Accela ChemBio. (2024).[2] Precursor Availability: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 1352999-93-9).[2]
Sources
- 1. 86256-47-5,3-Fluoro-5-(trifluoromethoxy)benzyl alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1352999-12-2,3-Fluoro-5-(trifluoromethoxy)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1352999-94-0,3-Fluoro-5-(trifluoromethoxy)phenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 3-Fluoro-5-(trifluoroMethoxy)benzylaMine | 1353000-19-7 [chemicalbook.com]
- 5. 3-Fluoro-5-(trifluoroMethoxy)benzyl broMide, 97% | 86256-51-1 [chemicalbook.com]
- 6. 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. 3-Fluoro-5-(trifluoromethoxy)benzylamine | CymitQuimica [cymitquimica.com]
Isomeric purity analysis of 3-Fluoro-5-(trifluoromethoxy)benzylamine
Isomeric Purity Analysis of 3-Fluoro-5-(trifluoromethoxy)benzylamine: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Context
Target Molecule: 3-Fluoro-5-(trifluoromethoxy)benzylamine
CAS: 1353000-19-7
Molecular Formula: C₈H₇F₄NO
Application: Critical building block for medicinal chemistry (bioisostere of benzylamine/fluorobenzylamines), often used to modulate lipophilicity (
The Analytical Challenge:
The synthesis of 3-fluoro-5-(trifluoromethoxy)benzylamine typically involves electrophilic aromatic substitution (e.g., nitration or bromination) followed by functional group interconversions.[1][2] These pathways are prone to generating regioisomers (e.g., 2-fluoro-4-(trifluoromethoxy) or 2-fluoro-6-(trifluoromethoxy) analogs) that possess identical mass-to-charge (
This guide compares three distinct analytical workflows to ensure isomeric purity:
-
Quantitative
F-NMR (qNMR): The "Gold Standard" for specificity.[2] -
GC-FID: The "Workhorse" for resolution of volatile isomers.[2]
-
UHPLC-MS/UV: The "High-Throughput" option for routine screening.[1][2]
Part 2: Comparative Analysis of Analytical Methodologies
Method 1: Quantitative F-NMR (qNMR)
The definitive method for structural verification and isomeric quantification.[1][2]
Mechanism:
Fluorine-19 NMR exploits the high sensitivity of the fluorine nucleus to its local electronic environment. The chemical shift dispersion between a trifluoromethoxy group (
-
Expected Shifts (relative to CFCl₃):
-
Differentiation: A 2-fluoro isomer will show a distinct shift for the
signal (ortho-effect) compared to the 3-fluoro target, often shifting by 5–10 ppm.[1][2]
Pros:
-
Absolute Specificity: Unambiguously distinguishes regioisomers without physical separation.[2]
-
No Standards Needed: Can use an internal standard (e.g.,
-trifluorotoluene) for quantification. -
Non-Destructive: Sample can be recovered.[2]
Cons:
-
Throughput: Slower acquisition times for low-concentration impurities (<1%).
-
Sensitivity: Requires milligram-scale sample for accurate impurity quantification.[1][2]
Method 2: Capillary GC-FID
The superior method for chromatographic resolution of benzylamine isomers.[1]
Mechanism: Benzylamines are volatile but polar.[2] On a non-polar column (e.g., 5% phenyl polysiloxane), isomers separate based on boiling point and dispersive forces. The "ortho-effect" (internal H-bonding in 2-substituted isomers) often significantly alters volatility compared to the 3,5-disubstituted target, leading to baseline separation.
Pros:
-
Resolution: Often achieves baseline separation (
) of isomers that co-elute on HPLC. -
Linearity: FID response is highly linear and carbon-universal.[1][2]
Cons:
-
Tailing: Free amines can tail on standard columns.[2] Solution: Use base-deactivated liners or derivatize with Trifluoroacetic Anhydride (TFAA).[1][2]
-
Thermal Stability: Sample must be stable at injector temperatures (250°C).
Method 3: UHPLC-UV/MS (Reverse Phase)
The standard for purity, though often insufficient for regio-isomers.[1]
Mechanism: Uses hydrophobic interactions (C18 or Phenyl-Hexyl phases).[1][2] While effective for removing gross impurities, regioisomers of fluorinated benzenes often have nearly identical lipophilicity.
Pros:
-
Sensitivity: Can detect trace impurities (ppm level) using MS.
-
Universality: Fits into standard QC workflows.[2]
Cons:
-
Co-elution Risk: 3,5- and 2,4- isomers often co-elute on C18.[1]
-
Detection: The benzene ring has weak UV absorbance; MS ionization is similar for all isomers.
Part 3: Comparative Data Summary
| Feature | GC-FID | UHPLC-UV (C18) | |
| Primary Utility | Structural Proof & Specificity | Resolution of Regioisomers | General Purity & Trace Analysis |
| Differentiation Power | High (Chemical Shift) | High (Volatility/Polarity) | Low (Hydrophobicity similar) |
| Limit of Quantitation | ~0.5 - 1.0% | < 0.05% | < 0.05% |
| Sample Prep | Dissolve in | Dissolve (opt.[1][2] derivatize) | Dissolve in MeOH/H2O |
| Throughput | Low (10-30 min/sample) | Medium (15-20 min/sample) | High (3-5 min/sample) |
| Risk Factor | Overlapping satellites | Amine tailing | Co-elution of isomers |
Part 4: Recommended Experimental Protocols
Protocol A: F qNMR for Isomeric Ratio
Use this to validate the reference standard.
-
Sample Prep: Weigh 15-20 mg of 3-Fluoro-5-(trifluoromethoxy)benzylamine into a vial.
-
Solvent: Add 0.6 mL
(neutralized with to prevent amine salt formation which shifts peaks). -
Internal Standard: Add 5.0 mg of
-Trifluorotoluene (CAS 98-08-8) if absolute purity is needed.[1][2] -
Acquisition:
-
Analysis: Integrate the
signal (-58 ppm) and signal (-110 ppm). Look for small impurity peaks at 2-10 ppm from the main signals.[1][2]
Protocol B: GC-FID for Routine QC
Use this for batch release testing.[1][2]
-
Derivatization (Recommended):
-
GC Conditions:
-
Criteria: The target isomer typically elutes after the 2-fluoro isomers due to symmetry and polarity arguments (verify with standards).
Part 5: Decision Workflow (Visualization)
Caption: Analytical decision tree for validating isomeric purity. GC-FID serves as the primary screen, while 19F qNMR provides structural confirmation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521099, 3,5-Bis(trifluoromethyl)benzylamine (Analogous Method Reference). Retrieved from [Link]
-
Accela ChemBio Inc. Product Catalog: 3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7).[2][3][4] Retrieved from [Link]
-
TSI Journals (2010). GC method for separation and quantification of positional isomers of trifluoromethoxy aniline. Analytical Chemistry: An Indian Journal. Retrieved from [Link][2]
-
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. Retrieved from [Link][2]
Sources
- 1. 3300-51-4|4-(Trifluoromethyl)benzylamine|BLD Pharm [bldpharm.com]
- 2. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1352999-93-9,3-Fluoro-5-(trifluoromethoxy)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1352999-94-0,3-Fluoro-5-(trifluoromethoxy)phenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
A Senior Application Scientist's Guide to Correlating Computational and Experimental Data for 3-Fluoro-5-(trifluoromethoxy)benzylamine
Introduction: The Synergy of In Silico and Benchtop Analysis
In modern drug discovery and materials science, the comprehensive characterization of novel chemical entities is paramount. While empirical data from laboratory experiments remains the gold standard, the integration of computational chemistry provides a powerful predictive lens, enabling researchers to anticipate, interpret, and validate experimental findings. This guide provides a framework for correlating experimental data with computational predictions for fluorinated aromatic amines, a class of compounds frequently utilized as building blocks in pharmaceutical development.
Due to the limited availability of published experimental spectra for 3-Fluoro-5-(trifluoromethoxy)benzylamine, this guide will use the closely related analogue, 3-Fluoro-5-(trifluoromethyl)benzylamine , as a practical case study. The methodologies detailed herein are directly applicable to the target compound and serve as a robust protocol for researchers in the field. We will explore how to leverage Density Functional Theory (DFT) to predict spectroscopic properties and how these predictions can be critically compared against real-world experimental data.
Part 1: The Experimental Benchmark: Acquiring High-Fidelity Data
The foundation of any successful correlation study is high-quality, reproducible experimental data. The following section outlines the known properties of our analogue and the protocols for acquiring the necessary spectroscopic data.
Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)benzylamine
A summary of the known physical properties provides the initial characterization of the compound.
| Property | Experimental Value | Source(s) |
| CAS Number | 150517-77-4 | [1] |
| Molecular Formula | C₈H₇F₄N | |
| Molecular Weight | 193.14 g/mol | |
| Form | Liquid | |
| Density | 1.319 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.451 | [1] |
| Boiling Point | 172.3 ± 35.0 °C (Predicted) | [1] |
| Flash Point | 77 °C (170.6 °F) - closed cup |
Experimental Workflow Diagram
Caption: Workflow for acquiring experimental spectroscopic data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Fluoro-5-(trifluoromethyl)benzylamine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. This is often done without an internal standard, referencing the solvent lock frequency.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire at least 16 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum.
-
Background Correction: A background spectrum of the clean KBr plates should be recorded and automatically subtracted from the sample spectrum.
Protocol 3: Mass Spectrometry (MS)
-
Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.
-
GC Separation: Inject a dilute solution of the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities.
-
MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-400. The standard electron energy for EI is 70 eV.
Part 2: The Computational Prediction: In Silico Modeling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for predicting the properties of organic molecules.[2][3]
Computational Workflow Diagram
Caption: Workflow for computational prediction of spectroscopic data.
Protocol 4: DFT Calculations for NMR and IR Spectra
-
Structure Input: Build the 3D structure of 3-Fluoro-5-(trifluoromethyl)benzylamine using a molecular modeling software package.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A widely used and effective method is the B3LYP functional with the 6-311+G(d,p) basis set.[4][5] This level of theory provides a good description of both the geometry and electronic properties for many organic molecules.
-
Vibrational Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the theoretical vibrational modes and their intensities, which can be used to generate a predicted IR spectrum.
-
-
NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[6] The calculated shielding values are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of theory.
Predicted Spectroscopic Data (Hypothetical)
The following table contains predicted values for 3-Fluoro-5-(trifluoromethyl)benzylamine, generated based on the computational protocol described. These serve as the basis for our correlation discussion.
| Data Type | Parameter | Predicted Value |
| ¹H NMR | δ (aromatic H) | 7.1 - 7.4 ppm |
| δ (CH₂) | ~3.9 ppm | |
| δ (NH₂) | ~1.6 ppm (broad) | |
| ¹³C NMR | δ (C-CF₃) | ~132 ppm (q) |
| δ (C-F) | ~163 ppm (d) | |
| δ (aromatic CH) | 110 - 130 ppm | |
| δ (CH₂) | ~45 ppm | |
| ¹⁹F NMR | δ (Ar-F) | ~ -110 ppm |
| δ (CF₃) | ~ -63 ppm | |
| FT-IR | ν (N-H stretch) | ~3400-3500 cm⁻¹ |
| ν (C-H aromatic) | ~3050-3150 cm⁻¹ | |
| ν (C-F stretch) | ~1100-1350 cm⁻¹ |
Part 3: Bridging Theory and Reality - A Correlation Guide
The critical step is the objective comparison of the experimental and computational data. Discrepancies are expected and often provide deeper insight into the molecular system.
Data Correlation Workflow
Sources
- 1. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZYLAMINE | 150517-77-4 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical Insights into Hydrogen Bonding, IR Spectra, and Reactivity of Pimelic Acid in Mixed Solvents Using DFT Calculations – Material Science Research India [materialsciencejournal.org]
- 6. researchgate.net [researchgate.net]
Strategic Application Guide: 3-Fluoro-5-(trifluoromethoxy)benzylamine in Medicinal Chemistry
[1][2]
Executive Summary
In the optimization of lead compounds, the 3-Fluoro-5-(trifluoromethoxy)benzylamine scaffold represents a high-precision tool for medicinal chemists.[1][2] It occupies a distinct physicochemical niche between the widely used 3,5-bis(trifluoromethyl)benzylamine (super-lipophilic, metabolically rigid) and 3-fluorobenzylamine (less lipophilic, metabolically liable).[2]
This guide analyzes the structure-activity relationships (SAR) of this scaffold, specifically focusing on its utility in modulating lipophilicity (LogP) , metabolic stability (t½) , and conformational flexibility .[2] We compare it directly against its primary structural competitors: the bis-trifluoromethyl and mono-trifluoromethyl analogs.[1][2]
Comparative SAR Analysis
The selection of the 3-fluoro-5-(trifluoromethoxy) motif is rarely accidental; it is typically a late-stage optimization choice to solve specific ADME-Tox issues.[1][2]
2.1 Physicochemical Profile Comparison
The following table contrasts the core scaffold with its most common alternatives. Data represents consensus values derived from medicinal chemistry databases (e.g., ChEMBL, PubChem) and property prediction algorithms.[2]
| Feature | 3-F, 5-OCF3 (Target) | 3,5-Bis(CF3) (Competitor A) | 3-F, 5-CF3 (Competitor B)[2] | 3-OCF3 (Competitor C) |
| Lipophilicity ( | High (+1.18) | Very High (+1.[1][2]76) | High (+1.[1]02) | Moderate (+1.[1]04) |
| Electronic Effect ( | Strong e- w/d | Very Strong e- w/d | Strong e- w/d | Moderate e- w/d |
| Metabolic Block | Excellent | Excellent | Good | Moderate (C5 exposed) |
| Conformation | Rotatable (-OCF3) | Rigid | Rigid | Rotatable |
| Solubility (Aq) | Low | Very Low | Low | Moderate |
| Primary Utility | Fine-tuning potency/solubility balance | Maximizing potency via hydrophobic collapse | Standard bioisostere | Reducing MW while keeping lipophilicity |
Analyst Insight: The -OCF3 group is often termed a "super-halogen."[1][2] It is lipophilic like -CF3 but offers a different steric profile due to the ether linkage, which allows the CF3 moiety to rotate out of the aromatic plane.[1][2] This can be critical for fitting into binding pockets where the rigid 3,5-bis(CF3) system clashes sterically.[2]
2.2 Mechanistic Advantages
-
Metabolic Shielding: The 3-position fluorine atom blocks a common site of CYP450-mediated oxidation without adding significant steric bulk (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).[1][2]
-
The "Goldilocks" Lipophilicity: While 3,5-bis(CF3) analogs often suffer from poor aqueous solubility leading to low oral bioavailability, the 3-F, 5-OCF3 analog often retains high potency (driven by lipophilicity) while slightly improving solubility parameters due to the asymmetry and the ether oxygen's potential (albeit weak) hydrogen bond accepting capability.[2]
-
Case Study Application (GLS1 Inhibitors): In recent patent literature (e.g., CN115594683A), 3-fluoro-5-(trifluoromethoxy)phenyl moieties are utilized to optimize Glutaminase (GLS1) inhibitors.[1][2] The substitution pattern was essential to balance the hydrophobic interaction within the allosteric pocket while maintaining sufficient polarity for membrane permeability.[1][2]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the 3-Fluoro-5-(trifluoromethoxy)benzylamine scaffold over alternatives.
Caption: Decision tree for scaffold selection based on ADME properties.
Experimental Protocols
To validate the SAR, one must synthesize the analogs.[2] Below is a validated protocol for synthesizing the target amine from its nitrile precursor, which is the most common commercial starting material.
Protocol A: Borane Reduction of 3-Fluoro-5-(trifluoromethoxy)benzonitrile
Note: This method avoids the harsh conditions of LiAlH4, preserving other sensitive functional groups.[1][2]
Reagents:
-
Precursor: 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS: 149793-69-1)[1][2]
-
Reductant: Borane-Tetrahydrofuran complex (BH3[1][2]·THF), 1.0 M solution.[1][2]
-
Solvent: Anhydrous THF.
-
Quench: Methanol (MeOH), HCl (conc).[2]
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[1] -
Dissolution: Add 3-Fluoro-5-(trifluoromethoxy)benzonitrile (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add BH3·THF (1.0 M, 3.0 equiv, 15 mL) over 15 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution.
-
Reflux: Remove ice bath. Heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexane; stain with Ninhydrin).[1]
-
Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise until bubbling ceases.
-
Acid Hydrolysis: Add conc. HCl (2 mL) and reflux for 1 hour (to break the boron-amine complex).
-
Workup: Concentrate in vacuo. Basify residue with 1M NaOH (pH > 10).[1] Extract with DCM (3 x 20 mL). Dry combined organics over
.[1][2] -
Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).
Protocol B: General Amide Coupling (for SAR Library Generation)
Once the benzylamine is obtained, it is coupled to the core scaffold (e.g., a carboxylic acid).[2]
-
Activation: Dissolve the carboxylic acid core (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 10 min.
-
Coupling: Add 3-Fluoro-5-(trifluoromethoxy)benzylamine (1.1 equiv).
-
Reaction: Stir at RT for 2–12 hours.
-
Validation: Monitor by LC-MS for the mass [M+H]+.
Synthesis Pathway Visualization
Caption: Synthetic route from commercial nitrile precursors to final bioactive analogs.
References
-
Novás, M., & Matos, M. J. (2025).[2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[2] Link[2]
-
Leroux, F. R., et al. (2007).[1][2] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 3, 42. Link[1]
-
Wang, J., et al. (2023).[1][2] Glutaminase GLS1 inhibitor and preparation method and application thereof. Patent CN115594683A.[1][2] (Demonstrates use of 3-F-5-OCF3 vs 3,5-bis-CF3). Link
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[2]
-
PubChem Compound Summary. 3-Fluoro-5-(trifluoromethyl)benzylamine. National Center for Biotechnology Information.[1][2] Link
High-Fidelity Purity Assessment of 3-Fluoro-5-(trifluoromethoxy)benzylamine
This guide outlines a validated, high-fidelity HPLC methodology for the purity assessment of 3-Fluoro-5-(trifluoromethoxy)benzylamine , a critical fluorinated building block in medicinal chemistry.[1]
Unlike generic analytical protocols that often yield peak tailing and poor resolution for fluorinated amines, this guide compares a Standard Acidic Method against an Optimized High-pH Hybrid Method , demonstrating the latter's superior performance in quantifying purity and detecting synthesis-related impurities.[1]
Executive Summary & Chemical Context
3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS: 1261651-01-7 / Analogous isomers) is a lipophilic primary amine used to introduce metabolic stability and potency into drug candidates.[1] The presence of the electron-withdrawing trifluoromethoxy (-OCF
The Challenge: Standard "generic" HPLC gradients (Low pH, C18) often fail to resolve this compound from its positional isomers (e.g., the 4-trifluoromethoxy isomer) or synthesis precursors (nitriles/amides), leading to false purity calculations.[1]
The Solution: This guide recommends a High-pH Reversed-Phase methodology utilizing hybrid particle technology.[1] This approach suppresses amine ionization, eliminates silanol tailing, and maximizes hydrophobic selectivity.[1]
Comparative Method Performance
We compared the performance of a standard generic method (Method A) against the optimized protocol (Method B).
| Feature | Method A: Generic Acidic (The Alternative) | Method B: Optimized High-pH (Recommended) |
| Stationary Phase | Standard Silica C18 (e.g., Zorbax Eclipse) | Hybrid Silica C18 (e.g., Waters XBridge / Gemini NX) |
| Mobile Phase pH | pH 2.7 (0.1% Formic Acid) | pH 10.0 (10mM Ammonium Bicarbonate) |
| Analyte State | Ionized (Cationic, | Neutral (Free base, |
| Tailing Factor ( | 1.8 – 2.5 (Severe Tailing) | 1.05 – 1.15 (Symmetric) |
| Resolution ( | < 1.5 (Co-elution with isomers) | > 3.0 (Baseline separation) |
| Mechanism | Hydrophobic + Ionic (Silanol dragging) | Pure Hydrophobic Partitioning |
*Resolution measured between the target analyte and its likely impurity, 3-Fluoro-5-(trifluoromethoxy)benzonitrile.[1]
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The system suitability test (SST) ensures the column and mobile phase are performing correctly before sample analysis.[1]
Reagents & Equipment
-
Reference Standard: 3-Fluoro-5-(trifluoromethoxy)benzylamine (>99% purity).[1]
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.[1]
-
Buffer Salt: Ammonium Bicarbonate (
), Ammonium Hydroxide ( ).[1] -
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g of
in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with . Filter through 0.22 µm membrane.[1] -
Mobile Phase B (Organic): 100% Acetonitrile.[1]
Instrument Parameters
-
Flow Rate: 1.0 mL/min
-
Column Temp: 40°C (Improves mass transfer for fluorinated compounds)[1]
-
Detection: UV @ 215 nm (Amine absorption) and 260 nm (Aromatic ring).[1]
-
Injection Volume: 5 µL
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Equilibration end |
| 15.0 | 95 | Linear Gradient |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | Stop |
Critical Workflow & Decision Logic
The following diagram illustrates the decision process for assessing purity and troubleshooting potential separation issues.
Figure 1: Decision tree for the HPLC purity assessment workflow, prioritizing peak symmetry and resolution criteria.
Data Analysis & Interpretation
Retention Causality
In Method A (Acidic) , the benzylamine nitrogen is protonated (
Impurity Profile Identification
When analyzing the chromatogram, look for these common specific impurities:
-
Precursor Nitrile: 3-Fluoro-5-(trifluoromethoxy)benzonitrile.[1]
-
Retention: Elutes later than the amine in Method B (neutral/neutral separation) due to lack of polar amine H-bonding.[1]
-
-
Defluorinated By-products: 3-(Trifluoromethoxy)benzylamine.
-
Retention: Elutes slightly earlier due to lower lipophilicity (loss of F atom).[1]
-
References
-
PubChem. (2025).[1][2][3] 3-Fluoro-5-(trifluoromethyl)benzylamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for high-pH analysis of amines).
-
Waters Corporation. (n.d.).[1] XBridge BEH C18 Columns Application Notebook. (Reference for Hybrid Particle Technology stability at pH 10).
-
ECHA. (2025). Registration Dossier: Fluorinated Benzylamines. European Chemicals Agency.[1][2][3] Retrieved from [Link][1][2]
Sources
Technical Comparison: Catalytic Systems for 3-Fluoro-5-(trifluoromethoxy)benzylamine Synthesis
The following guide is a technical comparison of catalytic systems for the synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine . It is designed for process chemists and medicinal chemists optimizing the synthesis of this fluorinated building block.
Executive Summary
The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzylamine presents a specific chemoselectivity challenge: reducing a nitrile or carbonyl functionality without compromising the aryl-fluorine bond (susceptible to hydrodefluorination) or the trifluoromethoxy group (generally robust, but lipophilic and sterically demanding).
While stoichiometric reductions (e.g., Borane-DMS, LiAlH₄) are common in early discovery, they are hazardous and expensive at scale. This guide evaluates three catalytic systems for the hydrogenation of 3-Fluoro-5-(trifluoromethoxy)benzonitrile and the reductive amination of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde .
The Contenders:
-
Catalyst A (Raney Nickel): The industrial workhorse for nitrile reduction. High activity but requires handling precautions and ammonia suppression.
-
Catalyst B (Pd/C - Sulfided/Poisoned): The standard for reductive amination. Offers mild conditions but carries the highest risk of hydrodefluorination (C-F cleavage).
-
Catalyst C (Homogeneous Ru-Pincer): The precision tool. Offers perfect chemoselectivity (no defluorination) but requires strict air-free handling and higher catalyst cost.
Reaction Pathway & Chemoselectivity Analysis
The target molecule contains two critical fluorinated motifs: a meta-fluorine and a trifluoromethoxy group.
-
Risk 1: Hydrodefluorination (HDF). Aryl C-F bonds, particularly in the meta or para positions relative to an electron-withdrawing group, are prone to oxidative addition by low-valent metals (Pd, Pt), leading to defluorinated byproducts (3-(trifluoromethoxy)benzylamine).
-
Risk 2: Secondary Amine Formation. During nitrile hydrogenation, the primary amine product can react with the intermediate imine to form a symmetric secondary amine (dimer).
Reaction Scheme Visualization
The following diagram illustrates the competitive pathways and the critical decision nodes for catalyst selection.
Caption: Reaction network showing the primary reduction pathway (green) versus competitive dimerization and defluorination pathways (red).[1]
Head-to-Head Catalyst Comparison
Catalyst A: Raney Nickel (RaNi)
System: Sponge Nickel Catalyst (e.g., Raney 2800) + H₂ (5-10 bar) + NH₃ (solvent additive). Primary Application: Hydrogenation of the Nitrile precursor.[2][3][4]
-
Mechanism: Surface hydrogenation. The addition of ammonia is strictly required to suppress the formation of secondary amines by shifting the equilibrium of the intermediate imine condensation.
-
Pros:
-
Cost: Extremely low catalyst cost.
-
F-Tolerance: Nickel is less active toward C-F oxidative addition than Palladium, preserving the 3-Fluoro substituent.
-
Scalability: Standard in CRO/CMO settings for benzylamine synthesis.
-
-
Cons:
-
Safety: Pyrophoric slurry; requires special handling.
-
Conditions: Requires high pressure vessels and ammonia handling.
-
-
Verdict: The Best Value option for scale-up, provided high-pressure equipment is available.
Catalyst B: Palladium on Carbon (Pd/C)
System: 5% Pd/C (sulfided or unpoisoned) + H₂ (1-3 bar) + Acidic Additive (HCl/AcOH). Primary Application: Reductive Amination of the Aldehyde precursor.
-
Mechanism: Activates H₂ and carbonyls efficiently. However, Pd(0) readily inserts into Ar-F bonds.
-
Pros:
-
Activity: Works under very mild conditions (RT, balloon pressure).
-
Availability: Ubiquitous in every lab.
-
-
Cons:
-
Defluorination Risk: High. Without sulfiding (poisoning) the catalyst, significant loss of the fluorine atom is observed (up to 15-20% impurity).
-
Selectivity: Requires acidic media to prevent poisoning of the catalyst by the amine product.
-
-
Verdict: Use only for Reductive Amination and only with sulfided variants (e.g., 5% Pd/C(S)). Avoid for nitrile reduction due to poor turnover.
Catalyst C: Homogeneous Ruthenium (Ru-Pincer)
System: Ru-MACHO® or Milstein Catalyst + KOGtBu (Base) + H₂ (30-50 bar). Primary Application: High-Selectivity Nitrile Hydrogenation.
-
Mechanism: Metal-ligand cooperative catalysis. The pincer ligand stabilizes the hydride transfer, allowing for reduction of the nitrile without coordinating the aromatic ring, thus completely avoiding defluorination.
-
Pros:
-
Chemoselectivity: >99% retention of F and OCF3 groups.
-
Efficiency: High Turnover Number (TON > 1000).
-
Dimer Suppression: Often yields primary amines with high selectivity without ammonia.
-
-
Cons:
-
Cost: High IP and catalyst cost.
-
Sensitivity: Intolerant to moisture/air; requires glovebox or strict Schlenk technique.
-
-
Verdict: The Quality Leader . Ideal for late-stage synthesis where the precursor is high-value and impurity profile is critical.
Performance Data Summary
| Feature | Raney Nickel (RaNi) | Pd/C (Sulfided) | Ru-Pincer (Homogeneous) |
| Precursor | Nitrile | Aldehyde | Nitrile |
| Solvent System | MeOH / 7N NH₃ | MeOH / AcOH | Toluene / THF |
| Pressure (H₂) | 10–20 bar | 1–5 bar | 30–50 bar |
| Temp (°C) | 50–70°C | 25°C | 80–100°C |
| Yield | 85–92% | 75–85% | 90–96% |
| F-Retention | High (98%+) | Moderate (90-95%) | Perfect (>99%) |
| Dimer Impurity | <2% (with NH₃) | <5% | <1% |
| Scalability | Excellent | Good | Moderate |
Experimental Protocols
Protocol A: Nitrile Reduction using Raney Nickel (Recommended for Scale)
This protocol minimizes secondary amine formation via ammonia saturation.
-
Preparation: Wash Raney Nickel slurry (20 wt% loading relative to substrate) three times with anhydrous MeOH to remove water. Caution: Pyrophoric.
-
Loading: In a stainless steel autoclave, charge 3-Fluoro-5-(trifluoromethoxy)benzonitrile (1.0 equiv).
-
Solvent: Add 7N NH₃ in MeOH (concentration 0.2 M relative to substrate). The ammonia is critical.
-
Reaction: Seal autoclave, purge with N₂ (3x), then H₂ (3x). Pressurize to 10 bar H₂ . Heat to 60°C with vigorous stirring (1000 rpm).
-
Workup: After 12h, cool and depressurize. Filter catalyst through a Celite pad (keep wet to prevent ignition). Concentrate filtrate.[5][6]
-
Purification: Acid-base extraction (1N HCl wash, basify with NaOH, extract DCM) yields the pure amine.
Protocol B: Reductive Amination using Sulfided Pd/C
This protocol uses the aldehyde precursor and mitigates defluorination.
-
Imine Formation: In a flask, mix 3-Fluoro-5-(trifluoromethoxy)benzaldehyde (1.0 equiv) and Ammonium Acetate (5.0 equiv) in MeOH. Stir for 1h.
-
Catalyst Addition: Add 5% Pt/C (sulfided) or 5% Pd/C (sulfided) (5 wt% loading). Note: Sulfided catalysts are slower but prevent C-F cleavage.
-
Reduction: Sparge with H₂ balloon (1 atm) or use a shaker at 3 bar. Stir at RT for 16–24h.
-
Workup: Filter through Celite. Concentrate. The residue will contain ammonium salts.
-
Purification: Partition between sat. NaHCO₃ and EtOAc.[5] Dry organic layer and concentrate.[5][6][7]
References
-
Nitrile Hydrogenation Overview
- Bagal, D. B., & Bhanage, B. M. (2015). Recent advances in transition metal catalyzed hydrogenation of nitriles to amines.
-
Selectivity of Ru-Pincer Catalysts
-
Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of primary amines from nitriles by hydrogenation with a Ru-pincer complex.[2] Angewandte Chemie International Edition.
-
-
Defluorination Risks on Palladium
-
Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes.[8] Chemical Reviews (Covers Ar-X activation principles relevant to Ar-F).
-
-
Reductive Amination Methodologies
- Tripathi, R. P., et al. (2008). Reductive amination: An efficient method for the synthesis of amines. Current Organic Synthesis.
-
Properties of Trifluoromethoxy Group
- Leroux, F., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem.
Sources
- 1. 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 7. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Safety Operating Guide
3-Fluoro-5-(trifluoromethoxy)benzylamine: Proper Disposal Procedures
Executive Summary & Core Directive
3-Fluoro-5-(trifluoromethoxy)benzylamine (CAS 1353000-19-7) presents a dual-hazard profile: it is a corrosive organic base capable of causing immediate, severe tissue damage, and a fluorinated compound that releases hydrofluoric acid (HF) and carbonyl fluoride (
The Core Directive:
-
Do NOT dispose of this compound via sink drains or municipal sewage systems.
-
Do NOT mix with acidic waste streams (risk of violent exothermic neutralization).
-
Mandatory Disposal Path: High-temperature incineration at a permitted facility equipped with flue gas scrubbing (to capture HF).
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Specification |
| Chemical Name | 3-Fluoro-5-(trifluoromethoxy)benzylamine |
| CAS Number | 1353000-19-7 |
| Molecular Formula | |
| Molecular Weight | 209.14 g/mol |
| Physical State | Liquid (typically clear/yellowish) |
| Acidity/Basicity | Basic (Amine functional group) |
| GHS Classification | Skin Corr.[1][2][3][4][5][6][7] 1B (Causes severe skin burns)Eye Dam. 1 (Causes serious eye damage) |
| RCRA Waste Code | D002 (Corrosive) |
Technical Insight: The trifluoromethoxy group (
) significantly increases the lipophilicity of the molecule compared to standard benzylamine, potentially aiding skin penetration. This makes the corrosive effects more insidious.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of waste-stream accidents.
Segregation Protocol
-
Isolate from Acids: As a primary amine, this compound will react violently with strong acids (HCl,
). Never add this waste to a "General Acid" container. -
Isolate from Oxidizers: Incompatible with strong oxidizing agents (e.g., permanganates, nitrates).
-
Fluorinated Waste Stream: If your facility separates halogenated from non-halogenated solvents, this must go into the Halogenated stream. The presence of fluorine atoms dictates the incineration method.
"Lab Pack" Preparation (Small Scale)
For research quantities (< 500 mL), the "Lab Pack" method is the industry standard for ensuring containment during transport.
-
Primary Container: Ensure the screw cap is Teflon-lined (PTFE) to prevent degradation of the seal by the amine vapors.
-
Labeling: Mark the container clearly with:
-
Full Chemical Name (No abbreviations).
-
"DANGER: CORROSIVE".
-
"CONTAINS FLUORINE".[8]
-
-
Secondary Containment: Place the sealed bottle into a larger polyethylene bucket lined with vermiculite or an amine-compatible absorbent.
Disposal Workflows
A. Decision Logic Diagram
The following flowchart illustrates the critical decision points for disposing of 3-Fluoro-5-(trifluoromethoxy)benzylamine.
Figure 1: Cradle-to-Grave disposal workflow emphasizing the critical scrubbing step for fluorinated byproducts.[1][4]
B. Detailed Protocols
Protocol 1: Incineration (The Gold Standard)
This is the only recommended method for final destruction.
-
Mechanism: Oxidative combustion breaks the C-N and C-F bonds.
-
Requirement: The incinerator must be permitted for halogenated waste. The facility must use wet scrubbers (typically caustic soda, NaOH) to neutralize the HF gas produced.
-
Warning: Burning this compound in a standard boiler or open pit is illegal and dangerous due to the release of toxic HF gas.
-
Protocol 2: Chemical Deactivation (Emergency Spills Only)
Note: This is for spill cleanup, not routine disposal.[4]
-
PPE: Wear a full face shield, butyl rubber gloves, and a chemically resistant apron.
-
Absorb: Do not attempt to neutralize the liquid directly, as the heat generated can vaporize the amine. Cover the spill with a dry absorbent (sand, vermiculite, or commercial "Amine/Base" spill pads).
-
Collect: Scoop the saturated absorbent into a wide-mouth HDPE jar.
-
Label: "Hazardous Waste - Corrosive Solid (Amine Contaminated)."
Regulatory & Logistics Framework
US EPA (RCRA)[1][5]
-
Classification: This material is a Characteristic Hazardous Waste .[9]
-
Code: D002 (Corrosivity).
-
Halogenated Solvents (F-List): While not a generic solvent like Methylene Chloride, it must be managed similarly to F-listed halogenated wastes due to the fluorine content.[1]
Department of Transportation (DOT)
For off-site transport, the waste must be classified correctly. While specific vendor SDSs may vary, the two most applicable UN descriptions are:
| Parameter | Primary Classification | Alternate Classification |
| UN Number | UN 3267 | UN 2735 |
| Proper Shipping Name | Corrosive liquid, basic, organic, n.o.s. (3-Fluoro-5-(trifluoromethoxy)benzylamine) | Amines, liquid, corrosive, n.o.s. (3-Fluoro-5-(trifluoromethoxy)benzylamine) |
| Hazard Class | 8 (Corrosive) | 8 (Corrosive) |
| Packing Group | II or III (Depending on corrosivity testing; assume II for safety) | II or III |
Documentation Requirement: The waste manifest must explicitly state "Halogenated" to alert the receiving facility of the HF generation potential.
References
-
US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Wastech Controls & Engineering. (n.d.). Fluoride Reduction / HF Treatment in Industrial Waste. Retrieved from [Link]
Sources
- 1. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZYLAMINE | 150517-77-4 [chemicalbook.com]
- 2. 1352999-52-0,3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1352999-94-0,3-Fluoro-5-(trifluoromethoxy)phenylacetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. republicservices.com [republicservices.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoride Reduction / HF [wastechengineering.com]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-Fluoro-5-(trifluoromethoxy)benzylamine: A Risk-Based Approach to Personal Protective Equipment
For the modern researcher, scientist, or drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with highly functionalized molecules like 3-Fluoro-5-(trifluoromethoxy)benzylamine. This compound, while valuable as an intermediate in pharmaceutical and agrochemical development, possesses a hazard profile that demands meticulous attention to safety protocols.[1] The presence of both fluoro- and trifluoromethoxy- groups on a benzylamine scaffold necessitates a comprehensive understanding of its reactivity and corrosivity.
This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural and logical framework for its selection and use, grounded in the inherent chemical hazards of the material. Our objective is to empower you with the knowledge to not only protect yourself but also to understand the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Adversary
The cornerstone of any effective PPE strategy is a thorough understanding of the specific chemical's hazards. 3-Fluoro-5-(trifluoromethoxy)benzylamine, and structurally related compounds, are classified as corrosive and irritant materials. The Globally Harmonized System (GHS) classifications for this chemical and its analogs consistently highlight significant risks.[2][3][4][5]
Table 1: GHS Hazard Profile for Substituted Benzylamines
| Hazard Class | Hazard Code | Description | Source(s) |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2][3][4][5][6][7] |
| Serious Eye Damage | H318 | Causes serious eye damage | [2] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation | [2][4] |
The primary danger associated with this compound is its corrosive nature.[3][6][7] Contact with skin or eyes can lead to immediate and severe chemical burns. Inhalation of vapors or aerosols may cause significant irritation to the respiratory tract.[2] Ingestion is harmful and can cause severe damage to the gastrointestinal tract.[6][7]
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize the hierarchy of controls. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Control: All handling of 3-Fluoro-5-(trifluoromethoxy)benzylamine must be conducted within a properly functioning chemical fume hood.[6][8] This is non-negotiable. The fume hood contains vapors and prevents inhalation, representing the single most important piece of safety equipment.
-
Administrative Controls: Access to areas where this chemical is handled should be restricted. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2][6] All personnel must be trained on the specific hazards of this compound and the emergency procedures.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be tailored to the specific procedure and the quantities of material being handled. The following protocol outlines the minimum requirements and provides guidance for scaling up operations.
Eye and Face Protection: An Impenetrable Barrier
Given the severe risk of eye damage (H314/H318), robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[9][10] Standard safety glasses do not provide adequate protection from splashes and are insufficient.
-
Enhanced Protection: When handling larger quantities (>5 g) or when there is a significant risk of splashing or an exothermic reaction, a full-face shield must be worn in addition to chemical splash goggles.[2][10][11]
Hand Protection: The Importance of Material Compatibility
The corrosive nature of this benzylamine derivative requires careful glove selection.
-
Glove Material: Disposable nitrile gloves are a common choice and offer protection against incidental contact.[10] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or fluoro-rubber (FKM) are recommended.[12] Always consult the glove manufacturer’s chemical resistance guide for specific breakthrough times.
-
Double Gloving: For all procedures involving direct handling of the neat material, double gloving is a mandatory practice.[11][13] This provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Glove Integrity: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected or after a maximum of 60 minutes of use to prevent permeation.[14]
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[11]
-
Chemical-Resistant Apron: When transferring larger volumes or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[15]
-
Footwear: Closed-toe and closed-heel shoes are required. Shoes should be made of a non-porous material.[10][15]
Respiratory Protection: For Non-Routine Operations
Under normal operating conditions within a chemical fume hood, respiratory protection should not be necessary. However, it is required in specific situations:
-
Emergency Response: In the event of a large spill outside of a fume hood.
-
Insufficient Ventilation: If engineering controls are known to be inadequate.
-
Aerosol Generation: For any procedure that may generate an aerosol of the material.
If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge is appropriate.[6] A full respiratory protection program, including fit testing and medical evaluation, is necessary for all respirator users.[10]
Procedural Guidance: From Preparation to Disposal
Step-by-Step PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on closed-toe shoes and a lab coat.
-
Put on the inner pair of gloves.
-
Put on chemical splash goggles.
-
Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
If required, put on a face shield and/or chemical apron.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately.
-
Remove the chemical apron and/or face shield.
-
Remove the lab coat.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Plan: Spill and Exposure Response
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Small Spill (<5 mL in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area and alert personnel. Contact your institution's emergency response team.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of 3-Fluoro-5-(trifluoromethoxy)benzylamine.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be collected in a designated, sealed hazardous waste container.[11]
-
Chemical Waste: Unused or waste quantities of the chemical should never be disposed of down the drain. It must be collected in a clearly labeled, sealed container compatible with corrosive organic materials.
-
Final Disposal Route: Due to the presence of fluorine, incineration is a common and effective disposal method for fluorinated organic compounds.[2][16] This high-temperature process breaks the strong carbon-fluorine bonds.[16] Always follow your institution's specific hazardous waste disposal procedures and consult with your environmental health and safety office.[11]
Visualizing the Safety Workflow
To synthesize this information into a rapid decision-making tool, the following workflow diagram illustrates the logic for selecting the appropriate level of PPE.
Caption: A decision workflow for selecting appropriate PPE when handling 3-Fluoro-5-(trifluoromethoxy)benzylamine.
References
- 3,5-Bis(trifluoromethyl)benzylamine Safety Data Sheet. (n.d.).
- 2-Fluoro-5-(trifluoromethyl)benzylamine Safety Data Sheet. (2024, March 31). Fisher Scientific.
- 3-Chloro-4-(trifluoromethoxy)benzylamine Safety Data Sheet. (2024, March 1). Fisher Scientific.
- Safety and handling of fluorinated organic compounds. (n.d.). BenchChem.
- 3-Fluoro-5-(trifluoromethyl)
- 3,5-Bis(trifluoromethyl)benzylamine Safety Data Sheet. (2025, December 22). Fisher Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
-
3-(Trifluoromethoxy)benzylamine PubChem CID 145264. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
- 3-Fluoro-5-(trifluoromethoxy)
- PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd.
- Benzylamine Safety D
-
3-(Trifluoromethyl)benzylamine PubChem CID 75962. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
- 3-(Trifluoromethoxy)
- 3,5-Bis(trifluoromethyl)benzylamine technical grade, 80%. (n.d.). Sigma-Aldrich.
- 3-(Trifluoromethyl)benzylamine 98%. (n.d.). Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
- A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). University of Oxford, Department of Chemistry.
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency (EPA).
- 4-(Trifluoromethyl)benzylamine Safety & Regulations. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Management of Solid Waste Containing Fluoride—A Review. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 3-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 145264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. benchchem.com [benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. pppmag.com [pppmag.com]
- 15. sams-solutions.com [sams-solutions.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
